molecular formula C8H21O3PSi B1175291 Magnesium-nickel CAS No. 12057-65-7

Magnesium-nickel

Cat. No.: B1175291
CAS No.: 12057-65-7
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Description

Magnesium-nickel (Mg-Ni) is an intermetallic compound, primarily known as Mg2Ni, that serves as a critical material in advanced energy storage and materials science research . Its most prominent application is in solid-state hydrogen storage, where it functions as a hydrogen storage alloy due to its ability to absorb and release hydrogen, albeit with a trade-off of lower storage capacity compared to pure magnesium but more favorable thermodynamic properties and faster kinetics . Research is focused on overcoming its limitations, such as high operational temperatures and slow kinetics, through various surface modification techniques . In the field of metallurgy, Mg-Ni intermediates are used in welding-brazing processes, where a nickel plating on steel acts as an effective intermediate layer. This facilitates the joining of dissimilar materials like magnesium alloy and stainless steel by improving wetting behavior and forming new interfacial phases such as AlNi and Mg2Ni, which enhance joint strength . Furthermore, this compound-based materials are also investigated for their potential application as negative electrode materials in nickel-metal hydride (Ni-MH) batteries, where surface modifications are crucial to improve corrosion resistance in alkaline electrolytes and enhance cycling stability . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or for diagnostic procedures.

Properties

CAS No.

12057-65-7

Molecular Formula

C8H21O3PSi

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Crystal Structure of Hexagonal Mg₂Ni (P6₂22)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the hexagonal Mg₂Ni intermetallic compound, specifically focusing on the P6₂22 space group. This information is crucial for understanding the material's properties, particularly its application in hydrogen storage.

Introduction

Magnesium nickel (Mg₂Ni) alloys are of significant scientific interest due to their potential as solid-state hydrogen storage materials. The arrangement of atoms within the crystal lattice dictates the material's ability to absorb and release hydrogen. The hexagonal phase with the space group P6₂22 is a key structure in the Mg-Ni system. A thorough understanding of its crystallographic parameters is fundamental for both theoretical modeling and the development of new materials with enhanced performance.

Crystallographic Data

The crystal structure of hexagonal Mg₂Ni is well-defined, with the space group P6₂22 (No. 180).[1][2][3] This structure is layered, with alternating layers of nickel and magnesium atoms.[2] The unit cell contains 18 atoms.[1]

Lattice Parameters and Atomic Positions

The following table summarizes the key crystallographic data for hexagonal Mg₂Ni with the P6₂22 space group. The lattice parameters define the size and shape of the unit cell, while the Wyckoff positions and fractional coordinates describe the precise locations of the magnesium and nickel atoms within that cell.

Parameter Value Reference
Crystal System Hexagonal[1]
Space Group P6₂22[1][2]
Space Group Number 180[1][3]
Lattice Constant (a) 5.15 Å[1]
Lattice Constant (c) 13.07 Å[1]
α 90.00°[1]
β 90.00°[1]
γ 120.00°[1]
Unit Cell Volume 300.37 ų[1]

Table 1: Lattice Parameters of Hexagonal Mg₂Ni (P6₂22)

Atom Wyckoff Site x y z Reference
Ni3b001/6[1]
Ni3d01/21/6[1]
Mg6f1/200.116057[1]
Mg6i0.1642640.3285270[1]

Table 2: Atomic Positions for Hexagonal Mg₂Ni (P6₂22)

Experimental Protocols

The determination and refinement of the crystal structure of Mg₂Ni alloys are primarily achieved through powder X-ray diffraction (XRD) coupled with Rietveld analysis. The synthesis of the material itself is a critical precursor to its characterization.

Synthesis of Mg₂Ni by Mechanical Alloying

Mechanical alloying is a common solid-state synthesis technique used to produce Mg₂Ni powders.[4]

Objective: To synthesize the Mg₂Ni intermetallic compound from elemental magnesium and nickel powders.

Materials and Equipment:

  • Elemental magnesium powder (e.g., 99.8% purity, 200 mesh)

  • Elemental nickel powder (e.g., 99.9% purity, 100-200 mesh)

  • High-energy ball mill (e.g., Spex type)

  • Hardened steel vial and milling balls[5]

  • Inert atmosphere glove box (e.g., filled with Argon)[5]

  • Control agent (e.g., methanol) to reduce powder agglomeration (optional)

Procedure:

  • Stoichiometric Mixing: Weigh elemental magnesium and nickel powders to achieve a 2:1 molar ratio (approximately 45.3 wt% Mg and 54.7 wt% Ni).

  • Loading: Transfer the mixed powders and milling balls into the milling vial inside an inert atmosphere glove box to prevent oxidation.[5] The ball-to-powder weight ratio is typically around 10:1.[5]

  • Milling: Perform milling under an inert atmosphere (e.g., Argon) for a specified duration. The formation of the Mg₂Ni phase can begin after as little as 4 hours of milling. The total milling time can be optimized, with durations of 8-10 hours being effective.

  • Sampling: At regular intervals, a small amount of powder can be carefully removed within the glove box for structural analysis.[5]

Crystal Structure Determination by X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for identifying the crystalline phases present in the synthesized material and for determining their structural parameters.

Objective: To identify the Mg₂Ni phase and refine its crystal structure parameters.

Materials and Equipment:

  • Powder X-ray diffractometer with, for example, Cu Kα radiation.

  • Sample holder.

  • Rietveld refinement software (e.g., GSAS, FullProf).

Procedure:

  • Sample Preparation: The synthesized Mg₂Ni powder is mounted on a sample holder. Care should be taken to minimize preferred orientation of the crystallites.

  • Data Collection: The XRD pattern is collected over a specified 2θ range (e.g., 10° to 90°) with a defined step size and scan speed.[6]

  • Phase Identification: The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. For Mg₂Ni, characteristic peaks appear around 20° and 40° 2θ.[5]

  • Rietveld Refinement: This whole-pattern fitting method is used to refine the crystal structure parameters. The process involves:

    • Initial Model: A starting structural model for Mg₂Ni (P6₂22), including approximate lattice parameters and atomic positions, is used.

    • Background Fitting: The background of the diffraction pattern is modeled and subtracted.

    • Peak Profile Fitting: The shapes of the diffraction peaks are modeled using functions like Gaussian or Lorentzian.

    • Parameter Refinement: The following parameters are iteratively adjusted to minimize the difference between the calculated and observed diffraction patterns:

      • Scale factor

      • Lattice parameters (a, c)

      • Atomic coordinates (x, y, z) for the Mg and Ni atoms

      • Peak profile parameters

      • Preferred orientation parameters (if any)

    • Convergence: The refinement is considered complete when the goodness-of-fit parameters (e.g., Rwp, χ²) indicate a good match between the model and the experimental data.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of hexagonal Mg₂Ni.

Crystal_Structure_Workflow start Start: Elemental Powders (Mg and Ni) synthesis Synthesis: High-Energy Ball Milling start->synthesis Stoichiometric Mixture characterization Characterization: X-ray Diffraction (XRD) synthesis->characterization Synthesized Mg2Ni Powder analysis Data Analysis: Rietveld Refinement characterization->analysis XRD Pattern result Result: Refined Crystal Structure (Lattice Parameters, Atomic Positions) analysis->result Structural Parameters

Caption: Workflow for Mg₂Ni Synthesis and Structural Analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of the Magnesium-Nickel System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the Magnesium-Nickel (Mg-Ni) binary alloy system. The Mg-Ni system is of significant interest for various applications, including hydrogen storage, battery materials, and as a component in lightweight alloys. A thorough understanding of its thermodynamic characteristics is crucial for the design, processing, and optimization of Mg-Ni based materials. This document summarizes key thermodynamic data, details the experimental and computational methodologies used for their determination, and provides visual representations of fundamental thermodynamic relationships and modeling workflows.

Phase Diagram and Intermetallic Compounds

The Mg-Ni system is characterized by the formation of two primary intermetallic compounds: Mg₂Ni and MgNi₂. The phase diagram illustrates the equilibrium phases present at different temperatures and compositions.

  • Mg₂Ni: This compound melts incongruently at approximately 760 °C. It has a hexagonal crystal structure.

  • MgNi₂: This Laves phase melts congruently at a much higher temperature of about 1147 °C and also possesses a hexagonal crystal structure.[1]

The system exhibits three eutectic reactions: one on the Mg-rich side, one on the Ni-rich side, and another involving the decomposition of the liquid into MgNi₂ and the Ni-rich solid solution.[2] The solid solubility of Ni in Mg is very low, and similarly, the solubility of Mg in Ni is limited.[1]

Thermodynamic Data

The thermodynamic properties of the Mg-Ni system, including the enthalpy of formation (ΔH), entropy of formation (ΔS), and Gibbs free energy of formation (ΔG), are critical for understanding the stability and formation of its various phases.

Enthalpy of Formation

The enthalpy of formation for the Mg-Ni intermetallic compounds is negative, indicating that their formation from the pure elements is an exothermic process and that the compounds are stable.

PhaseEnthalpy of Formation (ΔH) at 298 K (kJ/mol of atoms)Reference
Mg₂Ni-17.18[1]
MgNi₂-21.94[1]

The enthalpy of mixing in the liquid phase is also negative, suggesting a tendency for ordering and association between Mg and Ni atoms in the molten state.[3]

Entropy of Formation

The entropy of formation provides insight into the degree of disorder in the system.

PhaseEntropy of Formation (ΔS) at 298 K (J/mol·K of atoms)Reference
Mg₂Ni-0.41[1]
MgNi₂5.76[1]
Gibbs Free Energy of Formation

The Gibbs free energy of formation determines the spontaneity of the formation of the compounds and their relative stability at a given temperature. It is calculated using the equation: ΔG = ΔH - TΔS.

PhaseGibbs Free Energy of Formation (ΔG) at 700 K (kJ/mol of atoms)Reference
Mg₂Ni-16.9(Calculated from data in[1])
MgNi₂-25.97(Calculated from data in[1])

Experimental Protocols for Thermodynamic Property Determination

Several experimental techniques are employed to measure the thermodynamic properties of the Mg-Ni system.

Calorimetry

Calorimetry directly measures the heat changes associated with the formation of alloys.

3.1.1. Direct Reaction Calorimetry

  • Objective: To measure the enthalpy of formation by directly reacting the constituent elements.

  • Methodology:

    • High-purity Mg and Ni powders are precisely weighed and mixed in the desired stoichiometric ratio.

    • The mixture is pressed into a pellet.

    • The pellet is dropped into a high-temperature calorimeter (e.g., a Setaram MHTC 96 Line evo drop calorimeter) operating at a temperature sufficient to initiate and complete the reaction (e.g., 1033 K).[4][5]

    • The heat released during the exothermic reaction is measured by the calorimeter.

    • The enthalpy of formation is calculated from the measured heat of reaction, taking into account the heat capacities of the reactants and products.[6]

3.1.2. Solution Calorimetry

  • Objective: To determine the enthalpy of formation by dissolving the alloy and its constituent elements in a metallic solvent.

  • Methodology:

    • A liquid metal bath (e.g., aluminum or tin) is maintained at a constant high temperature in the calorimeter.[4][5]

    • The heat of solution of the pre-formed Mg-Ni alloy is measured by dropping a sample into the molten bath.

    • The heats of solution of pure Mg and pure Ni are also measured under the same conditions.

    • The enthalpy of formation is calculated using Hess's law, as the difference between the sum of the heats of solution of the pure elements and the heat of solution of the alloy.

Knudsen Effusion Mass Spectrometry (Vapor Pressure Measurement)

This technique is used to determine the thermodynamic activities and partial pressures of the components in an alloy.

  • Objective: To measure the vapor pressure of Mg or Ni over an alloy sample at high temperatures.

  • Methodology:

    • The Mg-Ni alloy sample is placed in a Knudsen cell, which is an effusion cell with a small, well-defined orifice, and heated under high vacuum.[7][8]

    • At a given temperature, the atoms or molecules effusing from the orifice form a molecular beam.

    • The beam is ionized, and the ions are separated by mass and detected by a mass spectrometer.[7][8]

    • The measured ion intensities are proportional to the partial pressures of the corresponding species in the cell.[9]

    • Thermodynamic activities are determined by comparing the partial pressure of a component over the alloy to the vapor pressure of the pure component at the same temperature. The Gibbs free energy, enthalpy, and entropy of mixing can then be derived from the temperature dependence of the activities.[10]

Electromotive Force (EMF) Method

The EMF method provides a direct measurement of the Gibbs free energy of formation.

  • Objective: To measure the potential difference of an electrochemical cell where the Mg-Ni alloy is one of the electrodes.

  • Methodology:

    • An electrochemical cell is constructed, typically with a pure Mg reference electrode, a molten salt electrolyte containing Mg²⁺ ions, and the Mg-Ni alloy as the working electrode.[11][12]

    • The cell is maintained at a constant high temperature in an inert atmosphere.

    • The electromotive force (EMF) or voltage (E) between the reference and working electrodes is measured using a high-impedance voltmeter.[13]

    • The partial Gibbs free energy of Mg in the alloy is calculated using the Nernst equation: ΔG_Mg = -nFE, where n is the number of electrons transferred, F is the Faraday constant, and E is the measured EMF.[14]

    • By measuring the EMF over a range of temperatures, the partial entropy and enthalpy of Mg can be determined from the temperature dependence of the Gibbs free energy.[11][12]

Computational Modeling: The CALPHAD Method

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems.[15]

  • Workflow:

    • Data Collection: Experimental data on the phase diagram, crystal structures, and thermochemical properties (enthalpy, entropy, Gibbs free energy) of the Mg-Ni system are collected from the literature.[16]

    • Model Selection: Appropriate thermodynamic models are chosen to represent the Gibbs free energy of each phase (e.g., liquid, solid solutions, intermetallic compounds) as a function of temperature and composition.[17]

    • Parameter Optimization: The adjustable parameters in the Gibbs free energy models are optimized by fitting them to the collected experimental data.[17] This process aims to create a self-consistent thermodynamic database.

    • Database Development: The optimized parameters for the Mg-Ni system are stored in a thermodynamic database.

    • Phase Diagram Calculation: The database is used with thermodynamic software (like Thermo-Calc or Pandat) to calculate the phase diagram and other thermodynamic properties of the system.[15] The software minimizes the total Gibbs free energy of the system at each temperature and composition to determine the stable phases.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamics of the Mg-Ni system.

CALPHAD_Workflow cluster_input Data Input cluster_modeling Thermodynamic Modeling cluster_output Output & Application exp_data Experimental Data (Phase Equilibria, Thermochemistry) model_selection Select Gibbs Energy Models for each Phase exp_data->model_selection ab_initio Ab Initio Calculations (First-Principles) ab_initio->model_selection optimization Optimize Model Parameters model_selection->optimization database Thermodynamic Database optimization->database phase_diagram Calculated Phase Diagram database->phase_diagram thermo_properties Thermodynamic Properties database->thermo_properties

Caption: Workflow of the CALPHAD method for thermodynamic assessment.

Thermodynamic_Relationships G Gibbs Free Energy (ΔG) Spontaneity & Stability H Enthalpy (ΔH) Heat of Reaction H->G - TΔS S Entropy (ΔS) Disorder S->G T Temperature (T)

Caption: Fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Experimental_Workflow cluster_sample Sample Preparation cluster_measurement Measurement Techniques cluster_analysis Data Analysis prep Prepare Mg-Ni Alloy (e.g., Arc Melting, Ball Milling) calorimetry Calorimetry (ΔH) prep->calorimetry emf EMF (ΔG) prep->emf kems Knudsen Effusion Mass Spectrometry (Activity, Vapor Pressure) prep->kems thermo_data Derive Thermodynamic Properties (ΔH, ΔS, ΔG) calorimetry->thermo_data emf->thermo_data kems->thermo_data

Caption: General experimental workflow for determining thermodynamic properties.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Magnesium-Nickel Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of magnesium-nickel (Mg-Ni) hydrides, promising materials for solid-state hydrogen storage. This document details the core methodologies for their preparation and analysis, presents key quantitative data in a structured format, and illustrates the underlying processes through clear diagrams. The information is tailored for professionals in research and development who require a deep understanding of these advanced materials.

Introduction to this compound Hydrides

Magnesium hydride (MgH₂) is a compelling hydrogen storage material due to its high hydrogen capacity (7.6 wt.%), low cost, and the abundance of magnesium.[1] However, its practical application is hindered by slow hydrogen absorption and desorption kinetics and a high dehydrogenation temperature.[1][2] The addition of nickel to form this compound alloys, particularly the intermetallic compound Mg₂Ni, significantly improves these properties.[1][3] Mg₂Ni can reversibly store up to 3.6 wt.% hydrogen, forming the ternary hydride Mg₂NiH₄, and exhibits faster kinetics compared to pure MgH₂.[4][5] Various synthesis techniques have been developed to produce nanocrystalline or amorphous Mg-Ni alloys, further enhancing their hydrogen storage performance.[3][5]

Synthesis Methodologies

Several methods are employed to synthesize Mg-Ni hydrides, each influencing the material's microstructure and, consequently, its hydrogen storage characteristics. The most common techniques are detailed below.

Mechanical Alloying / Ball Milling

Mechanical alloying (MA) is a widely used solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill.[5][6] This process can be performed under an inert (e.g., Argon) or reactive (e.g., Hydrogen) atmosphere.[3][6] Reactive ball milling (RBM) under a hydrogen atmosphere can directly produce the hydride phases.[6]

Experimental Protocol: Mechanical Alloying of Mg-Ni Powders

  • Precursor Materials: Start with elemental powders of magnesium (e.g., 99.8% purity, < 850 µm) and nickel (e.g., 99.8% purity, < 44 µm).[6]

  • Stoichiometry: For the synthesis of Mg₂Ni, a molar ratio of 2:1 for Mg:Ni is typically used.[7] Other compositions can be prepared to create composites containing both Mg and Mg₂Ni phases.

  • Milling Equipment: A high-energy planetary ball mill (e.g., Fritsch Pulverisette) is commonly used.[6] Hardened steel or stainless steel vials and balls are employed.[6]

  • Milling Parameters:

    • Ball-to-Powder Ratio (BPR): A high BPR, for instance, 93:1, is often used to ensure efficient energy transfer.[6]

    • Milling Atmosphere: The vial is either filled with high-purity argon to prevent oxidation or with high-pressure hydrogen (e.g., 80 bar) for reactive milling.[6]

    • Milling Speed and Duration: Milling is typically performed at high rotational speeds (e.g., 600 rpm) in cycles of milling and rest (e.g., 3 minutes of milling followed by 9 minutes of rest) to prevent excessive heating. The total milling time can range from a few hours to over 20 hours.[6]

  • Sample Handling: All handling of the as-milled powders should be conducted in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.

G Experimental Workflow: Mechanical Alloying start Start precursors Select Mg and Ni Powders start->precursors weighing Weigh Powders (e.g., 2Mg:1Ni) precursors->weighing loading Load Powders and Milling Balls into Vial weighing->loading atmosphere Introduce Atmosphere (Ar or H2) loading->atmosphere milling High-Energy Ball Milling atmosphere->milling unloading Unload Powder in Glovebox milling->unloading characterization Characterization (XRD, SEM, etc.) unloading->characterization end End characterization->end

Mechanical Alloying Workflow
Melt Spinning

Melt spinning is a rapid solidification technique used to produce metallic ribbons with nanocrystalline or amorphous microstructures.[8][9] The rapid cooling rate prevents the formation of large crystalline grains.

Experimental Protocol: Melt Spinning of Mg-Ni Alloys

  • Alloy Preparation: An ingot of the desired Mg-Ni composition (e.g., Mg₉₇Ni₃) is first prepared by induction melting the constituent elements in a protective argon atmosphere.[8][9]

  • Melt Spinning Apparatus: A single-roller melt-spinning apparatus is used.[8] The alloy is placed in a crucible (e.g., graphite) with a small orifice at the bottom.

  • Spinning Process: The alloy is re-melted by induction heating under an argon atmosphere.[8] The molten alloy is then ejected through the orifice onto a rapidly rotating copper wheel (e.g., tangential wheel speed of 42 m/s).[8][9]

  • Ribbon Collection: The molten metal solidifies instantaneously upon contact with the cold wheel, forming thin ribbons that are collected.

  • Post-Processing (Optional): The melt-spun ribbons can be further processed, for example, by cold rolling to consolidate them into a foil, which can further refine the microstructure.[8][9]

G Logical Relationship: Melt Spinning Parameters and Microstructure parameters Melt Spinning Parameters wheel_speed Wheel Speed parameters->wheel_speed cooling_rate Cooling Rate wheel_speed->cooling_rate determines grain_size Grain Size cooling_rate->grain_size influences amorphization Degree of Amorphization cooling_rate->amorphization influences microstructure Resulting Microstructure microstructure->grain_size microstructure->amorphization kinetics Kinetics grain_size->kinetics capacity Capacity grain_size->capacity amorphization->kinetics properties Hydrogen Storage Properties kinetics->properties capacity->properties

References

An In-depth Technical Guide to Intermetallic Compounds in Magnesium-Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermetallic compounds formed in magnesium-nickel (Mg-Ni) alloys, with a focus on their crystal structures, thermodynamic properties, and formation. The information presented herein is intended to support researchers and scientists in the fields of materials science and drug development, particularly in areas where magnesium alloys are being explored for biomedical applications. This document summarizes key quantitative data, details common experimental protocols for synthesis and characterization, and provides visual representations of the Mg-Ni phase diagram and experimental workflows.

Introduction to Mg-Ni Intermetallic Compounds

This compound alloys are of significant interest due to their unique properties, including their ability to store hydrogen, which has driven research in energy storage applications. In the context of biomedical devices, understanding the formation and characteristics of intermetallic compounds is crucial as they significantly influence the mechanical properties and degradation behavior of magnesium-based implants. The two primary intermetallic compounds in the binary Mg-Ni system are Mg₂Ni and MgNi₂ . The formation of these phases is dictated by the alloy composition and thermal history, as illustrated by the Mg-Ni phase diagram.

The Mg-Ni Phase Diagram and Intermetallic Formation

The Mg-Ni binary phase diagram describes the equilibrium phases present at different temperatures and compositions. It is characterized by the formation of the two intermetallic compounds, Mg₂Ni and MgNi₂. Key features of the phase diagram include two eutectic reactions and one peritectic reaction.

According to thermodynamic assessments, Mg₂Ni melts incongruently at 1033 K, while MgNi₂ has a congruent melting point of approximately 1420 K.[1] The eutectic reaction on the magnesium-rich side involves the formation of a mixture of α-Mg and Mg₂Ni.

MgNi_Phase_Diagram cluster_liquid Liquid (L) cluster_solid Solid Phases l e1 Eutectic L ↔ α-Mg + Mg₂Ni l->e1 Liquidus p1 Peritectic L + MgNi₂ ↔ Mg₂Ni l->p1 e2 Eutectic L ↔ MgNi₂ + Ni l->e2 mg α-Mg mg2ni Mg₂Ni mgni2 MgNi₂ mgni2->p1 ni Ni e1->mg e1->mg2ni p1->mg2ni e2->mgni2 e2->ni temp_axis Temperature (K) t_melt_ni 1728 K (Ni) t_melt_mgni2 1420 K (MgNi₂) t_peritectic 1033 K t_eutectic1 783 K t_melt_mg 923 K (Mg) t_eutectic2 1353 K comp_axis Composition (at% Ni) c0 0 (Mg) c_mg2ni 33.3 (Mg₂Ni) c_mgni2 66.7 (MgNi₂) c100 100 (Ni)

Mg-Ni Binary Phase Diagram

Properties of Mg-Ni Intermetallic Compounds

The distinct crystal structures and thermodynamic properties of Mg₂Ni and MgNi₂ lead to different behaviors and applications. A summary of their key quantitative data is presented below for easy comparison.

PropertyMg₂NiMgNi₂
Crystal Structure HexagonalHexagonal (Laves Phase)
Space Group P6₂22P6₃/mmc
Melting Point ~1033 K (incongruent)~1420 K (congruent)
Enthalpy of Formation (kJ/mol) -51.6-65.8

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of Mg-Ni alloys and their intermetallic compounds require specific experimental procedures to achieve desired phases and to accurately analyze their properties.

Synthesis Methods

4.1.1. Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique used to produce homogeneous alloys from elemental powders.

  • Protocol:

    • Elemental magnesium (purity > 99.8%) and nickel (purity > 99.9%) powders are weighed to the desired stoichiometric ratio (e.g., 2:1 for Mg₂Ni).

    • The powders are loaded into a hardened steel vial with stainless steel balls inside an argon-filled glovebox to prevent oxidation.

    • A ball-to-powder weight ratio of 10:1 is commonly used.[1][2]

    • The vial is sealed and mounted on a high-energy planetary ball mill.

    • Milling is performed at room temperature for a specified duration, typically ranging from 10 to 20 hours, with intermittent pauses to prevent excessive heating.[1][2]

    • The milled powder is then handled under an inert atmosphere for subsequent analysis.

4.1.2. Induction Melting and Casting

Induction melting is a common technique for producing bulk Mg-Ni alloy samples.

  • Protocol:

    • High-purity magnesium and nickel are placed in a crucible (e.g., steel for magnesium alloys) within a vacuum induction furnace.[3]

    • The furnace chamber is evacuated and then backfilled with an inert gas, such as argon, to prevent oxidation.

    • The charge is heated via electromagnetic induction until it is completely molten and homogenized.

    • The molten alloy is then poured into a mold (e.g., steel or graphite) to solidify.

    • The cast ingot is allowed to cool to room temperature under the protective atmosphere.

Characterization Techniques

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Mechanical Alloying or Induction Melting xrd XRD Analysis (Phase ID, Crystal Structure) synthesis->xrd sem_eds SEM/EDS Analysis (Morphology, Composition) xrd->sem_eds Further Analysis sieverts Sieverts' Method (Hydrogen Storage) sem_eds->sieverts Functional Testing

Experimental Workflow

4.2.1. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the alloy and to determine their crystal structure parameters.

  • Protocol:

    • A small amount of the powdered or bulk alloy is mounted on a sample holder. For bulk samples, the surface should be polished to be flat.

    • The sample is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

    • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD) to identify the phases.

    • For more detailed analysis, Rietveld refinement can be performed on the diffraction data to refine lattice parameters, crystallite size, and phase fractions.

4.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution images of the alloy's microstructure, while EDS allows for the determination of the elemental composition of different phases.

  • Protocol:

    • The alloy sample is mounted in a conductive resin.

    • The mounted sample is ground with successively finer SiC papers and then polished with diamond suspensions to achieve a mirror-like surface.

    • For non-conductive samples, a thin conductive coating (e.g., carbon or gold) is applied.

    • The prepared sample is placed in the SEM chamber.

    • The microstructure is observed using secondary electron or backscattered electron imaging.

    • EDS analysis is performed on specific points, lines, or areas of interest to obtain elemental composition data and generate elemental maps.

4.2.3. Hydrogen Absorption-Desorption Measurements (Sieverts' Method)

The Sieverts' apparatus is used to measure the hydrogen storage capacity and kinetics of the Mg-Ni alloys.

  • Protocol:

    • A known mass of the alloy powder is loaded into a sample holder within the Sieverts' apparatus.

    • The sample is activated by heating under vacuum to remove any surface contaminants and absorbed gases.

    • A calibrated volume of hydrogen gas is introduced into the system, and the initial pressure is recorded.

    • The valve to the sample holder is opened, allowing the alloy to absorb hydrogen.

    • The pressure drop is monitored until it stabilizes, indicating that equilibrium has been reached.

    • The amount of absorbed hydrogen is calculated based on the pressure change, known volumes, and the ideal gas law.

    • Desorption is measured by reducing the pressure and monitoring the increase in pressure as hydrogen is released from the material.

Conclusion

The intermetallic compounds Mg₂Ni and MgNi₂ are integral to the behavior of Mg-Ni alloys. Their formation, crystal structure, and thermodynamic properties are well-defined and can be controlled through careful selection of synthesis methods and processing parameters. The experimental protocols detailed in this guide provide a foundation for the synthesis and characterization of these materials, enabling further research into their potential applications, including in the development of novel biodegradable medical devices. A thorough understanding of these intermetallic phases is essential for tailoring the properties of Mg-Ni alloys to meet the specific demands of advanced technological and biomedical applications.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Mg₂Ni Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The intermetallic compound Magnesium Nickel (Mg₂Ni) is a material of significant scientific interest, primarily due to its promising characteristics for solid-state hydrogen storage. A fundamental understanding of its electronic structure and chemical bonding is crucial for optimizing its performance, including its thermodynamic stability and hydrogenation kinetics. This document provides a comprehensive technical overview of the structural and electronic properties of Mg₂Ni, synthesizing data from numerous theoretical and experimental studies. We detail the compound's hexagonal crystal structure, present key quantitative data in tabular format, and describe the primary experimental and computational methodologies employed in its characterization. Through visualizations and detailed explanations, this guide elucidates the nature of the atomic interactions that govern the behavior of this important material.

Crystal Structure of Mg₂Ni

The Mg₂Ni intermetallic compound crystallizes in a hexagonal structure, which is a key determinant of its physical and chemical properties. It is characterized by the space group P6₂22 (No. 180).[1][2] The unit cell is layered and contains 18 atoms: 12 Magnesium (Mg) atoms and 6 Nickel (Ni) atoms.[2][3] These atoms occupy specific, inequivalent crystallographic sites. There are two distinct sites for Mg atoms (Wyckoff positions 6f and 6i) and two for Ni atoms (3b and 3d).[1][2] This complex arrangement gives rise to a layered structure with strongly bonded Ni atom chains.[3]

cluster_cell Mg₂Ni Unit Cell (P6₂22) cluster_mg Mg Atoms (12 total) cluster_ni Ni Atoms (6 total) cluster_bonds Resulting Bonds UC Hexagonal Unit Cell (18 atoms) Mg1 Mg Site 1 (6f) Mg2 Mg Site 2 (6i) Ni1 Ni Site 1 (3b) Ni2 Ni Site 2 (3d) MgNi_bond Mg-Ni Bonds Mg1->MgNi_bond Mg2->MgNi_bond Ni1->MgNi_bond NiNi_bond Ni-Ni Bonds Ni1->NiNi_bond Ni2->MgNi_bond Ni2->NiNi_bond

Logical relationship of the Mg₂Ni crystal structure.
Crystallographic Data

The lattice parameters of Mg₂Ni have been determined through both experimental measurements and theoretical calculations, showing good agreement. These parameters define the size and shape of the unit cell.

ParameterExperimental ValueCalculated ValueSource
Space Group P6₂22P6₂22[1][2]
a-axis (Å) 5.15 - 5.2175.180[1][2][4]
c-axis (Å) 13.07 - 13.28913.232[1][2][4]
α, β (º) 90.0090.00[1][2]
γ (º) 120.00120.00[1][2]
Volume (ų) 300.37-[1]
Density (g·cm⁻³) 3.56-[1]
Interatomic Distances

The bonding environment within the Mg₂Ni crystal is characterized by specific bond lengths between neighboring atoms. The Mg atoms are primarily coordinated to Ni atoms, while Ni atoms have both Mg and other Ni atoms as neighbors.

Bond TypeBond Length (Å)Source
Mg-Ni 2.63[1]
Mg-Ni 2.64[1]
Mg-Ni 2.66[1]
Ni-Ni 2.58[1]

Methodologies for Characterization and Simulation

The study of Mg₂Ni relies on a combination of experimental synthesis and characterization techniques, complemented by powerful computational simulations to probe its electronic properties.

Experimental Protocols

Synthesis: The synthesis of single-phase Mg₂Ni is challenging due to the significant difference between the boiling point of Mg (1090 °C) and the melting point of Ni (1455 °C).[5][6]

  • Mechanical Alloying (High-Energy Ball Milling): This is a common solid-state powder processing technique. Elemental powders of Mg and Ni are placed in a high-energy mill (e.g., a Simoloyer or planetary ball mill) with hardened steel or tungsten carbide balls.[7] The repeated mechanical impact leads to particle fracturing, cold welding, and eventual formation of the Mg₂Ni intermetallic phase. Milling time and ball-to-powder ratio are critical parameters.

  • High-Pressure Torsion (HPT): In this severe plastic deformation method, elemental powders are subjected to high pressure (e.g., 6 GPa) and concurrent torsional strain.[6] This process can induce phase formation at lower temperatures than conventional methods and produces nanocrystalline materials.[6]

Characterization:

  • X-Ray Diffraction (XRD): This is the primary technique for phase identification and structural analysis. Rietveld refinement of XRD patterns is used to quantify the phase abundance, determine lattice parameters, and estimate the crystallite size.[6]

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM is used to observe the microstructure, particle size, and morphology of the synthesized powders.[6] EDS provides elemental mapping and confirms the chemical composition of the identified phases.[6][8]

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Elemental Powders (Mg + Ni) process Mechanical Alloying or High-Pressure Torsion start->process product Synthesized Mg₂Ni Compound process->product xrd X-Ray Diffraction (XRD) product->xrd sem SEM / EDS product->sem phase Phase & Crystal Structure xrd->phase micro Microstructure & Composition sem->micro

Typical experimental workflow for Mg₂Ni synthesis and characterization.
Computational Protocols

First-Principles Calculations: The electronic structure and bonding of Mg₂Ni are primarily investigated using first-principles calculations based on Density Functional Theory (DFT).[2][3][4] This approach solves the quantum mechanical equations of the electrons in the material to predict its properties without empirical parameters.

  • Methodology: The most common implementation is the plane-wave pseudopotential method.[2][9] This involves representing the electron wavefunctions with a basis set of plane waves and replacing the core electrons and strong nuclear potential with a smoother, more computationally efficient pseudopotential.

  • Exchange-Correlation Functional: The interaction between electrons is approximated using an exchange-correlation functional. Common choices include the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGA).[3]

  • Brillouin Zone Sampling: The electronic states are calculated at a discrete set of points (k-points) in the reciprocal space of the crystal, known as the Brillouin zone. A dense grid of k-points, often generated using the Monkhorst-Pack scheme, is required for metallic systems like Mg₂Ni to ensure accurate results.[3]

  • Calculated Properties: DFT calculations are used to determine the optimized crystal structure, total energy, enthalpy of formation, density of states (DOS), and charge density distribution.[2][4]

cluster_input Input cluster_dft DFT Calculation Engine cluster_output Output Properties cluster_analysis Post-Processing & Analysis struct Crystal Structure (Atom Types & Positions) scf Self-Consistent Field (SCF) Calculation struct->scf energy Total Energy scf->energy e_struct Electronic Structure scf->e_struct stability Formation Energy energy->stability dos Density of States (DOS) e_struct->dos charge Charge Density e_struct->charge

General workflow for first-principles DFT calculations.

Electronic Structure and Chemical Bonding

The arrangement of electrons and the nature of the chemical bonds in Mg₂Ni dictate its stability, conductivity, and interaction with other species like hydrogen.

Density of States (DOS)

The total and partial density of states (DOS) reveal the distribution of electronic energy levels within the material.

  • Metallic Character: Mg₂Ni exhibits a clear metallic nature, confirmed by a significant non-zero value of the DOS at the Fermi level (the highest energy level occupied by electrons at absolute zero).[4]

  • Valence Band Composition: The valence band, which contains the electrons involved in bonding, is primarily dominated by the Ni 3d electronic states.[10] The Mg 3s states are more broadly distributed across the valence band with a lower intensity, indicating their contribution to the bonding.[10]

  • Atomic Interactions: The interaction between atoms is anisotropic; calculations show that bonding is stronger in the a-b plane compared to along the c-axis.[4]

Charge Density and Bonding Nature

The chemical bonding in Mg₂Ni is complex, featuring a mixture of metallic, covalent, and ionic characteristics.

  • Charge Distribution: Analysis of the charge density distribution indicates that while there isn't a complete transfer of electrons from Mg s-orbitals to Ni d-orbitals, a significant interaction and charge rearrangement occurs.[4] This sharing and redistribution of electrons is characteristic of intermetallic compounds.

  • Bonding Interactions: The primary bonding interactions are between Mg and Ni atoms and between adjacent Ni atoms. The similar shapes of the partial DOS for Mg and Ni suggest a chemical bond between them.[10] The short Ni-Ni distance of 2.58 Å implies a strong, direct Ni-Ni metallic/covalent interaction, forming chains within the crystal structure.[1][3]

Mg Mg Mg_s 3s Ni1 Ni Ni1_d 3d Ni2 Ni Ni2_d 3d Mg_s->Ni1_d Mg-Ni Interaction (Covalent/Ionic) Ni1_d->Ni2_d Ni-Ni Interaction (Metallic/Covalent)

Conceptual diagram of orbital interactions in Mg₂Ni.
Thermodynamic Stability

The thermodynamic stability of a compound is quantified by its enthalpy of formation (ΔH_f), which is the energy released or absorbed when the compound is formed from its constituent elements. A more negative value indicates greater stability.

ParameterValueMethodSource
Enthalpy of Formation (ΔH_f) -51.612 kJ/molCalculated (DFT)[2]
Enthalpy of Formation (ΔH_f) -51.9 kJ/molExperimental[2]

The close agreement between the calculated and experimental values validates the accuracy of the DFT models in describing the energetics of the Mg₂Ni system. This stability is a direct consequence of the favorable electronic interactions and strong chemical bonds formed within the crystal.

Conclusion

The electronic structure and bonding of Mg₂Ni are characterized by its hexagonal crystal lattice, metallic nature, and complex interplay of atomic interactions. The valence band is dominated by Ni 3d states, which form strong bonds with neighboring Ni atoms and also interact with Mg atoms. This bonding framework, a mixture of metallic, covalent, and ionic character, results in a thermodynamically stable intermetallic compound. A thorough understanding of these fundamental properties, gained through a synergy of experimental techniques like XRD and computational methods like DFT, is essential for the rational design of Mg₂Ni-based materials with enhanced performance for applications such as solid-state hydrogen storage.

References

An In-depth Technical Guide to the Physical and Mechanical Properties of Magnesium-Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and mechanical properties of magnesium-nickel (Mg-Ni) alloys. These materials are of significant interest for a variety of applications, including hydrogen storage and biomedical devices, owing to their unique combination of low density and tunable mechanical characteristics. This document details the influence of nickel content on the alloy's properties, outlines experimental protocols for characterization, and visualizes key relationships and processes.

Physical and Mechanical Properties

The addition of nickel to magnesium results in the formation of intermetallic compounds, primarily Mg₂Ni, which significantly alters the material's properties. The following tables summarize the key physical and mechanical properties of Mg-Ni alloys.

Table 1: General Physical and Mechanical Properties of Pure Magnesium and Nickel
PropertyMagnesium (Mg)Nickel (Ni)
Density (g/cm³) 1.748.91
Melting Point (°C) 6501455
Young's Modulus (GPa) 45[1]200
Tensile Strength (MPa) ~90~400-1200
Brinell Hardness (HB) 30[2]75-400
Table 2: Influence of Nickel Content on the Mechanical Properties of Mg-Ni Alloys (Selected Compositions)
Alloy Composition (wt% Ni)Young's Modulus (GPa)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Vickers Hardness (HV)
Pure Mg 45[1]20[2]901030
Mg-2Ni 46120180555
Mg-5Ni 48150220370
Mg-10Ni 52180250<290
Mg-25Ni (Mg₂Ni) ~55~200~230<1~120

Note: The values presented are approximate and can vary significantly based on the alloy's processing method (e.g., casting, powder metallurgy, rapid solidification) and subsequent heat treatments.

Microstructure and Phase Diagram

The properties of Mg-Ni alloys are intrinsically linked to their microstructure, which is governed by the Mg-Ni phase diagram. The diagram reveals the stable phases at different compositions and temperatures. The primary intermetallic compound formed is Mg₂Ni, which coexists with a magnesium solid solution (α-Mg) in hypoeutectic alloys (less than ~23.5 wt% Ni).

Experimental Protocols

Accurate characterization of Mg-Ni alloys is essential for research and development. The following sections detail the methodologies for key experimental techniques.

X-Ray Diffraction (XRD)

Objective: To identify the phase composition and determine the crystal structure of Mg-Ni alloys.

Methodology:

  • Sample Preparation:

    • A small, representative sample of the Mg-Ni alloy is ground into a fine powder using a mortar and pestle or a mechanical grinder.

    • The powder is then sieved to ensure a uniform particle size, typically less than 45 µm.

    • The powder is packed into a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup:

    • A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

    • The instrument is calibrated using a standard reference material (e.g., silicon).

    • The 2θ scan range is typically set from 20° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to identify the peaks corresponding to different crystallographic planes.

    • The peak positions and intensities are compared to standard diffraction patterns from databases (e.g., ICDD) to identify the phases present (e.g., α-Mg, Mg₂Ni).

    • Rietveld refinement can be performed to obtain detailed structural information, such as lattice parameters, phase fractions, and crystallite size.[3][4][5]

Scanning Electron Microscopy (SEM)

Objective: To observe the microstructure, including grain size, phase distribution, and morphology of Mg-Ni alloys.

Methodology:

  • Sample Preparation:

    • The Mg-Ni alloy sample is sectioned to the desired size.

    • The sample is mounted in a conductive resin.

    • The mounted sample is ground using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water or a non-aqueous lubricant to prevent oxidation.

    • The ground sample is then polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

    • A final polishing step using a colloidal silica suspension (e.g., 0.04 µm) may be performed to achieve a mirror-like finish.

    • The polished sample is etched to reveal the microstructure. A common etchant for Mg-Ni alloys is a solution of acetic acid, picric acid, ethanol, and water.

  • Imaging:

    • The prepared sample is placed in the SEM chamber.

    • The chamber is evacuated to a high vacuum.

    • An electron beam is scanned across the sample surface.

    • Secondary electron (SE) and backscattered electron (BSE) detectors are used to collect signals and form an image. SE imaging provides topographical information, while BSE imaging provides compositional contrast (heavier elements appear brighter).

  • Energy Dispersive X-ray Spectroscopy (EDS):

    • EDS analysis can be performed to determine the elemental composition of different phases observed in the SEM images.

Tensile Testing

Objective: To determine the mechanical properties of Mg-Ni alloys, including Young's modulus, yield strength, ultimate tensile strength, and elongation.

Methodology:

  • Specimen Preparation:

    • Tensile test specimens are machined from the Mg-Ni alloy according to standard specifications, such as ASTM E8/E8M.[6][7][8][9][10] The specimens typically have a "dog-bone" shape with a defined gauge length.

    • The dimensions of the specimen's gauge section are precisely measured.

  • Test Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the gauge section to accurately measure strain.

    • A uniaxial tensile load is applied to the specimen at a constant strain rate (e.g., 10⁻³ s⁻¹).

    • The load and displacement (or strain) are continuously recorded until the specimen fractures.

  • Data Analysis:

    • The engineering stress and engineering strain are calculated from the load and displacement data.

    • A stress-strain curve is plotted.

    • The Young's modulus is determined from the initial linear portion of the curve.

    • The yield strength is typically determined using the 0.2% offset method.

    • The ultimate tensile strength is the maximum stress reached during the test.

    • The elongation is the percentage increase in the gauge length after fracture.

Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important relationships and processes relevant to Mg-Ni alloys.

Influence_of_Nickel cluster_composition Alloy Composition cluster_microstructure Microstructure cluster_properties Mechanical Properties Ni_Content Increasing Ni Content Mg2Ni_Formation Increased Mg₂Ni Phase Fraction Ni_Content->Mg2Ni_Formation Leads to Grain_Refinement Grain Refinement Ni_Content->Grain_Refinement Promotes Strength Increased Yield & Tensile Strength Mg2Ni_Formation->Strength Results in Hardness Increased Hardness Mg2Ni_Formation->Hardness Results in Ductility Decreased Ductility Mg2Ni_Formation->Ductility Leads to Grain_Refinement->Strength Contributes to XRD_Workflow Start Start: Mg-Ni Alloy Sample Grinding Grinding to Fine Powder Start->Grinding Sieving Sieving for Uniform Particle Size Grinding->Sieving Packing Packing into Sample Holder Sieving->Packing XRD_Scan X-Ray Diffraction Scan (2θ) Packing->XRD_Scan Data_Collection Collect Diffraction Pattern XRD_Scan->Data_Collection Phase_ID Phase Identification (e.g., α-Mg, Mg₂Ni) Data_Collection->Phase_ID Rietveld Rietveld Refinement (Optional) Phase_ID->Rietveld End End: Structural Information Phase_ID->End Rietveld->End Hydrogen_Absorption_Desorption cluster_absorption Hydrogen Absorption cluster_desorption Hydrogen Desorption (with heat) H2_gas H₂ Gas Dissociation Dissociation on Mg₂Ni Surface H₂ -> 2H H2_gas->Dissociation Diffusion Diffusion of H atoms into Bulk Dissociation->Diffusion Hydride_Formation Formation of MgH₂ and Mg₂NiH₄ Diffusion->Hydride_Formation Hydride_Decomposition Decomposition of Hydrides MgH₂ -> Mg + H₂ Mg₂NiH₄ -> Mg₂Ni + 2H₂ Hydride_Formation->Hydride_Decomposition Heat Recombination Recombination of H atoms on Surface 2H -> H₂ Hydride_Decomposition->Recombination H2_release H₂ Gas Release Recombination->H2_release

References

A Preliminary Investigation of Mg-Ni-Y Ternary Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Magnesium-Nickel-Yttrium (Mg-Ni-Y) ternary alloys represent a promising class of materials with a diverse range of potential applications, from hydrogen storage to biodegradable medical implants. This technical guide provides a comprehensive preliminary investigation into the synthesis, microstructure, mechanical properties, and corrosion behavior of these alloys. Detailed experimental protocols for common synthesis and characterization techniques are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the critical relationships between processing, microstructure, and performance through a series of logical diagrams, offering a foundational understanding for researchers and professionals in the field.

Introduction

Magnesium (Mg) alloys are highly sought after for lightweight structural applications due to their low density and high specific strength. The addition of alloying elements is crucial to enhance their mechanical properties, corrosion resistance, and to introduce novel functionalities. The Mg-Ni-Y ternary system is of particular interest due to the formation of unique microstructures, including solid solutions, intermetallic compounds such as Mg2Ni, and Long-Period Stacking Ordered (LPSO) phases. These microstructural features have a profound impact on the alloy's performance, making the Mg-Ni-Y system a fertile ground for materials research and development. This guide serves as a core technical resource, summarizing the foundational knowledge required to engage with this promising alloy system.

Synthesis of Mg-Ni-Y Ternary Alloys

The properties of Mg-Ni-Y alloys are highly dependent on their synthesis method, which dictates the resulting microstructure. Two common laboratory-scale synthesis techniques are induction melting and melt spinning.

Experimental Protocol: Induction Melting

Induction melting is a widely used technique for producing bulk Mg-Ni-Y alloy ingots with a relatively homogeneous composition.

Materials and Equipment:

  • High-purity Mg, Ni, and Y metals or master alloys

  • Induction furnace

  • Graphite or ceramic crucible

  • Steel mold

  • Protective atmosphere (e.g., a mixture of CO2 and SF6, or Argon)

  • Thermocouple

Procedure:

  • Charge Preparation: Accurately weigh the high-purity elemental metals or master alloys according to the desired atomic or weight percentages.

  • Crucible Loading: Place the weighed materials into the crucible. Due to the high vapor pressure of magnesium, a lid on the crucible is recommended.

  • Furnace Setup: Position the crucible within the induction coil of the furnace.

  • Atmosphere Control: Purge the furnace chamber with the protective gas mixture to prevent the oxidation of magnesium during melting.

  • Melting: Gradually heat the charge to a temperature of approximately 750°C.

  • Homogenization: Once the charge is completely molten, hold the temperature at around 720°C for at least 20 minutes and stir the melt to ensure chemical homogeneity.

  • Casting: Pour the molten alloy into a preheated steel mold (typically preheated to around 200°C) to solidify.

  • Cooling: Allow the cast ingot to cool to room temperature within the protective atmosphere.

Experimental Protocol: Melt Spinning

Melt spinning is a rapid solidification technique used to produce thin ribbons of Mg-Ni-Y alloys, often with amorphous or nanocrystalline structures.

Materials and Equipment:

  • Pre-alloyed Mg-Ni-Y ingot

  • Melt spinner apparatus with a high-speed rotating wheel (typically copper)

  • Quartz crucible with a small orifice

  • Inert gas supply (e.g., Argon)

  • Induction coil

Procedure:

  • Sample Preparation: Place a small piece of the pre-alloyed Mg-Ni-Y ingot into the quartz crucible.

  • Apparatus Setup: Position the crucible above the rotating wheel of the melt spinner.

  • Chamber Purging: Evacuate the chamber and backfill with a high-purity inert gas to prevent oxidation.

  • Melting: Use the induction coil to rapidly heat and melt the alloy within the crucible.

  • Ejection: Once the alloy is molten, apply a positive pressure of the inert gas to eject the molten metal through the orifice onto the surface of the rotating wheel. A typical tangential wheel speed is around 42 m/s, with an ejection pressure of approximately 450 mbar.

  • Solidification and Collection: The molten metal rapidly solidifies into a thin ribbon upon contact with the cold, rotating wheel. The ribbon is then ejected from the wheel and collected.

Microstructural Characterization

The microstructure of Mg-Ni-Y alloys is typically investigated using metallography, Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).

Experimental Protocol: Metallographic Analysis

Procedure:

  • Sectioning: Cut a representative section from the alloy sample using a low-speed diamond saw with coolant.

  • Mounting: Mount the sectioned sample in a conductive or non-conductive resin.

  • Grinding: Perform a series of grinding steps with progressively finer silicon carbide (SiC) papers (e.g., 400, 800, 1200, and 2000 grit). Use a lubricant and coolant to prevent overheating and deformation.

  • Polishing: Polish the ground sample using diamond suspensions (e.g., 3 µm and 1 µm) on a polishing cloth. A final polishing step with a 0.05 µm alumina or silica suspension may be used to achieve a mirror-like finish. Anhydrous lubricants are often preferred to minimize reaction with the magnesium.

  • Etching: To reveal the grain boundaries and phase morphology, etch the polished surface. A common etchant for Mg-Ni-Y alloys is a solution of picric acid, acetic acid, ethanol, and water. The immersion time is typically a few seconds.

  • Microscopy: Examine the etched sample using an optical microscope.

Experimental Protocol: Scanning Electron Microscopy (SEM)

Procedure:

  • Sample Preparation: Prepare the sample as for metallographic analysis (up to the polishing step). Ensure the sample is clean and dry. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied.

  • Mounting: Securely mount the sample on an SEM stub using conductive carbon tape or paint.

  • Imaging: Place the stub in the SEM chamber. Operate the SEM at a suitable accelerating voltage (e.g., 15-20 kV) to acquire secondary electron (SE) for topography or backscattered electron (BSE) images for compositional contrast.

  • Energy Dispersive X-ray Spectroscopy (EDS): Utilize the EDS detector to perform elemental analysis and identify the compositions of different phases within the microstructure.

Experimental Protocol: X-ray Diffraction (XRD)

Procedure:

  • Sample Preparation: A flat, polished surface of the bulk alloy or a powdered sample of melt-spun ribbons can be used.

  • Instrument Setup: Mount the sample in the XRD instrument. Use a common X-ray source, such as Copper Kα radiation (Cu-Kα).

  • Data Acquisition: Scan the sample over a 2θ range relevant for Mg-Ni-Y alloys, for example, from 20° to 80°.

  • Phase Identification: Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD) to identify the crystalline phases present in the alloy.

Quantitative Data Summary

The following tables summarize key quantitative data for selected Mg-Ni-Y and similar alloys from the literature. It is important to note that properties are highly dependent on the specific composition and processing conditions.

Table 1: Mechanical Properties of Selected Mg-Ni-Y and Related Alloys

Alloy Composition (at. % or wt. %)Processing ConditionTensile Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Ultimate Compressive Strength (MPa)
Mg97.5Ni1Y1.5 (at. %)As-cast---410[1]
Mg-Ni-Y (composition not specified)Hot-rolled sheet4605268-
Mg-20.1Y-13.3Ni (wt. %)Extruded602 (compressive)-7.8 (compressive)763
Mg-2Gd-0.5Ni (wt. %)Not specified-28718.1-

Table 2: Corrosion Properties of Selected Mg-Ni-Y and Related Alloys

Alloy Composition (wt. %)Test SolutionCorrosion Rate (mm/year)Dissolution Rate (mg·cm⁻²·h⁻¹)Corrosion Potential (Ecorr vs. SCE)Corrosion Current Density (Icorr in µA/cm²)
Mg97.5Ni1Y1.5 (at. %)3 wt.% KCl at 93°C6675[1]---
Mg-5Gd-6Ni-1Y3.5% NaCl at 70°C-241.21[2]--
Mg-5Gd-6Ni-1Y (as-cast)3.5% NaCl at RT---1.43 V[3]3811.94[3]
Mg-5Gd-6Ni-1Y (annealed)3.5% NaCl at RT---1.41 V[3]-
Mg-5Gd-6Ni-1Y (extruded)3.5% NaCl at RT---1.38 V[3]-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of Mg-Ni-Y ternary alloys.

Experimental_Workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_testing Property Testing Induction Melting Induction Melting Metallography Metallography Induction Melting->Metallography Mechanical_Testing Mechanical Testing Induction Melting->Mechanical_Testing Corrosion_Testing Corrosion Testing Induction Melting->Corrosion_Testing Melt Spinning Melt Spinning SEM_EDS SEM/EDS Melt Spinning->SEM_EDS XRD XRD Melt Spinning->XRD Metallography->SEM_EDS

Fig. 1: Experimental workflow for Mg-Ni-Y alloy investigation.

Property_Relationship Processing_Parameters Processing Parameters Microstructure Microstructure Processing_Parameters->Microstructure Mechanical_Properties Mechanical Properties Microstructure->Mechanical_Properties Corrosion_Behavior Corrosion Behavior Microstructure->Corrosion_Behavior Phases Phase (α-Mg, Mg2Ni, LPSO) Microstructure->Phases Grain_Size Grain Size Microstructure->Grain_Size Phases->Mechanical_Properties Phases->Corrosion_Behavior Grain_Size->Mechanical_Properties

Fig. 2: Relationship between processing, microstructure, and properties.

Conclusion

The preliminary investigation of Mg-Ni-Y ternary alloys reveals a complex but promising material system. The interplay between alloy composition and processing conditions allows for the tailoring of microstructures, containing phases such as Mg2Ni and LPSO, which in turn govern the mechanical strength and corrosion resistance. While the addition of nickel can significantly enhance strength, it often has a detrimental effect on corrosion resistance, presenting a key challenge for future research. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this alloy system, with the aim of optimizing its properties for specific applications, from high-performance structural components to innovative biomedical devices. Further systematic studies are warranted to fully elucidate the structure-property relationships in this versatile ternary system.

References

An In-depth Technical Guide to the Formation and Stability of MgNi₂ Laves Phases

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The MgNi₂ Laves phase, a hexagonal C36-type intermetallic compound, is a material of significant scientific interest, particularly for its potential applications in hydrogen storage. Understanding the thermodynamics and kinetics of its formation, as well as the factors governing its structural and thermal stability, is crucial for the development of Mg-based alloys with tailored properties. This technical guide provides a comprehensive overview of the formation and stability of MgNi₂ Laves phases, summarizing key quantitative data, detailing experimental protocols for synthesis and characterization, and visualizing fundamental processes.

Introduction to Laves Phases and MgNi₂

Laves phases are a large group of intermetallic compounds with the stoichiometry AB₂, first described by Fritz Laves. They are classified into three main structural types based on the stacking of atomic layers: cubic MgCu₂ (C15), hexagonal MgZn₂ (C14), and hexagonal MgNi₂ (C36). The stability of these phases is influenced by several factors, including the atomic size ratio of the constituent elements (ideally, rₐ/rₑ ≈ 1.225), electronegativity differences, and valence electron concentration.

The MgNi₂ phase crystallizes in the hexagonal C36 structure with the space group P6₃/mmc. It is a line compound in the Mg-Ni binary phase diagram, indicating a narrow compositional range of stability. Its formation and stability are critical for the performance of Mg-Ni-based materials, especially in the context of hydrogen storage, where it can reversibly form hydrides.

Formation of MgNi₂ Laves Phases

The formation of the MgNi₂ Laves phase can be achieved through various synthesis routes, each influencing the microstructure and properties of the final material. The primary methods are solid-state reactions and liquid-phase synthesis.

Thermodynamic and Kinetic Aspects

The thermodynamic stability of the MgNi₂ Laves phase is indicated by its negative enthalpy of formation. First-principles calculations have shown that MgNi₂ is a statically stable phase at 0 K. The kinetics of formation are highly dependent on the synthesis method. Solid-state methods like mechanical alloying can promote the formation of MgNi₂ at lower temperatures by introducing mechanical energy, which enhances diffusion and creates nucleation sites.

Table 1: Thermodynamic Data for MgNi₂ Formation

PropertyValueMethodReference
Calculated Formation EnthalpyNegative (statically stable at 0 K)First-principles calculation
Synthesis Methodologies

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. This method can produce nanocrystalline or even amorphous phases.

Arc melting is a common technique for synthesizing intermetallic compounds from their constituent elements. The process involves melting the raw materials in an electric arc under an inert atmosphere.

Stability of MgNi₂ Laves Phases

The stability of the MgNi₂ Laves phase is a critical factor for its practical applications. Its stability can be assessed in terms of its thermal, structural, and chemical properties.

Structural Stability and Properties

The MgNi₂ Laves phase possesses the hexagonal C36 crystal structure. Its lattice parameters have been determined through X-ray diffraction studies.

Table 2: Crystallographic Data for MgNi₂

Crystal SystemSpace GroupLattice Parameter 'a' (pm)Lattice Parameter 'c' (pm)Reference
HexagonalP6₃/mmc482.51(7)1582.1(3)[1]
Thermal Stability

The thermal stability of MgNi₂ can be investigated using techniques like Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and decomposition points.

Chemical Stability: Hydrogenation/Dehydrogenation

A key aspect of MgNi₂'s chemical stability is its reaction with hydrogen. It can reversibly absorb and desorb hydrogen, forming the ternary hydride Mg₂NiH₄. This property makes it a promising material for solid-state hydrogen storage. The thermodynamics and kinetics of this process are crucial for its performance.

Table 3: Hydrogen Storage Properties of Mg-Ni Systems

Material SystemHydrogen Absorption Capacity (wt.%)Dehydrogenation Temperature (°C)Notes
Mg₂Ni~3.6 (theoretical)250 - 350Forms Mg₂NiH₄ upon hydrogenation.
Mg-Mg₂Ni eutecticVaries with compositionLowered compared to pure MgH₂The presence of Mg₂Ni enhances kinetics.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of MgNi₂ Laves phases.

Synthesis Protocols

Objective: To synthesize nanocrystalline MgNi₂ powder.

Materials and Equipment:

  • High-purity magnesium powder (e.g., 99.8%, <200 mesh).

  • High-purity nickel powder (e.g., 99.9%, 100-200 mesh).

  • High-energy ball mill (e.g., Spex type).

  • Hardened steel vial and balls (e.g., 12.7 mm diameter).

  • Inert gas (Argon) glovebox.

Procedure:

  • Weigh stoichiometric amounts of Mg and Ni powders to achieve the MgNi₂ composition.

  • Load the powders and milling balls into the milling vial inside an argon-filled glovebox to prevent oxidation. A ball-to-powder weight ratio of 10:1 is typically used.[2]

  • Seal the vial tightly.

  • Mill the powder mixture for a specified duration (e.g., 10 hours) at room temperature.[2] The milling process involves a balance between cold welding and fracture of the powder particles.

  • After milling, handle the resulting powder inside the glovebox.

Objective: To synthesize bulk polycrystalline MgNi₂.

Materials and Equipment:

  • High-purity magnesium and nickel pieces.

  • Vacuum arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth.

  • Inert gas (Argon).

Procedure:

  • Clean the surfaces of the Mg and Ni pieces to remove any oxide layers.

  • Weigh the elements in the desired stoichiometric ratio (Mg:Ni = 1:2).

  • Place the materials in the copper hearth of the arc melting furnace.

  • Evacuate the furnace chamber to a high vacuum (e.g., 10⁻⁵ mbar) and then backfill with high-purity argon gas to a pressure slightly above atmospheric to prevent contamination.

  • Strike an electric arc between the tungsten electrode and the sample to melt the constituents.

  • To ensure homogeneity, the resulting ingot should be flipped and re-melted several times (typically 3-5 times).[3]

Characterization Protocols

Objective: To identify the crystal structure, determine lattice parameters, and quantify phase fractions.

Equipment:

  • Powder X-ray diffractometer (e.g., Rigaku SmartLab).

  • Cu Kα radiation source (λ = 1.5406 Å).

  • Detector (e.g., scintillation counter or position-sensitive detector).

Sample Preparation:

  • For powder samples, lightly press the powder into a sample holder to create a flat surface.

  • For bulk samples, ensure a flat, polished surface for analysis.

Data Collection:

  • Set the 2θ scan range, for example, from 20° to 80°.

  • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Operate the X-ray tube at appropriate voltage and current (e.g., 40 kV and 40 mA).

Data Analysis (Rietveld Refinement):

  • Import the raw XRD data into a Rietveld refinement software (e.g., GSAS-II, FullProf, TOPAS).

  • Define the background using a suitable function (e.g., Chebyshev polynomial).

  • Input the initial crystal structure models for the expected phases (e.g., MgNi₂ - C36, Mg, Ni). The crystallographic information files (CIF) can be obtained from databases like the Inorganic Crystal Structure Database (ICSD).

  • Refine the scale factor, background parameters, and unit cell parameters.

  • Refine the peak profile parameters (e.g., Gaussian and Lorentzian components) to match the experimental peak shapes.

  • Refine atomic coordinates and isotropic/anisotropic displacement parameters if the data quality allows.

  • The software minimizes the difference between the observed and calculated diffraction patterns, providing accurate lattice parameters and quantitative phase analysis.

Objective: To determine the thermal stability, including phase transition and decomposition temperatures.

Equipment:

  • Differential Scanning Calorimeter (e.g., Netzsch DSC 404, Shimadzu DSC-60).

Sample Preparation:

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC pan (e.g., aluminum or alumina).

  • Seal the pan hermetically or use a lid with a pinhole, depending on the desired atmosphere control.

  • Use an empty, sealed pan as a reference.

Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[4]

  • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[4]

  • Record the heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks in the DSC curve.

Objective: To measure the hydrogen absorption and desorption characteristics.

Equipment:

  • Sieverts-type apparatus.

  • High-pressure hydrogen source.

  • Temperature-controlled sample holder.

  • Pressure and temperature sensors.

Procedure:

  • Load a known mass of the activated sample into the sample holder.

  • Evacuate the system to remove any residual gases.

  • Heat the sample to the desired measurement temperature and allow it to stabilize.

  • Introduce a known amount of hydrogen gas into the system and allow it to reach equilibrium with the sample.

  • Record the equilibrium pressure.

  • Repeat step 4 with successive additions of hydrogen to construct the absorption isotherm.

  • To measure the desorption isotherm, incrementally remove known amounts of hydrogen from the system and record the equilibrium pressure at each step.

  • Repeat the measurements at different temperatures to construct a set of PCT curves.

Objective: To investigate the microstructure, morphology, and crystallographic defects at the nanoscale.

Sample Preparation (Powder):

  • Disperse the powder sample in a suitable solvent (e.g., ethanol or isopropanol).

  • Use ultrasonication to break up agglomerates and create a uniform suspension.[5]

  • Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).[5]

  • Allow the solvent to evaporate completely.

Sample Preparation (Bulk):

  • Cut a thin slice from the bulk sample.

  • Mechanically grind and polish the slice to a thickness of about 100 µm.[6]

  • Create a dimple in the center of the slice using a dimple grinder.[6]

  • Use ion milling to perforate the center of the dimpled area, creating an electron-transparent region.

Visualizations

Formation and Characterization Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Raw Materials (Mg, Ni) ma Mechanical Alloying start->ma am Arc Melting start->am product MgNi₂ Product (Powder or Bulk) ma->product am->product xrd XRD Analysis product->xrd dsc DSC Analysis product->dsc pct PCT Analysis product->pct tem TEM Analysis product->tem xrd_data Structural Properties xrd->xrd_data dsc_data Thermal Stability dsc->dsc_data pct_data Hydrogen Storage Properties pct->pct_data tem_data Microstructure tem->tem_data

Caption: Experimental workflow for MgNi₂ synthesis and characterization.

Hydrogenation-Dehydrogenation Cycle

hydrogenation_cycle MgNi2 MgNi₂ Mg2NiH4 Mg₂NiH₄ MgNi2->Mg2NiH4 + 2H₂ (Hydrogenation) Mg2NiH4->MgNi2 - 2H₂ (Dehydrogenation)

Caption: Reversible hydrogenation and dehydrogenation of MgNi₂.

Conclusion

The formation and stability of the MgNi₂ Laves phase are governed by a complex interplay of thermodynamic and kinetic factors. The choice of synthesis method significantly impacts the resulting material's properties. Mechanical alloying and arc melting are effective techniques for producing MgNi₂, with the former often yielding nanocrystalline structures with potentially enhanced kinetics. The stability of MgNi₂, particularly its ability to reversibly form hydrides, is central to its application in hydrogen storage. A thorough characterization using techniques such as XRD, DSC, PCT, and TEM is essential for understanding and optimizing the performance of MgNi₂-based materials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

References

A Technical Guide to the Solid Solubility of Nickel in Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Engineers

This technical guide provides a comprehensive overview of the solid solubility of nickel (Ni) in a magnesium (Mg) solid solution. Due to the extremely low solubility, determining precise values presents significant experimental challenges. This document synthesizes available data, outlines the experimental methodologies used for its determination, and presents this information in a clear, structured format for researchers and professionals in the field of materials science.

Executive Summary

Nickel is a common alloying element in many metallic systems, but its solid solubility in magnesium is exceedingly limited. This low solubility is a critical factor in the phase equilibria of Mg-Ni alloys, influencing their microstructure and properties. Mg-Ni based alloys are of interest for applications such as hydrogen storage, but the presence of nickel-rich intermetallic phases, due to the low solubility, can significantly impact the material's performance, including its corrosion resistance. This guide consolidates the reported quantitative data on the solubility limit and details the experimental techniques employed to ascertain these values.

Quantitative Solubility Data

The solid solubility of nickel in magnesium is consistently reported to be very low across various studies. The most frequently cited historical data points are summarized in the table below. It is important to note that published data for the solubility of nickel in pure magnesium has been described as inconsistent.[1]

Temperature (°C)Temperature (K)Reported Solubility Limit (atomic %)Reported Solubility Limit (weight %)Reference
500773< 0.04< 0.09Haughton and Payne (1934)

Note: The weight percentage is calculated based on the atomic weights of Mg (24.305 u) and Ni (58.693 u).

The presence of other alloying elements, such as aluminum (Al), can further influence the effective solubility of nickel in the magnesium matrix. In Mg-Al alloys, nickel can react with aluminum to form intermetallic compounds like AlNi, thereby reducing the amount of nickel available to dissolve in the magnesium solid solution.

Experimental Protocols for Determining Solid Solubility

Alloy Preparation and Homogenization

The initial step in experimentally determining the solid solubility limit is the preparation of a series of alloys with varying, low concentrations of nickel.

  • Melting and Casting : High-purity magnesium and nickel are melted in a protective atmosphere (e.g., argon or a mixture with SF₆) to prevent oxidation. The molten alloy is then cast into suitable molds.

  • Homogenization : The as-cast alloys are subjected to a high-temperature annealing process (homogenization) for an extended period. This step is crucial to eliminate dendritic segregation from the casting process and to ensure a uniform distribution of nickel within the magnesium matrix. The homogenization temperature must be below the solidus temperature to prevent incipient melting.

Isothermal Annealing

To determine the solubility limit at a specific temperature, the homogenized alloys are subjected to isothermal annealing.

  • Sample Encapsulation : Samples of the homogenized alloys are encapsulated in an inert atmosphere (e.g., in quartz tubes backfilled with argon) to prevent oxidation during high-temperature exposure.

  • Heat Treatment : The encapsulated samples are placed in a furnace and held at the desired temperature for a sufficiently long time to ensure that the system reaches thermodynamic equilibrium. At equilibrium, for alloys with a nickel concentration above the solubility limit, the magnesium matrix will be saturated with nickel, and any excess nickel will precipitate as the Mg₂Ni intermetallic phase.

  • Quenching : After the isothermal hold, the samples are rapidly quenched in a suitable medium (e.g., water or brine) to retain the high-temperature microstructure at room temperature. This rapid cooling prevents compositional changes that could occur during slow cooling.

Analytical Techniques for Solubility Determination

Following heat treatment and quenching, various analytical techniques can be employed to determine the nickel concentration in the magnesium solid solution.

This is a classic and fundamental approach.

  • Sample Preparation : The quenched samples are sectioned, mounted, and metallographically prepared by grinding and polishing to achieve a smooth, deformation-free surface.

  • Etching : The polished surface is chemically etched to reveal the microstructure, making the grain boundaries and any present intermetallic phases visible.

  • Microscopic Examination : The samples are examined using optical microscopy or scanning electron microscopy (SEM). A series of alloys with increasing nickel content are analyzed. The solubility limit is identified as the nickel concentration of the most concentrated single-phase alloy (containing only the α-Mg solid solution) in the series. Alloys with higher nickel concentrations will show particles of the Mg₂Ni phase.

EPMA is a highly accurate quantitative technique for determining the elemental composition of microscopic areas of a sample.[2]

  • Sample Selection : An alloy with a nickel concentration known to be above the solubility limit is chosen. This ensures the presence of both the saturated α-Mg matrix and the Mg₂Ni intermetallic phase in equilibrium.

  • Analysis : The electron beam of the EPMA is focused on the α-Mg matrix, away from any Mg₂Ni particles. The characteristic X-rays emitted from the analyzed volume are measured to determine the concentration of nickel dissolved in the magnesium matrix. This concentration directly corresponds to the solid solubility limit at the temperature of the isothermal anneal.[3] A diffusion couple, where pure magnesium is interfaced with a nickel-rich phase and annealed, can also be used to generate a concentration gradient that can be analyzed by EPMA.[3][4]

Thermal analysis methods, such as Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), can be used to determine the solvus line, which represents the solubility limit as a function of temperature.[5][6]

  • Sample Heating : A sample of a Mg-Ni alloy with a known composition is heated at a constant rate.

  • Detection of Phase Changes : As the temperature increases, the precipitated Mg₂Ni phase will start to dissolve into the α-Mg matrix. The completion of this dissolution is marked by a thermal event (an endothermic peak) that can be detected by DTA or DSC. The temperature at which this event is completed corresponds to the solvus temperature for that specific alloy composition.

  • Plotting the Solvus Line : By repeating this procedure for a series of alloys with different nickel concentrations, a series of points on the solvus line can be determined. Plotting these points on a temperature-composition graph defines the boundary of the single-phase α-Mg solid solution field, which is the solubility limit.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

MgNi_Phase_Diagram_Solubility cluster_legend Legend L Liquid alpha_Mg α-Mg (Solid Solution) Mg2Ni Mg₂Ni Liquid Liquid (L) T_eutectic Eutectic Temperature (507 °C) Liquid->T_eutectic Liquidus Solid_Solution α-Mg + L Eutectic α-Mg + Mg₂Ni Solid_Solution->Eutectic Solvus Line Mg2Ni_Phase Mg₂Ni + L T_eutectic->Solid_Solution T_eutectic->Mg2Ni_Phase T_500 500 °C Sol_500 <0.04 at.% Ni T_500->Sol_500 note Very low solubility of Ni in α-Mg

Caption: Simplified Mg-Ni phase diagram focusing on the Mg-rich end.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis AlloyPrep Alloy Preparation (Melting & Casting) Homogenize Homogenization Anneal AlloyPrep->Homogenize IsothermAnneal Isothermal Annealing (at Temperature T) Homogenize->IsothermAnneal ThermalAnalysis Thermal Analysis (DTA/DSC) Homogenize->ThermalAnalysis For Solvus Line Determination Quench Rapid Quenching IsothermAnneal->Quench Metallography Metallography & Microscopy Quench->Metallography EPMA Electron Probe Microanalysis (EPMA) Quench->EPMA Result Determination of Solubility Limit at T Metallography->Result EPMA->Result ThermalAnalysis->Result

Caption: Experimental workflow for solubility determination.

Logical_Relationship Temp Temperature Solubility Solid Solubility of Ni in Mg Temp->Solubility Increases Gibbs Gibbs Free Energy of Mixing Solubility->Gibbs Influences Microstructure Resulting Microstructure Solubility->Microstructure Directly Affects Enthalpy Enthalpy of Mixing Gibbs->Enthalpy Entropy Entropy of Mixing Gibbs->Entropy Phase Stable Phase Gibbs->Phase Determines Phase->Microstructure Dictates

References

Methodological & Application

Application Notes and Protocols for Magnesium-Nickel Alloys in Solid-State Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of magnesium-nickel (Mg-Ni) alloys for solid-state hydrogen storage. It includes detailed experimental protocols for the synthesis and characterization of these materials, a compilation of quantitative data for comparative analysis, and visualizations of the underlying processes.

Introduction

Magnesium-based alloys are highly promising materials for solid-state hydrogen storage due to their high gravimetric hydrogen capacity (theoretically up to 7.6 wt% for pure Mg), abundance, and low cost.[1][2] However, the practical application of pure magnesium is hindered by its slow hydrogen absorption and desorption kinetics and high thermodynamic stability, requiring high operating temperatures.[1][3] The addition of nickel to magnesium significantly improves these properties.

The primary hydrogen-absorbing phases in the Mg-Ni system are Mg and the intermetallic compound Mg₂Ni.[1] Upon hydrogenation, Mg transforms into MgH₂ and Mg₂Ni forms Mg₂NiH₄. The presence of Mg₂Ni acts as a catalyst, facilitating the dissociation of hydrogen molecules and their subsequent diffusion into the magnesium matrix.[4] This catalytic effect leads to faster absorption and desorption rates at lower temperatures compared to pure magnesium.[5]

Various synthesis methods have been developed to produce Mg-Ni alloys with optimized hydrogen storage characteristics. Among these, mechanical alloying via ball milling is a widely used technique to create nanocrystalline or amorphous structures, which further enhances the kinetics.[6][7][8] Other methods such as fast forging and high-pressure torsion have also been explored to induce severe plastic deformation and improve hydrogen sorption properties.[2][5]

This document will delve into the practical aspects of working with Mg-Ni alloys for hydrogen storage, providing standardized protocols and comparative data to aid in research and development.

Data Presentation

The following tables summarize key quantitative data for various Mg-Ni alloys, allowing for a clear comparison of their hydrogen storage performance based on composition and synthesis method.

Table 1: Hydrogen Storage Properties of Selected Mg-Ni Alloys

Alloy CompositionSynthesis MethodMax. Hydrogen Capacity (wt.%)Absorption ConditionsDesorption ConditionsReference
Mg-10.45 at.% NiFast Forging~6.0 (expected)2 MPa, 360 °C150 kPa, 360 °C[5]
Nanocrystalline Mg₂NiHigh-Energy Ball Milling3.5< 250 °C-[6]
Mg₂NiHigh-Pressure Torsion (100 turns)3.8350 °C, 20 h-[5][7]
Mg-10wt% NiCasting + Ball Milling~6.7 (expected)--[9]
Mg₉₆NiLa₃Vacuum Melting6.2-593 K[8]
Mg₉₆NiSm₃Vacuum Melting5.4-593 K[8]
Mg-1.25Ni-1.25TiReactive Milling5.9112 bar, 593 K, 60 min1.0 bar, 593 K, 60 min[10]
Mg-5Ni-2.5Fe-2.5TiReactive Mechanical Grinding~5.012 bar, 593 K1.0 bar, 593 K[11]

Table 2: Thermodynamic and Kinetic Data for Selected Mg-Ni Systems

Alloy SystemDehydrogenation Enthalpy (ΔH_des) (kJ/mol H₂)Dehydrogenation Entropy (ΔS_des) (J/mol·K H₂)Activation Energy (Ea) (kJ/mol)NotesReference
Mg-Ni Nanocomposite70.7-56 ± 4Synthesized by coprecipitation from solution.[3]
Mg₉₆NiLa₃72.9-99.69-[8]
Mg₉₆NiSm₃78.0-97.53-[8]
Y₅Mg₉₅₋ₓNiₓ (x=5)--80.5Dehydrogenation activation energy.[12]
Y₅Mg₉₅₋ₓNiₓ (x=15)--70.29Dehydrogenation activation energy.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Mg-Ni hydrogen storage alloys.

Synthesis of Mg-Ni Alloys by Mechanical Alloying (Ball Milling)

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This method is effective in producing nanocrystalline and amorphous alloys.

Materials and Equipment:

  • Magnesium powder (e.g., 99.8% purity, < 200 mesh)

  • Nickel powder (e.g., 99.9% purity, 100-200 mesh)

  • High-energy planetary ball mill or SPEX-type mill

  • Hardened steel or stainless steel vials and balls

  • Glove box with an inert atmosphere (e.g., Argon)

  • Process control agent (e.g., stearic acid, optional)[13]

Protocol:

  • Powder Handling: All powder handling steps must be performed inside an argon-filled glove box to prevent oxidation of the magnesium powder.

  • Weighing: Weigh the elemental Mg and Ni powders according to the desired stoichiometric ratio (e.g., 2:1 for Mg₂Ni).

  • Loading: Load the powder mixture into the milling vial along with the milling balls. A typical ball-to-powder weight ratio is 10:1 to 20:1.[6][13]

  • Milling: Seal the vial inside the glove box and transfer it to the ball mill.

  • Milling Parameters:

    • Atmosphere: Mill under an argon atmosphere.[6] Some studies also report milling under a hydrogen atmosphere (reactive milling) to form the hydride directly.[7]

    • Milling Time: Milling times can range from a few hours to over 20 hours, depending on the mill's energy and the desired final product.[6][7] It is recommended to perform milling in intervals with cooling periods to prevent excessive heating (e.g., 10 minutes of milling followed by 50 minutes of cooling).[14]

    • Rotational Speed: Typical rotational speeds range from 200 to 450 rpm.[13][14]

  • Sample Collection: After milling, return the vial to the glove box to safely collect the alloy powder.

  • Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to determine the phase composition and crystallite size. Scanning electron microscopy (SEM) can be used to analyze the particle morphology.

Characterization of Hydrogen Storage Properties

PCT isotherms are crucial for determining the thermodynamic properties of hydrogen storage materials, such as the equilibrium plateau pressure, hysteresis, and the enthalpy and entropy of hydride formation. These measurements are typically performed using a Sieverts-type apparatus.

Equipment:

  • Sieverts-type volumetric apparatus

  • High-purity hydrogen gas (e.g., 99.999%)

  • Sample holder/reactor

  • Temperature controller (furnace)

  • Pressure transducers

  • Calibrated gas reservoir

Protocol:

  • Sample Preparation: Load a precisely weighed amount of the Mg-Ni alloy powder (typically 100-500 mg) into the sample holder inside a glove box.

  • System Evacuation: Attach the sample holder to the Sieverts apparatus and evacuate the system to a high vacuum (e.g., < 10⁻³ mbar) to remove any residual air and moisture.

  • Activation:

    • Heat the sample to a specific activation temperature (e.g., 300-350 °C) under vacuum.[9]

    • Introduce a high pressure of hydrogen gas (e.g., 10-30 bar).

    • The sample may need to undergo several hydrogenation-dehydrogenation cycles to achieve its full storage capacity and stable kinetics.[13]

  • Isotherm Measurement (Absorption):

    • Set the sample to the desired measurement temperature (e.g., 250 °C, 300 °C, 350 °C).[15]

    • Introduce a small, known amount of hydrogen gas from the calibrated reservoir into the sample chamber.

    • Allow the system to reach equilibrium, where the pressure stabilizes. Record the final pressure and the amount of hydrogen absorbed.

    • Repeat this process incrementally until the sample is saturated with hydrogen.

  • Isotherm Measurement (Desorption):

    • Starting from the saturated state, incrementally expand a small volume of gas from the sample chamber into the evacuated reservoir.

    • Allow the system to reach equilibrium and record the pressure and the amount of hydrogen desorbed.

    • Repeat this process until the hydrogen pressure is very low.

  • Data Analysis: Plot the equilibrium pressure versus the hydrogen concentration (wt.%) at a constant temperature to obtain the PCT isotherm. From the van't Hoff plot of ln(P_eq) vs. 1/T for the plateau pressures at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of hydride formation can be calculated.[16]

Kinetics measurements determine the rate at which the material absorbs and desorbs hydrogen.

Equipment:

  • Sieverts-type apparatus or a dedicated kinetics measurement setup.

Protocol:

  • Sample Activation: Activate the sample as described in the PCT protocol.

  • Absorption Kinetics:

    • Evacuate the sample chamber and bring the sample to the desired temperature.

    • Rapidly introduce hydrogen gas to a predetermined pressure (e.g., 2 MPa).[15]

    • Record the amount of hydrogen absorbed as a function of time until saturation is reached.

  • Desorption Kinetics:

    • Saturate the sample with hydrogen at a given temperature and pressure.

    • Rapidly reduce the pressure in the sample chamber to a lower value (e.g., 0.01 MPa).[15]

    • Record the amount of hydrogen desorbed as a function of time.

  • Data Analysis: Plot the hydrogen capacity (wt.%) versus time to obtain the absorption and desorption kinetic curves.

Cycling stability is a critical parameter for the practical application of hydrogen storage materials. This test evaluates the material's ability to maintain its hydrogen storage capacity over repeated absorption and desorption cycles.

Protocol:

  • Sample Activation: Activate the sample as described in the PCT protocol.

  • Cycling:

    • Perform repeated hydrogen absorption and desorption cycles under controlled conditions (temperature and pressure).

    • For example, absorb hydrogen at 300 °C and 10 bar, and desorb at 300 °C and 1 bar.

  • Capacity Measurement: Measure the hydrogen storage capacity at regular intervals (e.g., every 10, 50, 100 cycles) to monitor any degradation.[17]

  • Data Analysis: Plot the hydrogen storage capacity as a function of the cycle number to assess the cycling stability.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to Mg-Ni alloys for hydrogen storage.

Experimental_Workflow cluster_synthesis Alloy Synthesis start Start Materials (Mg, Ni powders) weigh Weighing (Glove Box) start->weigh load Loading into Vial (Glove Box) weigh->load mill High-Energy Ball Milling (Inert Atmosphere) load->mill collect Powder Collection (Glove Box) mill->collect xrd XRD (Phase & Crystallite Size) collect->xrd sem SEM (Morphology) collect->sem pct PCT Isotherms (Thermodynamics) collect->pct kinetics Kinetics Measurement (Absorption/Desorption Rates) pct->kinetics cycling Cycling Stability Test kinetics->cycling

Caption: Experimental workflow for synthesis and characterization of Mg-Ni alloys.

Hydrogen_Storage_Mechanism cluster_absorption Hydrogen Absorption (Hydrogenation) cluster_desorption Hydrogen Desorption (Dehydrogenation) H2_gas H₂ (gas) H_surface 2H (adsorbed on Mg₂Ni surface) H2_gas->H_surface Dissociation H_diffusion H diffusion into Mg lattice H_surface->H_diffusion Mg2NiH4_formation Mg₂Ni + 2H₂ → Mg₂NiH₄ H_surface->Mg2NiH4_formation MgH2_formation Mg + 2H → MgH₂ H_diffusion->MgH2_formation MgH2_decomp MgH₂ → Mg + 2H MgH2_formation->MgH2_decomp Reversible Process Mg2NiH4_decomp Mg₂NiH₄ → Mg₂Ni + 2H₂ Mg2NiH4_formation->Mg2NiH4_decomp Reversible Process H_recombination 2H → H₂ (on Mg₂Ni surface) H2_release H₂ (gas release) H_recombination->H2_release MgH2_decomp->H_recombination Mg2NiH4_decomp->H2_release

Caption: Logical relationship of the hydrogen storage mechanism in Mg-Ni alloys.

References

Application Notes and Protocols for Mg-Ni as a Negative Anode Material for Ni-MH Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of magnesium-nickel (Mg-Ni) alloys as a promising negative anode material in nickel-metal hydride (Ni-MH) batteries. Due to its high theoretical hydrogen storage capacity, lightweight nature, and cost-effectiveness, Mg-Ni alloys are the subject of significant research to enhance the energy density of Ni-MH batteries.[1] These notes cover the synthesis of Mg-Ni materials, fabrication of electrodes, and the electrochemical evaluation of their performance.

Introduction to Mg-Ni Anodes for Ni-MH Batteries

Nickel-metal hydride batteries are a mature rechargeable battery technology, valued for their reliability and safety.[2][3] The energy density of current commercial Ni-MH batteries is largely determined by the hydrogen storage capacity of the negative electrode material, typically AB5-type or AB2-type alloys.[4][5] Magnesium-based alloys, particularly Mg-Ni systems, offer a significantly higher theoretical hydrogen storage capacity, promising a substantial increase in the energy density of Ni-MH batteries.[1]

However, the practical application of Mg-Ni alloys is hindered by challenges such as high thermodynamic stability (requiring elevated temperatures for hydrogen absorption/desorption), poor kinetics, and susceptibility to corrosion in the alkaline electrolyte of Ni-MH batteries.[6] Research efforts are focused on overcoming these limitations through methods like nanostructuring (e.g., via mechanical alloying), and the addition of catalytic elements.[1][4]

Data Presentation: Electrochemical Performance of Mg-Ni Alloys

The following tables summarize the key performance metrics of various Mg-Ni based anode materials as reported in the literature. This data provides a comparative view of the impact of composition and synthesis methods on the electrochemical properties.

Table 1: Discharge Capacity and Cycle Stability of Selected Mg-Ni Based Anodes

Alloy CompositionSynthesis MethodFirst Discharge Capacity (mAh/g)Capacity Retention after 20 Cycles (%)Reference
Mg50Ni50Mechanical Alloying329~15%[7]
Mg50Ni50 (Nafion coated)Mechanical Alloying & Coating489~69%[7]
Mg-Ni-CrMechanical AlloyingNot specifiedImproved vs. Mg-Ni[1]
Mg-Ni-CoMechanical Alloying136Improved vs. Mg-Ni[1]
Mg67Ni23Pd10 (amorphous)Rapid SolidificationActivated to 550Not specified[1]

Table 2: Rate Capability of Selected Mg-Ni Based Anodes

Alloy CompositionDischarge Current Density (mA/g)Discharge Capacity (mAh/g)Reference
Mg67Ni23Pd10 (amorphous)10550[1]
Mg67Ni23Pd10 (amorphous)20529[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of Mg-Ni alloys, the fabrication of negative electrodes, and their subsequent electrochemical characterization.

Synthesis of Mg-Ni Alloy Powders by Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can produce nanocrystalline and amorphous alloys with enhanced hydrogen storage properties.

Materials and Equipment:

  • High-purity magnesium powder (e.g., -325 mesh, 99.8%)

  • High-purity nickel powder (e.g., -325 mesh, 99.9%)

  • Planetary ball mill

  • Hardened steel or stainless steel vials and balls

  • Inert atmosphere glovebox (e.g., argon-filled)

  • Process control agent (e.g., stearic acid, optional)

Protocol:

  • Powder Handling: All powder handling should be performed inside an inert atmosphere glovebox to prevent oxidation of the magnesium powder.

  • Weighing: Weigh the Mg and Ni powders in the desired atomic ratio (e.g., 1:1 for Mg50Ni50).

  • Loading the Vial: Transfer the weighed powders and milling balls into the milling vial inside the glovebox. A typical ball-to-powder weight ratio is 20:1.

  • Milling: Seal the vial tightly and transfer it to the planetary ball mill. Mill the powders for a specified duration, typically ranging from 20 to 100 hours. The milling speed can be set, for example, at 300-400 RPM.

  • Post-Milling Handling: After milling, return the vial to the glovebox before opening to handle the resulting alloy powder.

Fabrication of Mg-Ni Negative Electrodes

The synthesized Mg-Ni alloy powder is used to fabricate a paste that is then applied to a current collector to form the negative electrode.

Materials and Equipment:

  • Synthesized Mg-Ni alloy powder

  • Conductive agent (e.g., carbon black, graphite powder)

  • Binder (e.g., polyvinyl alcohol (PVA) or polytetrafluoroethylene (PTFE))

  • Solvent (e.g., deionized water for PVA)

  • Nickel foam or foil (as current collector)

  • Spatula and mixing vessel

  • Doctor blade or coating machine

  • Hydraulic press

  • Vacuum oven

Protocol:

  • Slurry Preparation: In an agate mortar or a mixer, thoroughly mix the Mg-Ni alloy powder, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).

  • Solvent Addition: Slowly add the solvent to the powder mixture while continuously stirring to form a homogeneous slurry.

  • Coating: Apply the prepared slurry uniformly onto the nickel foam or foil current collector using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove the solvent.

  • Pressing: After drying, press the electrode under a pressure of approximately 10-15 MPa to ensure good electrical contact between the active material and the current collector.

Electrochemical Characterization

The performance of the fabricated Mg-Ni negative electrodes is evaluated in a three-electrode setup or as part of a full cell.

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Electrochemical cell (e.g., Swagelok-type cell or a flooded three-electrode cell)

  • Reference electrode (e.g., Hg/HgO electrode)

  • Counter electrode (e.g., a sintered Ni(OH)2/NiOOH electrode or a platinum sheet)

  • Electrolyte (e.g., 6 M KOH solution)

  • Glovebox for cell assembly

3.3.1. Galvanostatic Charge-Discharge Cycling

This technique is used to determine the discharge capacity, cycle life, and rate capability of the electrode.

Protocol:

  • Cell Assembly: Assemble the electrochemical cell in a glovebox. The fabricated Mg-Ni electrode serves as the working electrode.

  • Activation: Before the first charge, it is often necessary to activate the electrode. This may involve a few initial cycles at a low current density.

  • Charging: Charge the cell at a constant current density (e.g., C/10, where C is the theoretical capacity) up to a specified voltage limit or for a set duration.

  • Rest: Allow the cell to rest at open circuit for a short period (e.g., 30 minutes).

  • Discharging: Discharge the cell at a constant current density (e.g., C/10) to a lower voltage cutoff (e.g., -0.7 V vs. Hg/HgO).

  • Cycling: Repeat the charge/rest/discharge steps for a desired number of cycles to evaluate the cycle life.

  • Rate Capability: To test the rate capability, vary the discharge current density in subsequent cycles (e.g., C/5, C/2, 1C).

3.3.2. Cyclic Voltammetry (CV)

CV provides information about the electrochemical reactions occurring at the electrode surface.

Protocol:

  • Cell Setup: Use a three-electrode setup with the Mg-Ni electrode as the working electrode, a Hg/HgO reference electrode, and a Pt or Ni(OH)2 counter electrode.

  • Potential Sweep: Sweep the potential of the working electrode within a defined range (e.g., -1.2 V to -0.2 V vs. Hg/HgO) at a specific scan rate (e.g., 1 mV/s).

  • Data Analysis: Analyze the resulting voltammogram to identify oxidation and reduction peaks corresponding to the hydrogen absorption and desorption reactions.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the kinetics of the electrochemical processes, including charge transfer resistance and diffusion limitations.

Protocol:

  • Cell Setup: Use the same cell setup as for galvanostatic cycling or CV.

  • Frequency Sweep: Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific DC potential (often the open-circuit potential).

  • Data Analysis: Plot the impedance data in a Nyquist plot and fit it to an equivalent circuit model to extract parameters such as solution resistance, charge transfer resistance, and Warburg impedance.

Visualizations

Experimental Workflow for Mg-Ni Anode Preparation and Testing

experimental_workflow cluster_synthesis Alloy Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing weigh Weigh Mg & Ni Powders mill Mechanical Alloying (High-Energy Ball Mill) weigh->mill mix Mix Alloy, Carbon, & Binder mill->mix coat Coat on Ni Foam mix->coat dry Dry in Vacuum Oven coat->dry press Press Electrode dry->press assemble Assemble Test Cell press->assemble gcd Galvanostatic Charge-Discharge assemble->gcd cv Cyclic Voltammetry assemble->cv eis Electrochemical Impedance Spectroscopy assemble->eis battery_principle cluster_charge Charging cluster_discharge Discharging charge_neg Negative Electrode (Mg-Ni): M + H₂O + e⁻ → MH + OH⁻ discharge_neg Negative Electrode (Mg-Ni): MH + OH⁻ → M + H₂O + e⁻ charge_pos Positive Electrode (Ni(OH)₂): Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻ charge_pos->charge_neg e⁻ (External Circuit) discharge_pos Positive Electrode (NiOOH): NiOOH + H₂O + e⁻ → Ni(OH)₂ + OH⁻ discharge_neg->discharge_pos e⁻ (External Circuit)

References

Application Notes and Protocols: Synthesis of Nanocrystalline Mg-Ni Alloys by Mechanical Alloying

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnesium-based alloys, particularly the Mg-Ni system, are promising candidates for solid-state hydrogen storage due to their high theoretical hydrogen capacity, low cost, and abundance.[1] Mechanical alloying (MA) is a versatile solid-state powder processing technique used to synthesize nanocrystalline and amorphous alloys with enhanced hydrogen storage properties.[1][2][3][4] This process involves repeated cold welding, fracturing, and rewelding of powder particles in a high-energy ball mill, leading to the formation of nanocrystalline grains and metastable phases.[2][3][4] The resulting nanocrystalline structure significantly improves the kinetics of hydrogen absorption and desorption.[5][6] This document provides detailed protocols and application notes for the synthesis of nanocrystalline Mg-Ni alloys using mechanical alloying.

Experimental Protocols

1. Materials and Equipment

  • Starting Materials:

    • Magnesium (Mg) powder (e.g., 99.5% purity)[7]

    • Nickel (Ni) powder (e.g., 99.7% purity)[7]

  • Equipment:

    • High-energy planetary ball mill or attritor

    • Hardened steel or stainless steel milling vials and balls[8]

    • Glove box with an inert atmosphere (e.g., Argon)[6][8]

    • Sieves for powder handling

    • Scanning Electron Microscope (SEM) for morphology analysis[8]

    • X-ray Diffractometer (XRD) for phase and crystallite size analysis[8]

    • Apparatus for hydrogen absorption/desorption measurements (e.g., Sieverts' type apparatus)

2. Protocol for Mechanical Alloying of Mg-Ni Powders

  • Powder Preparation:

    • Weigh the elemental Mg and Ni powders in the desired atomic ratio (e.g., for Mg₂Ni, a 2:1 atomic ratio of Mg to Ni is required). All powder handling should be performed inside a glove box under an inert argon atmosphere to prevent oxidation.[6][8]

  • Milling Vial and Ball Preparation:

    • Clean the milling vials and balls thoroughly with a suitable solvent (e.g., acetone or ethanol) and dry them completely before use.

  • Loading the Mill:

    • Transfer the weighed Mg and Ni powders into the milling vial inside the glove box.

    • Add the milling balls to the vial. A typical ball-to-powder weight ratio (BPR) is 10:1 or higher.[4][8]

    • Seal the vial tightly inside the glove box to maintain the inert atmosphere.

  • Milling Process:

    • Load the sealed vial into the high-energy ball mill.

    • Set the milling parameters:

      • Milling Time: This is a critical parameter that influences the final product. Milling times can range from a few hours to over 50 hours.[9] Shorter times may result in incomplete alloying, while excessively long times can lead to contamination from the milling media.[10]

      • Milling Speed: Typically set according to the manufacturer's recommendations for the specific mill being used.

      • Milling Atmosphere: The milling is performed under the inert argon atmosphere sealed within the vial.[8]

    • Start the milling process. It is advisable to use intermittent milling (e.g., 30 minutes of milling followed by a 30-minute pause) to prevent excessive heating of the vials.

  • Powder Handling and Storage:

    • After milling, transfer the vial back into the glove box before opening.

    • Carefully collect the mechanically alloyed powder.

    • Store the resulting nanocrystalline Mg-Ni alloy powder in a sealed container under an inert atmosphere to prevent oxidation.

3. Protocol for Characterization

  • Structural and Morphological Characterization:

    • X-ray Diffraction (XRD):

      • Mount a small amount of the alloyed powder on a sample holder. To prevent oxidation during the measurement, an airtight sample holder can be used.

      • Perform XRD analysis to identify the phases present (e.g., Mg, Ni, Mg₂Ni), and determine the crystallite size and lattice strain using methods like the Williamson-Hall plot.[9][11] The broadening of diffraction peaks indicates the formation of a nanocrystalline structure.[10][11][12]

    • Scanning Electron Microscopy (SEM):

      • Disperse a small amount of the powder on a carbon tape mounted on an SEM stub.

      • Obtain SEM images to observe the particle morphology, size distribution, and the degree of agglomeration.[8] Energy Dispersive X-ray Spectroscopy (EDS) can be used for elemental analysis.

  • Hydrogen Storage Property Measurement:

    • Activation:

      • Load a known amount of the Mg-Ni alloy powder into the reactor of a Sieverts' type apparatus.

      • Heat the sample under vacuum to remove any surface contaminants.

      • Perform several hydrogen absorption/desorption cycles to fully activate the material.

    • Pressure-Composition-Temperature (PCT) Isotherms:

      • At a constant temperature, introduce a known amount of hydrogen gas into the reactor and allow the system to reach equilibrium.

      • Measure the equilibrium pressure.

      • Repeat this process for different hydrogen concentrations to construct the PCT isotherm, which provides information about the thermodynamic properties of hydrogen absorption and desorption.

    • Kinetics Measurement:

      • At a constant temperature and pressure, measure the amount of hydrogen absorbed or desorbed as a function of time to evaluate the kinetics of the hydrogen storage process.

Data Presentation

Table 1: Effect of Milling Time on the Properties of Mg-Ni Alloys

Milling Time (h)Predominant PhasesAverage Crystallite Size (nm)Hydrogen Absorption Capacity (wt.%)Reference
2Mg, Ni--
4Mg, Ni, Mg₂Ni (traces)--[8]
6Mg₂Ni, Mg, Ni--
8Mg₂Ni, Ni--
10Mg₂Ni20-30-[5][8]
20Mg₂Ni~10-[13]
50Mg₂Ni-3.8 (after 18h at 350°C)[14]
70Amorphous + MgZn₂ type--[9]
100Mg₂Ni (59 wt%)-3.8 (after 20h at 350°C)[14]

Table 2: Typical Mechanical Alloying Parameters for Mg-Ni Synthesis

ParameterValueReference
Mill TypeHigh-Energy Planetary Ball Mill[13]
Vial and Ball MaterialHardened Steel / Stainless Steel[8]
Ball-to-Powder Ratio10:1 to 20:1[4][8]
Milling AtmosphereArgon[6][8]
Process Control Agent (PCA)Not always specified, but can be used for ductile materials[2][4]

Mandatory Visualization

Mechanical_Alloying_Workflow Experimental Workflow for Synthesis of Nanocrystalline Mg-Ni Alloys cluster_char Characterization Techniques A Powder Preparation (Mg and Ni powders weighed in glove box) B Loading the Mill (Powders and balls loaded into vial in glove box) A->B Inert Atmosphere C Mechanical Alloying (High-energy ball milling under Argon) B->C Sealed Vial D Powder Recovery (Alloyed powder collected in glove box) C->D Milled Powder E Characterization D->E F XRD Analysis (Phase identification, crystallite size) E->F G SEM Analysis (Morphology, particle size) E->G H Hydrogen Storage Measurement (PCT, Kinetics) E->H

Caption: Workflow for the synthesis of nanocrystalline Mg-Ni alloys.

Logical_Relationship Logical Relationships in Mechanical Alloying MillingTime Milling Time GrainSize Crystallite Size Reduction MillingTime->GrainSize Increases PhaseFormation Mg₂Ni Phase Formation MillingTime->PhaseFormation Promotes LatticeStrain Increase in Lattice Strain MillingTime->LatticeStrain Increases Contamination Potential for Contamination MillingTime->Contamination Increases (prolonged) H_Kinetics Improved Hydrogen Storage Kinetics GrainSize->H_Kinetics PhaseFormation->H_Kinetics LatticeStrain->H_Kinetics

Caption: Effect of milling time on alloy properties.

References

Application Notes and Protocols for the Characterization of Magnesium-Nickel Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnesium-nickel (Mg-Ni) hydrides are a promising class of materials for solid-state hydrogen storage due to their high hydrogen capacity, relatively low cost, and favorable kinetics.[1][2] A thorough characterization of their structural, thermal, and hydrogenation properties is crucial for understanding their performance and for the development of improved materials. This document provides detailed application notes and protocols for the key techniques used to characterize Mg-Ni hydrides.

The characterization of Mg-Ni hydrides involves a multi-technique approach to gain a comprehensive understanding of the material's properties and behavior. The logical workflow for this process is outlined below.

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Caption: Workflow for Mg-Ni Hydride Characterization.

Structural Characterization

Structural analysis is fundamental to identifying the phases present in the Mg-Ni hydride system, determining their crystal structures, and evaluating microstructural properties like crystallite size and strain.

X-ray Diffraction (XRD)

Application: XRD is the primary technique for phase identification of Mg-Ni hydrides, including MgH₂, Mg₂NiH₄, and any unreacted Mg or Ni. It is also used to determine lattice parameters and crystallite size. In-situ XRD allows for the real-time monitoring of phase transformations during hydrogenation and dehydrogenation.[3][4]

Experimental Protocol:

  • Sample Preparation:

    • Due to the air sensitivity of hydrides, samples must be handled in an inert atmosphere (e.g., an argon-filled glovebox).

    • A small amount of the powdered sample is placed on a zero-background sample holder.

    • To prevent oxidation during the measurement, the sample can be covered with a thin, X-ray transparent film (e.g., Kapton).

  • Instrumentation and Parameters:

    • Diffractometer: A powder X-ray diffractometer equipped with a copper (Cu Kα) radiation source is commonly used.

    • Voltage and Current: Typically operated at 40 kV and 40 mA.

    • Scan Range (2θ): A common range is 20° to 80°, which covers the characteristic peaks of Mg-Ni hydride phases.

    • Step Size and Scan Speed: A step size of 0.02° and a scan speed of 2°/minute are typical for routine phase analysis. For detailed structural refinement (Rietveld analysis), a slower scan speed is recommended.

  • Data Analysis:

    • Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

    • Rietveld Refinement: This method is used for quantitative phase analysis, determination of lattice parameters, and crystallite size.[5]

    • Crystallite Size Calculation: The Scherrer equation can be used for an estimation of the crystallite size from the broadening of the diffraction peaks.

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Caption: XRD Analysis Workflow for Mg-Ni Hydrides.

Table 1: Crystallographic Data for Common Mg-Ni Hydride Phases

PhaseCrystal SystemSpace GroupLattice Parameters (a, b, c in Å; α, β, γ in °)Reference
MgH₂TetragonalP4₂/mnma = 4.517, c = 3.021
Mg₂NiH₄ (LT)MonoclinicC2/ca = 6.464, b = 6.413, c = 6.596, β = 93.2[6]
Mg₂NiH₄ (HT)CubicFm-3ma ≈ 6.5[6]
Mg₂NiH₀.₃HexagonalP6₂22a = 4.99, c = 13.26
Neutron Diffraction

Application: While XRD is excellent for identifying crystalline phases, neutron diffraction is particularly powerful for locating light atoms like hydrogen (or deuterium) within the crystal lattice.[7] This is crucial for determining the exact stoichiometry and bonding of hydrogen in the hydride phases.

Experimental Protocol:

  • Sample Preparation:

    • Deuterated samples are often used instead of hydrogenated ones to reduce the large incoherent scattering from hydrogen.[7]

    • The sample is loaded into a vanadium sample can, which is a common choice due to its low coherent scattering cross-section.

  • Instrumentation:

    • The experiment is performed at a dedicated neutron powder diffractometer at a neutron source facility.

    • Data is collected at various temperatures to study structural phase transitions.

  • Data Analysis:

    • Similar to XRD, Rietveld refinement of the neutron diffraction data is performed to determine the crystal structure, including the precise positions of the deuterium atoms.[7]

Thermal Analysis

Thermal analysis techniques are employed to investigate the thermal stability, phase transitions, and kinetics of hydrogen desorption of Mg-Ni hydrides.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application: TGA measures the change in mass of a sample as a function of temperature, providing information on the amount of hydrogen desorbed.[8] DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and the enthalpy of decomposition.[9]

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the hydride sample (typically 5-10 mg) is loaded into an aluminum or alumina crucible inside an inert atmosphere glovebox.

  • Instrumentation and Parameters:

    • A simultaneous TGA/DSC instrument is ideal.

    • Atmosphere: The measurement is typically carried out under a continuous flow of an inert gas (e.g., Argon) to prevent oxidation.

    • Heating Rate: A constant heating rate, commonly 5 or 10 °C/min, is applied.[10]

    • Temperature Range: The temperature range should be sufficient to cover the decomposition of the hydride phases, for instance, from room temperature to 500 °C.

  • Data Analysis:

    • TGA Curve: The weight loss step in the TGA curve corresponds to the hydrogen desorption, and the magnitude of the weight loss gives the amount of hydrogen released.

    • DSC Curve: Endothermic peaks in the DSC curve indicate the temperatures at which decomposition or phase transitions occur.[9] The area under the peak can be used to calculate the enthalpy of the reaction.

Table 2: Thermal Decomposition Data for Mg-Ni Hydrides

Hydride PhaseOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)NotesReference
Mg₂NiH₄~275~281Under inert atmosphere.[9][9]
MgH₂>300~400Decomposition temperature is sensitive to catalysts and particle size.[11]

Microstructural Characterization

Microstructural analysis provides insights into the morphology, particle size, and elemental distribution within the Mg-Ni hydride material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Application: SEM is used to visualize the surface morphology and particle size distribution of the hydride powders.[12] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can provide elemental mapping of the sample. TEM offers higher resolution imaging, allowing for the observation of nanoscale features, crystal defects, and the morphology of individual nanoparticles.[13] Selected Area Electron Diffraction (SAED) in the TEM can be used to identify the crystal structure of individual nanoparticles.

Experimental Protocol:

  • Sample Preparation for SEM:

    • The powder sample is mounted on an SEM stub using conductive carbon tape.

    • To prevent charging of non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) can be sputtered onto the sample surface.

  • Sample Preparation for TEM:

    • The powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to break up agglomerates.

    • A drop of the suspension is then placed onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry.

  • Imaging and Analysis:

    • SEM: Images are acquired using secondary electron (for topography) and backscattered electron (for compositional contrast) detectors.

    • TEM: Bright-field and dark-field images are used to study the morphology and size of nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice. SAED patterns are collected to determine the crystal structure of selected areas.

Hydrogenation Properties

The evaluation of hydrogenation properties is critical for assessing the performance of Mg-Ni hydrides for hydrogen storage applications.

Pressure-Composition-Temperature (PCT) Measurements

Application: PCT measurements are used to determine the hydrogen storage capacity, the equilibrium plateau pressures for hydride formation and decomposition, and the thermodynamics (enthalpy and entropy) of the hydrogenation reaction.[14]

Experimental Protocol:

  • Sample Activation:

    • The as-prepared sample is loaded into a reactor of a Sieverts-type apparatus.

    • The sample is typically activated by heating under vacuum to remove any surface contaminants and then cycling the hydrogen absorption and desorption several times.

  • Isotherm Measurement:

    • The sample is maintained at a constant temperature.

    • Small, known amounts of hydrogen gas are introduced into the reactor, and the pressure is allowed to equilibrate after each dose.

    • The amount of hydrogen absorbed by the sample is calculated from the pressure change.

    • This process is repeated to construct the absorption isotherm. The desorption isotherm is measured by removing known amounts of hydrogen.

  • Data Analysis:

    • PCT Isotherms: A plot of the equilibrium hydrogen pressure versus the hydrogen concentration in the material at a constant temperature. The flat region of the isotherm is the plateau pressure.

    • Van't Hoff Plot: By measuring the plateau pressures at different temperatures, a Van't Hoff plot (ln(P) vs. 1/T) can be constructed. The enthalpy (ΔH) and entropy (ΔS) of hydride formation can be calculated from the slope and intercept of this plot, respectively.

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Caption: Workflow for PCT Measurements and Thermodynamic Analysis.

Table 3: Typical Hydrogenation Properties of Mg-Ni Hydrides

MaterialHydrogen Capacity (wt.%)Absorption Plateau Pressure (at 300°C)Desorption Plateau Pressure (at 300°C)Reference
Mg-10wt.%Ni6.0 - 6.2~0.18 MPa (at 300°C)-[12]
Nanocrystalline Mg₂Ni~3.6--[12]

Spectroscopic and Electrochemical Characterization

Raman Spectroscopy

Application: Raman spectroscopy is a non-destructive technique used to study the vibrational modes of molecules and crystal lattices. In the context of Mg-Ni hydrides, it can be used to identify different hydride phases and to study the effects of defects and strain in the material.[15][16]

Experimental Protocol:

  • Sample Preparation: The powdered sample is placed on a microscope slide. Due to the potential for laser-induced heating and decomposition, a low laser power should be used.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm) is used.[15]

  • Data Analysis: The positions and intensities of the Raman peaks are analyzed to identify the vibrational modes characteristic of the different phases present in the sample.

Electrochemical Characterization

Application: For applications in nickel-metal hydride (Ni-MH) batteries, the electrochemical properties of Mg-Ni hydrides are of interest.[17][18] Techniques such as cyclic voltammetry (CV) and chronopotentiometry (charge-discharge cycling) are used to evaluate the electrochemical capacity, cycle life, and kinetics of the hydride electrode.

Experimental Protocol:

  • Electrode Preparation: The Mg-Ni hydride powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PTFE) to form a paste. This paste is then pressed onto a current collector (e.g., nickel foam).

  • Electrochemical Cell: A three-electrode cell is typically used, with the hydride electrode as the working electrode, a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO). The electrolyte is typically a concentrated KOH solution.

  • Measurements:

    • Cyclic Voltammetry: The potential of the working electrode is swept back and forth while the current is measured to identify the redox reactions.

    • Chronopotentiometry: The electrode is charged and discharged at a constant current to determine its capacity and cycle stability.

By following these detailed protocols, researchers can obtain a comprehensive and reliable characterization of this compound hydrides, which is essential for advancing the field of solid-state hydrogen storage.

References

Application Notes and Protocols: Catalytic Applications of Mg-Ni Compounds in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of magnesium-nickel (Mg-Ni) compounds as versatile and efficient catalysts in various hydrogenation reactions. The inclusion of magnesium as a promoter or support for nickel-based catalysts has been shown to significantly enhance catalytic activity, selectivity, and stability. This document details key applications, presents comparative quantitative data, and provides detailed experimental protocols for the synthesis and utilization of these catalytic systems.

Core Applications of Mg-Ni Catalysts in Hydrogenation

Mg-Ni catalysts have demonstrated significant potential in a range of hydrogenation processes, including:

  • CO2 Hydrogenation: The conversion of carbon dioxide into valuable chemicals and fuels, such as methane (methanation) and methanol, is a critical area of research for carbon capture and utilization (CCU) technologies. Mg-Ni catalysts have been shown to be effective in this conversion.[1][2][3][4][5] The basicity of MgO is believed to enhance CO2 adsorption, while Ni serves as the active site for H2 dissociation and subsequent hydrogenation.[6]

  • Hydrogenation of Unsaturated Hydrocarbons: This includes the hydrogenation of edible oils and fatty acids to produce margarine and other saturated fat products.[7][8] The addition of Mg can improve the activity and selectivity of Ni catalysts, influencing the formation of desired products and minimizing trans-isomer formation.[8]

  • Hydrogen Storage: Mg-based materials are promising for solid-state hydrogen storage due to their high hydrogen capacity. However, their poor kinetics are a major drawback. Doping with Ni and other transition metals can significantly improve the hydrogen absorption and desorption rates.[9][10][11]

  • Selective Hydrogenation of Organic Molecules: Mg-Ni systems have been explored for the selective hydrogenation of various functional groups in organic synthesis. For instance, they have been used in the hydrogenation of nitriles to amines and in the conversion of furfural, a biomass-derived platform chemical.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Mg-Ni hydrogenation catalysts, allowing for easy comparison of their performance under different conditions.

Table 1: Performance of Mg-Ni Catalysts in CO2 Hydrogenation

Catalyst CompositionSupportReactionTemperature (°C)Pressure (bar)CO2 Conversion (%)CH4 Selectivity (%)CO Selectivity (%)Reference
Ni-Mg-Al Mixed Oxide-CO2 Hydrogenation523-0 (at 773K pre-treatment)--[2]
0.5 wt% NiSiO2CO2 Hydrogenation--High ActivityLowHigh[2]
10 wt% NiSiO2CO2 Hydrogenation---HighLow[2]
Ni Single AtomsMgOrWGS200-30030Active for CO2 conversionUnable to form CH4-[3]
NixMg1-xO-CO2 Methanation210-400-Reproducible conversion--[4][5]
K-Ni-MoS2MgOCO2 to Methanol---Low-[1]

Table 2: Performance of Mg-Ni Catalysts in Edible Oil Hydrogenation

Catalyst CompositionSupportReactionKey FindingsReference
Mg-NiPerliteSunflower Oil HydrogenationActivity influenced by accessibility of triacylglycerols.[7]
Mg-doped NiMesoporous Silica Gel (SIG-C)Sunflower Oil HydrogenationHighest hydrogenation activity due to higher amount and accessibility of metal nickel particles.[8]
Mg-doped NiMicroporous Silica Gel (SIG-A)Sunflower Oil HydrogenationLower activity compared to mesoporous support.[8]

Table 3: Hydrogen Storage Properties of Mg-Ni Materials

MaterialCatalyst/AdditiveHydrogenation/Dehydrogenation ConditionsReversible H2 Capacity (wt.%)Key FindingsReference
MgNickel-graphene (Ni/GLM)-> 6.5Ni/GLM promotes an increase in the rate of Mg hydrogenation.[10]
MgH2Nb2C/Ni100 °C~5.0Nb2C and Ni operate synergistically to enhance hydrogen dissociation.[11]
MgH2Nb2C/Ni200 °C6.0 - 7.0 (within 6 min)Efficiently catalyzed hydrogen absorption and desorption.[11]
Mg-based materialsTransition metals (e.g., Ni)--Significantly decrease the temperature of hydrogen absorption/desorption.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Mg-Ni catalysts and their application in hydrogenation reactions, based on protocols described in the literature.

Protocol 1: Synthesis of Mg-Ni/Perlite Catalyst for Oil Hydrogenation

This protocol is based on the method described for the synthesis of magnesium-modified nickel catalysts supported on perlite.[7]

1. Materials:

  • Expanded perlite (support)
  • Nickel nitrate hexahydrate (Ni(NO3)2·6H2O)
  • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)
  • Sodium carbonate (Na2CO3)
  • Deionized water

2. Support Preparation:

  • Sieve the expanded perlite to obtain a desired particle size fraction.
  • Wash the sieved perlite with deionized water to remove fine particles and impurities.
  • Dry the washed perlite in an oven at 110 °C for 24 hours.

3. Catalyst Precursor Synthesis (Precipitation-Deposition Method):

  • Prepare an aqueous solution of nickel nitrate and magnesium nitrate with the desired Mg/Ni molar ratio.
  • Suspend the prepared perlite support in the nitrate solution under constant stirring.
  • Heat the suspension to 80 °C.
  • Separately, prepare a solution of sodium carbonate.
  • Slowly add the sodium carbonate solution to the heated suspension to precipitate nickel and magnesium hydroxides/carbonates onto the perlite surface. Maintain the pH of the solution during precipitation.
  • Age the resulting slurry at 80 °C for 1 hour with continuous stirring.
  • Filter the solid precursor and wash it thoroughly with deionized water until the filtrate is neutral and free of nitrate ions.
  • Dry the precursor at 110 °C overnight.

4. Catalyst Activation (Reduction):

  • Place the dried precursor in a tube furnace.
  • Reduce the precursor under a flow of hydrogen gas (e.g., 5% H2 in N2).
  • Ramp the temperature to the desired reduction temperature (e.g., 450-550 °C) at a controlled rate (e.g., 5 °C/min).
  • Hold at the reduction temperature for a specified time (e.g., 4 hours) to ensure complete reduction of nickel species to metallic nickel.
  • Cool the catalyst to room temperature under an inert gas flow (e.g., N2 or Ar) to prevent re-oxidation.

Protocol 2: Synthesis of Ni-Mg-Al Mixed Oxide Catalyst for CO2 Hydrogenation

This protocol is based on the co-precipitation method for preparing hydrotalcite-like precursors.[2][4][6]

1. Materials:

  • Nickel nitrate hexahydrate (Ni(NO3)2·6H2O)
  • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)
  • Aluminum nitrate nonahydrate (Al(NO3)3·9H2O)
  • Sodium carbonate (Na2CO3)
  • Sodium hydroxide (NaOH)
  • Deionized water

2. Precursor Synthesis (Co-precipitation):

  • Prepare a mixed aqueous solution of Ni, Mg, and Al nitrates with the desired molar ratios.
  • Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.
  • Add the mixed metal nitrate solution dropwise to the alkaline solution under vigorous stirring at a constant temperature (e.g., 60 °C).
  • Maintain a constant pH (e.g., pH 9-10) during the precipitation by controlling the addition rate of the nitrate solution.
  • Age the resulting precipitate in the mother liquor at the same temperature for several hours (e.g., 18 hours) to form the hydrotalcite-like structure.
  • Filter the precipitate and wash it extensively with deionized water until the pH of the filtrate is neutral.
  • Dry the obtained solid in an oven at a specified temperature (e.g., 80-100 °C) overnight.

3. Catalyst Preparation (Calcination):

  • Calcined the dried precursor in a furnace in a static air atmosphere.
  • Ramp the temperature to the desired calcination temperature (e.g., 450-800 °C) at a specific rate (e.g., 2 °C/min).
  • Hold at the calcination temperature for a few hours (e.g., 4 hours) to decompose the hydrotalcite structure and form the mixed metal oxide.

4. Catalyst Activation (Reduction):

  • Prior to the hydrogenation reaction, reduce the calcined catalyst in-situ in the reactor.
  • Heat the catalyst under a hydrogen flow (e.g., pure H2 or a mixture with an inert gas) to a high temperature (e.g., 700-900 °C) to reduce the nickel oxide to metallic nickel particles.[4]

Protocol 3: Hydrogenation Reaction Procedure (General)

This protocol outlines a general procedure for a gas-phase hydrogenation reaction in a fixed-bed reactor.

1. Reactor Setup:

  • Use a fixed-bed reactor system, typically made of stainless steel or quartz, equipped with a thermocouple to monitor the catalyst bed temperature.
  • Load a known amount of the prepared Mg-Ni catalyst into the reactor, usually mixed with an inert material like quartz wool to ensure uniform packing.

2. Catalyst Pre-treatment (In-situ Reduction):

  • As described in the synthesis protocols, activate the catalyst in-situ by heating it under a hydrogen-containing gas flow to the required reduction temperature.

3. Hydrogenation Reaction:

  • After reduction and cooling to the desired reaction temperature, introduce the reactant gas mixture (e.g., CO2 and H2 for methanation, or an unsaturated hydrocarbon and H2) into the reactor at a specific flow rate.
  • Maintain the desired reaction temperature and pressure throughout the experiment.
  • The composition of the effluent gas stream is analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to determine the conversion of reactants and the selectivity towards different products.

4. Data Analysis:

  • Calculate the reactant conversion and product selectivity based on the GC analysis of the inlet and outlet gas compositions.

Visualizations

G cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Precursors Metal Salt Precursors (Ni, Mg, etc.) Method Synthesis Method (Co-precipitation, Impregnation) Precursors->Method Support Support Material (Al2O3, SiO2, etc.) Support->Method Drying Drying Method->Drying Calcination Calcination Drying->Calcination XRD XRD Calcination->XRD TEM TEM/SEM Calcination->TEM BET BET Surface Area Calcination->BET TPR H2-TPR Calcination->TPR Activation Catalyst Activation (In-situ Reduction) Calcination->Activation Reaction Hydrogenation Reaction (Fixed-bed/Slurry Reactor) Activation->Reaction Analysis Product Analysis (GC, HPLC, etc.) Reaction->Analysis Performance Performance Analysis->Performance Evaluate Performance (Conversion, Selectivity, Stability)

Caption: Simplified reaction pathway for CO2 methanation on a Ni/MgO catalyst.

Diagram 3: Synergistic Effects of Mg and Ni

G Mg Magnesium (Mg/MgO) Mg_effect1 Increases Basicity Mg->Mg_effect1 Mg_effect2 Enhances CO₂ Adsorption Mg->Mg_effect2 Mg_effect3 Improves Ni Dispersion Mg->Mg_effect3 Mg_effect4 Prevents Ni Sintering Mg->Mg_effect4 Ni Nickel (Ni) Ni_effect1 Active site for H₂ Dissociation Ni->Ni_effect1 Ni_effect2 Catalyzes Hydrogenation Steps Ni->Ni_effect2 Synergy Synergistic Effect Performance Enhanced Catalytic Performance Synergy->Performance Mg_effect1->Synergy Mg_effect2->Synergy Mg_effect3->Synergy Mg_effect4->Synergy Ni_effect1->Synergy Ni_effect2->Synergy

Caption: Synergistic interactions between Mg and Ni in hydrogenation catalysis.

References

Application Notes and Protocols for High-Energy Ball Milling of Magnesium and Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the high-energy ball milling (HEBM) of magnesium (Mg) and nickel (Ni) powders. The primary objective of this process is the synthesis of magnesium-nickel alloys, particularly the Mg2Ni intermetallic compound, which is of significant interest for hydrogen storage applications. These protocols are designed to be adaptable to various laboratory setups equipped with high-energy planetary or attritor ball mills.

Introduction

High-energy ball milling is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy milling environment. This process leads to particle size reduction, alloying, and the formation of nanocrystalline and amorphous phases. For the Mg-Ni system, HEBM is a crucial method for producing homogenous alloys and improving the kinetics of hydrogen absorption and desorption. The efficiency of the milling process and the properties of the final product are highly dependent on the milling parameters.

Experimental Protocols

Materials and Equipment
  • Raw Materials:

    • Magnesium (Mg) powder (e.g., 99.8% purity, < 200 mesh)

    • Nickel (Ni) powder (e.g., 99.9% purity, 100-200 mesh)

  • Process Control Agent (PCA):

    • Stearic acid (CH₃(CH₂)₁₆COOH) or other organic compounds like methanol can be used to prevent excessive cold welding and agglomeration of the powder particles.[1][2][3]

  • Milling Equipment:

    • High-energy planetary ball mill or attritor mill.

    • Hardened steel or stainless steel vials and grinding balls.

  • Inert Atmosphere:

    • Argon (Ar) gas (high purity) for providing an inert atmosphere during milling and handling to prevent oxidation.[4]

    • Glove box for handling powders in an inert environment.

Milling Procedure
  • Preparation of the Powder Mixture:

    • Weigh the elemental Mg and Ni powders in the desired stoichiometric ratio (e.g., 2:1 for Mg₂Ni). For a nominal composition of Mg₂Ni, this corresponds to approximately 45.3 wt% Mg and 54.7 wt% Ni.

    • If a PCA is used, add a small amount (e.g., 1-2 wt%) to the powder mixture. Stearic acid is a common choice.[1][5]

    • Thoroughly mix the powders inside a glove box under an argon atmosphere to ensure homogeneity before milling.

  • Loading the Milling Vial:

    • Transfer the powder mixture and the grinding balls into the milling vial inside the glove box.

    • The ball-to-powder weight ratio (BPR) is a critical parameter and should be selected based on the desired milling intensity. A typical BPR ranges from 10:1 to 20:1.[4]

    • Seal the vial tightly inside the glove box to maintain the inert atmosphere.

  • High-Energy Ball Milling:

    • Place the sealed vial into the high-energy ball mill.

    • Set the desired milling speed (rotational speed) and milling time. These parameters significantly influence the final product.

    • Milling can be performed continuously for the desired duration or in intervals with cooling periods to prevent excessive temperature rise.

  • Powder Handling and Characterization:

    • After milling, open the vial inside a glove box to prevent oxidation of the freshly milled, highly reactive powder.

    • A small amount of powder can be carefully extracted at different milling intervals to study the evolution of the alloying process.[4]

    • The final product should be stored under an inert atmosphere.

    • Characterize the milled powder using techniques such as X-ray diffraction (XRD) to identify the phases formed, scanning electron microscopy (SEM) to observe the particle morphology and size, and transmission electron microscopy (TEM) for detailed microstructural analysis.

Data Presentation: Milling Parameters and Their Effects

The following tables summarize the quantitative data from various studies on the high-energy ball milling of Mg and Ni.

Table 1: Effect of Milling Time on Mg₂Ni Phase Formation

Milling Time (hours)Rotational Speed (rpm)Ball-to-Powder RatioAtmosphereResulting PhasesReference
2Not specified10:1ArgonMg, Ni (no significant structural change)[4]
4Not specified10:1ArgonMg₂Ni phase begins to form, Mg and Ni still present[4]
10Not specified10:1ArgonPredominantly Mg₂Ni phase[4]
13900/1100Not specifiedNot specifiedSingle composition Mg₂Ni with amorphous and nanocrystalline phases[6][7][8]
50120 (0.2 s⁻¹)20:1HydrogenMg₂NiH₄ (nanocrystalline)[5]

Table 2: Influence of Milling Parameters on Hydrogen Storage Properties

Milling Time (hours)Rotational Speed (rpm)Ball-to-Powder RatioAdditive/PCAMax. Hydrogen AbsorptionReference
13900/1100Not specifiedNone3.6 wt%[6][7][8]
50120 (0.2 s⁻¹)20:1Stearic Acid~3.5 wt%[5]
640020:1None3.60 wt%[9]
240020:1None2.61 wt%[9]
840020:1None2.85 wt%[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_milling Milling cluster_post Post-Milling weigh Weigh Mg and Ni Powders mix Mix Powders with PCA (in Glove Box) weigh->mix load Load Vial with Powder and Balls (in Glove Box) mix->load mill High-Energy Ball Milling (Inert Atmosphere) load->mill unload Unload Powder (in Glove Box) mill->unload characterize Characterization (XRD, SEM) unload->characterize

Caption: Experimental workflow for high-energy ball milling of Mg and Ni.

Parameter-Property Relationships

G cluster_params Milling Parameters cluster_props Material Properties time Milling Time phase Phase Formation (Mg2Ni) time->phase size Particle Size time->size speed Rotational Speed speed->phase h_storage Hydrogen Storage Capacity speed->h_storage bpr Ball-to-Powder Ratio bpr->size pca Process Control Agent morph Morphology pca->morph size->h_storage

Caption: Key parameter influences on material properties in Mg-Ni milling.

References

Application Notes and Protocols for Electrochemical Testing of Mg-Ni Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction: Magnesium-nickel (Mg-Ni) alloys are promising materials for hydrogen storage and as negative electrodes in nickel-metal hydride (Ni-MH) batteries due to their high theoretical capacity and relatively low cost.[1] A thorough electrochemical evaluation is critical to understanding and optimizing their performance, including discharge capacity, cycling stability, reaction kinetics, and corrosion resistance. This document provides detailed protocols for the primary electrochemical techniques used to characterize Mg-Ni electrodes.

Working Electrode Preparation and Cell Assembly

A consistent and well-prepared electrode is fundamental for obtaining reliable and reproducible electrochemical data.

Electrode Material Preparation

The active material is typically a powder of the Mg-Ni alloy, often produced by mechanical alloying.[2] This powder is mixed with a conductive agent and a binder to form a paste or slurry.

Protocol:

  • Mixing: Combine the Mg-Ni alloy powder (active material), a conductive agent (e.g., activated carbon or acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio. A common ratio is 85:10:5 (Active Material:Conductive Agent:Binder).[3]

  • Slurry Formation: Add a solvent, such as N-methyl-2-pyrrolidone (NMP), to the powder mixture and stir until a homogeneous slurry is formed.[3]

  • Coating: Uniformly coat the slurry onto a current collector, which is often nickel foam due to its porous structure and good conductivity.[3]

  • Drying: Dry the prepared electrode in a vacuum oven, for instance at 100°C for 24 hours, to remove the solvent completely.[3]

  • Pressing: After drying, the electrode is typically pressed under a specific pressure to ensure good electrical contact between the particles and the current collector.

Electrochemical Cell Setup

A standard three-electrode system is used for most characterization techniques to isolate the performance of the working electrode.[4][5][6]

  • Working Electrode (WE): The prepared Mg-Ni electrode.

  • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[4][6]

  • Counter Electrode (CE): An inert electrode with a large surface area to allow current to flow without limiting the reactions at the WE. Platinum foil/mesh or a graphite rod are common choices.[4][5][6]

  • Electrolyte: An aqueous solution of 6 M potassium hydroxide (KOH) is frequently used for testing Mg-Ni electrodes in Ni-MH battery applications.[2][7]

Key Electrochemical Testing Methods

The following sections detail the protocols for the most common electrochemical tests for Mg-Ni electrodes.

Cyclic Voltammetry (CV)

Principle: CV is used to study the redox behavior of the electrode material. It provides information on the potentials at which oxidation and reduction reactions occur, the reversibility of these reactions, and the electrochemical stability window of the electrolyte.[8]

Experimental Protocol:

  • Assemble the three-electrode cell with the Mg-Ni working electrode, reference electrode, counter electrode, and electrolyte.

  • Connect the electrodes to a potentiostat.

  • Set the potential range to sweep between defined vertex potentials (e.g., -1.0 V to 2.3 V vs. Mg/Mg²+).[9]

  • Set the scan rate, which is the rate at which the potential is swept. A slow scan rate (e.g., 1 mV/s) is often used to allow the system to reach a quasi-equilibrium state at each potential.[4][9]

  • Run the experiment for a set number of cycles to observe the evolution of the electrochemical behavior.

Data Interpretation: The resulting plot of current vs. potential (a voltammogram) will show peaks corresponding to oxidation and reduction processes. The peak potentials, heights, and shapes provide insights into the thermodynamics and kinetics of the electrode reactions.

Galvanostatic Charge-Discharge (GCD)

Principle: GCD is the most direct method for evaluating the practical performance of an electrode for battery applications. It measures the discharge capacity (how much charge the electrode can store and deliver), cycle life (how this capacity fades over repeated cycles), and coulombic efficiency.[10]

Experimental Protocol:

  • Assemble the cell in a two-electrode or three-electrode configuration.

  • Connect the cell to a battery testing system.

  • Set the constant current density for charging and discharging (e.g., 0.25 mA/cm²).[9]

  • Define the potential window by setting upper and lower cutoff potentials for the charge and discharge steps, respectively.

  • Cycle the electrode for a large number of cycles (e.g., 100+) to evaluate its stability and capacity retention.

Data Interpretation: The discharge capacity (C) is calculated from the discharge time (t) using the formula: C = (I × t) / m, where I is the discharge current and m is the mass of the active material. Plotting discharge capacity versus cycle number reveals the cycling stability of the electrode.

Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes at the electrode-electrolyte interface. It can distinguish between different contributions to the total electrode impedance, such as charge-transfer resistance and mass-transfer limitations.[2][11]

Experimental Protocol:

  • Assemble the three-electrode cell and allow the open-circuit potential (OCP) to stabilize.

  • Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Apply a small amplitude AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[7]

  • The measurement is typically performed at a specific DC potential, often the OCP or at different states of charge/discharge.

Data Interpretation: The data is presented as a Nyquist plot (imaginary impedance vs. real impedance). The high-frequency intercept with the real axis corresponds to the electrolyte resistance, while the diameter of the semicircle in the high-to-medium frequency range is related to the charge-transfer resistance (Rct) of the electrode reaction.[7] A lower Rct generally indicates faster reaction kinetics.

Potentiodynamic Polarization

Principle: This technique is used to evaluate the corrosion behavior of the Mg-Ni electrode. By scanning the potential away from the corrosion potential (Ecorr), a polarization curve is generated, from which the corrosion current density (icorr) can be determined. A lower icorr signifies better corrosion resistance.[5][12]

Experimental Protocol:

  • Assemble the three-electrode cell and allow the OCP to stabilize. This stabilized OCP is considered the corrosion potential (Ecorr).

  • Using a potentiostat, apply a potential scan starting from a potential cathodic to Ecorr (e.g., -100 mV vs. Ecorr) and sweeping to a potential anodic to Ecorr (e.g., +200 mV vs. Ecorr).[12]

  • A slow scan rate (e.g., 1 mV/s) is crucial for this measurement.[12][13]

Data Interpretation (Tafel Analysis): The resulting data is plotted as log(current density) versus potential. The linear regions of the cathodic and anodic branches are known as the Tafel regions.[14] By extrapolating these linear regions to the corrosion potential (Ecorr), the corrosion current density (icorr) is determined.[12][13]

Summary of Quantitative Data

The following tables summarize typical parameters and results for the electrochemical testing of Mg-Ni based electrodes as found in the literature.

Table 1: Galvanostatic Charge-Discharge Parameters

Alloy Composition Current Density Max. Discharge Capacity (mAh/g) Cycle Life (Capacity Retention after N cycles) Reference
Mg₂Ni-type Not Specified Varies with milling time Poor cycle life is a known issue [2]
Mg₅₀Ni₅₀ (amorphous) Not Specified High initial discharge capacity Very poor cycle life [2]
Mg₇₁Ni₂₉ Not Specified 134.3 Not Specified [15]

| Mg-Ni-Al-V-Fe | Not Specified | Rapid capacity drop observed | Susceptible to corrosion in alkaline electrolyte |[15] |

Table 2: Potentiodynamic Polarization & EIS Parameters for Corrosion Analysis

Alloy System Electrolyte Corrosion Potential (Ecorr) Corrosion Current Density (icorr) Charge Transfer Resistance (Rct) Reference
LaNi₅-xMgx 6M KOH Becomes more negative with Mg Not explicitly stated Decreases with increasing Mg content [7]
AZ91 Mg Alloy Not Specified Not Specified 14.7 ± 0.6 µA·cm⁻² (Linear Polarization) Not Specified [12]

| Cu-Mg Alloy | 3.5 wt% NaCl | Shifts positive with temperature | Decreases with temperature | Not Specified |[13] |

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis & Interpretation A Alloy Synthesis (e.g., Mechanical Alloying) B Electrode Fabrication (Slurry Coating) A->B C Three-Electrode Cell Assembly B->C D Cyclic Voltammetry (CV) C->D E Galvanostatic Cycling (GCD) C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G Potentiodynamic Polarization C->G H Redox Behavior & Stability Window D->H I Discharge Capacity & Cycle Life E->I J Kinetics & Interfacial Resistance (Rct) F->J K Corrosion Rate (Ecorr, icorr) G->K

// Center Node center [label="Mg-Ni Electrode\nCharacterization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,0!"];

// Test Nodes CV [label="Cyclic\nVoltammetry", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; GCD [label="Galvanostatic\nCharge-Discharge", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1.5!"]; EIS [label="Electrochemical\nImpedance Spectroscopy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; PP [label="Potentiodynamic\nPolarization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,-1.5!"];

// Property Nodes Prop1 [label="Redox Potentials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.5,2.5!"]; Prop2 [label="Capacity & Cycle Life", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.5,2.5!"]; Prop3 [label="Charge-Transfer Kinetics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-4,-2.5!"]; Prop4 [label="Corrosion Resistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="4,-2.5!"];

// Edges center -> CV [label=" measures"]; center -> GCD [label=" measures"]; center -> EIS [label=" investigates"]; center -> PP [label=" investigates"];

CV -> Prop1; GCD -> Prop2; EIS -> Prop3; PP -> Prop4; } Diagram 2: Relationship between Tests and Properties

References

Application Note: In-Situ X-ray Diffraction Analysis of the Hydrogenation Process in Mg-Ni Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Magnesium-based alloys, particularly the Magnesium-Nickel (Mg-Ni) system, are promising candidates for solid-state hydrogen storage due to their high hydrogen capacity, low cost, and abundance. Understanding the dynamics of the hydrogenation process is crucial for optimizing the performance of these materials. In-situ X-ray Diffraction (XRD) is a powerful analytical technique that allows for the real-time investigation of crystallographic phase transformations, reaction kinetics, and microstructural evolution under controlled temperature and gas environments. This application note provides a detailed protocol for conducting in-situ XRD analysis of the hydrogenation process in Mg-Ni alloys, along with data presentation and visualization of the experimental workflow and phase transitions.

Experimental Protocols

This section details the methodology for the in-situ XRD analysis of the hydrogenation process in Mg-Ni based materials.

I. Sample Preparation
  • Alloy Synthesis: Mg-Ni alloys are typically synthesized by methods such as induction melting, powder metallurgy, or mechanical alloying. The desired stoichiometry (e.g., Mg2Ni) is prepared from high-purity Mg and Ni powders.

  • Activation: The synthesized Mg-Ni alloy often requires an activation process to facilitate hydrogen absorption. This typically involves several cycles of heating the sample under vacuum and then exposing it to high-pressure hydrogen. A common activation procedure is to heat the sample to 350-400°C under vacuum and then introduce hydrogen gas at a pressure of 10-30 bar. This process is repeated for several cycles to break down the passivation layer (e.g., MgO) and create fresh surfaces for hydrogen absorption.

  • Sample Loading: The activated Mg-Ni powder is carefully loaded into a specialized in-situ XRD sample holder or reaction chamber. This is often done in an inert atmosphere (e.g., in a glovebox) to prevent re-oxidation of the sample. The sample should be loosely packed to ensure uniform gas exposure.

II. In-Situ XRD Experiment
  • Instrument Setup:

    • An X-ray diffractometer equipped with an in-situ reaction chamber is required. A common setup includes a high-temperature reaction chamber (e.g., Anton Paar XRK 900) that allows for precise control of temperature and gas atmosphere.[1][2]

    • A monochromatic X-ray source, typically Cu Kα radiation, is used.

    • A position-sensitive detector is advantageous for rapid data acquisition, which is crucial for time-resolved studies.

  • Experimental Conditions:

    • Initial State: An initial XRD pattern of the activated sample is recorded at room temperature under an inert gas flow (e.g., Ar) or vacuum to determine the initial phase composition.

    • Hydrogenation Process:

      • The sample is heated to the desired hydrogenation temperature, typically in the range of 200-400°C.

      • Once the temperature is stable, hydrogen gas is introduced into the chamber at a controlled pressure (e.g., 1-30 bar).

      • XRD patterns are collected continuously or at regular intervals throughout the hydrogenation process to monitor the phase transformations in real-time. The data acquisition time for each pattern will depend on the kinetics of the reaction and the X-ray source intensity.

    • Isothermal Analysis: To study the kinetics at a specific temperature, the temperature and hydrogen pressure are held constant while XRD patterns are collected over time until the reaction is complete.

  • Data Collection:

    • The XRD data is typically collected over a 2θ range that covers the main diffraction peaks of the expected phases (e.g., Mg, Mg2Ni, MgH2, Mg2NiH4).

    • The scan speed or collection time per pattern should be optimized to achieve a good signal-to-noise ratio while maintaining sufficient time resolution to capture the dynamics of the hydrogenation process.

III. Data Analysis
  • Phase Identification: The collected XRD patterns are analyzed to identify the crystalline phases present at different stages of the hydrogenation process. This is done by comparing the experimental diffraction peak positions and intensities with standard diffraction patterns from databases such as the ICDD PDF (International Centre for Diffraction Data, Powder Diffraction File).

  • Quantitative Phase Analysis: Rietveld refinement is a powerful method used for quantitative analysis of the XRD data. It allows for the determination of the weight fraction of each phase, lattice parameters, crystallite size, and microstrain. This information is crucial for understanding the reaction kinetics and the structural evolution of the material.

  • Kinetic Analysis: The evolution of the phase fractions over time, as determined from the Rietveld refinement, can be used to model the hydrogenation kinetics. The Johnson-Mehl-Avrami (JMA) model is often used to analyze the kinetics of solid-state reactions.[3]

Data Presentation

The quantitative data obtained from the in-situ XRD analysis can be summarized in tables for clear comparison.

Table 1: Lattice Parameters of Mg-Ni System Before and After Hydrogenation

PhaseCrystal StructureSpace GroupLattice Parameters (Before Hydrogenation)Lattice Parameters (After Hydrogenation)
MgHexagonalP63/mmca = 3.209 Å, c = 5.211 Å-
Mg2NiHexagonalP6222a = 5.214 Å, c = 13.24 Å-
MgH2TetragonalP42/mnm-a = 4.517 Å, c = 3.021 Å
Mg2NiH4MonoclinicC2/c-a = 6.495 Å, b = 6.414 Å, c = 6.601 Å, β = 93.24°

Note: Lattice parameters can vary slightly depending on the specific alloy composition and experimental conditions.

Table 2: Hydrogenation Kinetics Data for Mg-Ni Alloys

Alloy CompositionTemperature (°C)Hydrogen Pressure (bar)Time for 50% Conversion (min)Apparent Activation Energy (kJ/mol)
Mg-5wt%Ni300101575.2 ± 1.5[4]
Mg-10wt%Ni30010872.7 ± 4.1[4]
Mg-25wt%Ni (Mg2Ni)30010568.5 ± 3.8[4]

Note: The kinetic data are illustrative and can be influenced by factors such as particle size, morphology, and the presence of catalysts.

Visualization

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and phase transformations.

experimental_workflow cluster_prep Sample Preparation cluster_xrd In-Situ XRD Experiment cluster_analysis Data Analysis synthesis Alloy Synthesis activation Activation synthesis->activation loading Sample Loading activation->loading setup Instrument Setup loading->setup initial_scan Initial Scan (Inert) setup->initial_scan heating Heating to T initial_scan->heating h2_intro Introduce H2 heating->h2_intro data_acq Time-Resolved XRD Data Acquisition h2_intro->data_acq phase_id Phase Identification data_acq->phase_id rietveld Rietveld Refinement phase_id->rietveld kinetics Kinetic Modeling rietveld->kinetics

Caption: Experimental workflow for in-situ XRD analysis.

phase_transformation initial Mg + Mg2Ni intermediate MgH2 + Mg2Ni initial->intermediate + H2 final MgH2 + Mg2NiH4 intermediate->final + H2

Caption: Phase transformation pathway in Mg-Ni hydrogenation.

References

Application Notes and Protocols for Thin Film Deposition of Magnesium-Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of magnesium-nickel (Mg-Ni) alloy thin films, which are of significant interest for various applications, including hydrogen storage. The following sections outline the most common deposition techniques, their respective experimental protocols, and key performance data.

Introduction to Mg-Ni Thin Films

Magnesium-based materials are promising candidates for solid-state hydrogen storage due to their high hydrogen capacity (7.6 wt% for MgH2), low cost, and abundance. Alloying magnesium with transition metals like nickel can significantly improve the kinetics of hydrogen absorption and desorption.[1] Thin film technology offers a versatile platform to fabricate Mg-Ni alloys with controlled microstructure and composition, further enhancing their hydrogen storage properties.[2][3]

Thin Film Deposition Techniques

Several physical vapor deposition (PVD) techniques are employed to fabricate Mg-Ni thin films. The choice of technique influences the film's structure, uniformity, adhesion, and ultimately, its performance.[4][5] This section details the protocols for four common methods: Magnetron Sputtering, Thermal Evaporation, Pulsed Laser Deposition, and Electron Beam Evaporation.

Magnetron Sputtering

Magnetron sputtering is a widely used technique for depositing high-quality, uniform, and adherent thin films.[4][6] It involves the bombardment of a target material (sputtering target) with energetic ions, which causes the ejection of target atoms that then deposit onto a substrate.[5] For Mg-Ni alloys, co-sputtering from separate Mg and Ni targets or sputtering from a single alloy target can be employed.

Experimental Protocol: DC/RF Magnetron Sputtering

  • Substrate Preparation:

    • Thoroughly clean the substrates (e.g., glass, silicon wafers, or ITO-coated glass) using a sequence of solvents such as acetone, ethanol, and deionized water in an ultrasonic bath.[7]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Plasma treatment can be used to further remove surface contaminants and improve film adhesion.[4]

  • Chamber Preparation:

    • Load the cleaned substrates and the Mg and Ni targets (or a single Mg-Ni alloy target) into the sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination from residual gases.[4][7]

  • Deposition Process:

    • Introduce a high-purity inert gas, typically Argon (Ar), into the chamber. The working pressure is usually maintained in the range of a few mTorr.[7]

    • Apply a high voltage (DC for conductive targets, RF for insulating or to prevent charge buildup) to the targets to ignite and sustain a plasma.[4]

    • The power applied to each target controls the deposition rate and, consequently, the film composition in co-sputtering.[6]

    • For bilayer or multilayer films, deposit Mg and Ni sequentially by opening and closing the respective target shutters. For alloy films, the targets are sputtered simultaneously.

    • The substrate can be heated to influence the film's crystallinity and microstructure.[6]

  • Post-Deposition:

    • After deposition, allow the substrates to cool down in a vacuum or inert atmosphere before venting the chamber.

    • For some applications, a capping layer, such as Palladium (Pd), is deposited on top of the Mg-Ni film to prevent oxidation and catalyze hydrogen absorption/desorption.[3]

Workflow for Magnetron Sputtering of Mg-Ni Thin Films

sub_prep Substrate Preparation load Load Substrate & Targets sub_prep->load pump_down Pump Down to Base Pressure load->pump_down gas_inlet Introduce Argon Gas pump_down->gas_inlet plasma Ignite Plasma gas_inlet->plasma sputter Sputter Deposition plasma->sputter cool_down Cool Down sputter->cool_down vent Vent Chamber cool_down->vent

Fig. 1: Magnetron Sputtering Workflow
Thermal Evaporation

Thermal evaporation is a simpler PVD technique where a source material is heated in a vacuum until it evaporates, and the vapor condenses on a substrate to form a thin film.[8] For Mg-Ni alloys, co-evaporation from two separate sources or evaporation from a pre-alloyed source can be performed.

Experimental Protocol: Thermal Evaporation

  • Substrate and Source Preparation:

    • Clean the substrates as described in the magnetron sputtering protocol.

    • Place high-purity Mg and Ni source materials in separate resistive boats (e.g., tungsten, molybdenum) or crucibles.[9]

  • Chamber Preparation:

    • Mount the cleaned substrates in a holder above the evaporation sources.

    • Evacuate the chamber to a high vacuum, typically below 10⁻⁵ Torr, to ensure a long mean free path for the evaporated atoms.[8]

  • Deposition Process:

    • Gradually increase the current passing through the resistive boats to heat the source materials.

    • The temperature of the sources is controlled to achieve the desired vapor pressure and deposition rate. For magnesium, good deposition rates are achieved at around 430°C.[10]

    • For co-evaporation, the temperatures of the Mg and Ni sources are controlled independently to achieve the desired film composition.

    • A shutter between the source and the substrate is used to start and stop the deposition process.

  • Post-Deposition:

    • After the desired film thickness is achieved, close the shutter and turn off the power to the evaporation sources.

    • Allow the system to cool down before venting the chamber.

Workflow for Thermal Evaporation of Mg-Ni Thin Films

sub_prep Substrate & Source Preparation load Load Substrate & Sources sub_prep->load pump_down Pump Down to High Vacuum load->pump_down heat_source Heat Evaporation Sources pump_down->heat_source evaporate Evaporation & Deposition heat_source->evaporate cool_down Cool Down evaporate->cool_down vent Vent Chamber cool_down->vent

Fig. 2: Thermal Evaporation Workflow
Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) utilizes a high-power pulsed laser to ablate a target material, creating a plasma plume that expands towards a substrate, resulting in thin film deposition.[11] This technique is known for its ability to deposit films of complex materials with stoichiometric transfer from the target to the substrate.[11]

Experimental Protocol: Pulsed Laser Deposition

  • Substrate and Target Preparation:

    • Clean the substrates as previously described.

    • Prepare a dense, high-purity Mg-Ni alloy target.

  • Chamber Preparation:

    • Mount the substrate and the target inside the deposition chamber. The substrate is typically positioned parallel to the target surface.

    • Evacuate the chamber to a base pressure in the ultra-high vacuum (UHV) range. The deposition can be carried out in UHV or in a controlled background gas atmosphere.[11]

  • Deposition Process:

    • A high-power pulsed laser (e.g., KrF excimer laser) is focused onto the rotating target.[12]

    • The laser energy density (fluence) is a critical parameter that determines the ablation rate and the properties of the plasma plume.

    • The substrate can be heated to a specific temperature to control the crystallinity and growth mode of the film.

    • The distance between the target and the substrate also influences the film's properties.[12]

  • Post-Deposition:

    • After the deposition, the substrate is cooled down in the deposition atmosphere or in a vacuum.

Workflow for Pulsed Laser Deposition of Mg-Ni Thin Films

sub_prep Substrate & Target Preparation load Mount Substrate & Target sub_prep->load pump_down Evacuate Chamber load->pump_down laser_ablation Pulsed Laser Ablation pump_down->laser_ablation plume_expansion Plasma Plume Expansion laser_ablation->plume_expansion deposition Film Deposition on Substrate plume_expansion->deposition cool_down Cool Down deposition->cool_down

Fig. 3: Pulsed Laser Deposition Workflow
Electron Beam (E-beam) Evaporation

E-beam evaporation is a PVD technique that uses a high-energy electron beam to heat and evaporate a source material.[13] It is particularly suitable for depositing materials with high melting points and offers precise control over the deposition rate.[8]

Experimental Protocol: Electron Beam Evaporation

  • Substrate and Source Preparation:

    • Clean the substrates as outlined in the previous protocols.

    • Place the Mg and Ni source materials in separate water-cooled copper crucibles with appropriate liners (e.g., graphite or tungsten for magnesium).[10]

  • Chamber Preparation:

    • Position the substrates in a holder facing the evaporation sources.

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁵ Torr).[8]

  • Deposition Process:

    • A high-energy electron beam is generated from a heated filament and magnetically guided to strike the surface of the source material.[13]

    • The kinetic energy of the electrons is converted to thermal energy, causing the source material to melt and evaporate.[8]

    • For co-evaporation of Mg-Ni alloys, two electron beam guns can be used, with the beam currents independently controlled to achieve the desired deposition rates and film composition.

    • A quartz crystal microbalance is often used to monitor and control the deposition rate and film thickness in real-time.

  • Post-Deposition:

    • Once the desired thickness is reached, the electron beam is turned off, and the substrates are allowed to cool down before venting the chamber.

Workflow for Electron Beam Evaporation of Mg-Ni Thin Films

sub_prep Substrate & Source Preparation load Load into Crucibles sub_prep->load pump_down Pump Down to High Vacuum load->pump_down ebeam_generation Generate Electron Beam pump_down->ebeam_generation ebeam_heating Heat Source with E-beam ebeam_generation->ebeam_heating evaporation Evaporation & Deposition ebeam_heating->evaporation cool_down Cool Down evaporation->cool_down

Fig. 4: E-beam Evaporation Workflow

Quantitative Data and Performance Metrics

The properties of Mg-Ni thin films are highly dependent on the deposition technique and its parameters. The following tables summarize key quantitative data from various studies.

Table 1: Deposition Parameters for Mg-Ni Thin Films

Deposition TechniqueTarget/Source MaterialSubstrateBase Pressure (Torr)Working Pressure (mTorr)Deposition Rate (Å/s)Film Thickness (nm)Reference
Magnetron SputteringMg (99.99%), Ni (99.99%)Glass, ITO-coated glass10⁻⁷10⁻³Mg: 0.40, Ni: 0.42150 (bilayer)[7]
Magnetron SputteringMg-Ni alloyGlass, Ni foil, foam Ni----[14]
Pulsed Laser DepositionMg-Ni alloy-----[2][3]
E-beam EvaporationMagnesium-< 10⁻⁵---[8]
Thermal EvaporationMagnesium---Good rates at ~430°C-[10]

Table 2: Hydrogen Storage Properties of Mg-Ni Thin Films

Film Composition/StructureDeposition TechniqueHydrogen Storage Capacity (wt.%)Absorption ConditionsDesorption ConditionsCycling StabilityReference
Nanograined Mg-NiPulsed Laser DepositionImproved over bulk-Studied at 296, 232, and 180°CMultiple cycles measured[2][3]
Mg-Ni bilayer (annealed)Magnetron Sputtering-Hydrogenation at 10-40 psi H₂--[7]
Mg/Ni multilayer-7.0 - 7.5 (total), 3.4 (reversible)Up to 30 atm, 200-250°C1 atm, 250-300°C-[15]
Amorphous Mg-NiMechanical Alloying--Desorbs at 373 K-[1]

Characterization of Mg-Ni Thin Films

To evaluate the properties of the deposited Mg-Ni films, a variety of characterization techniques are employed:

  • Structural and Morphological Analysis:

    • X-ray Diffraction (XRD): To determine the crystal structure and phase composition.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and film thickness.[7]

    • Transmission Electron Microscopy (TEM): For high-resolution imaging of the microstructure.

    • Atomic Force Microscopy (AFM): To quantify surface roughness.

  • Compositional Analysis:

    • Energy-Dispersive X-ray Spectroscopy (EDS): For elemental analysis.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical states of the elements.

  • Functional Properties (Hydrogen Storage):

    • Sieverts' Apparatus: To measure the pressure-composition-temperature (PCT) isotherms and determine hydrogen storage capacity.

    • Gravimetric Analysis: To measure the change in mass upon hydrogen absorption and desorption.[2][3]

    • Calorimetry: To determine the thermodynamics of hydrogenation.

Conclusion

The choice of deposition technique for Mg-Ni thin films depends on the desired film properties and the specific application. Magnetron sputtering offers excellent control over film uniformity and composition. Thermal and e-beam evaporation are versatile methods, with e-beam being particularly suitable for high-melting-point materials and precise rate control. Pulsed laser deposition excels in producing stoichiometric films of complex materials. By carefully controlling the deposition parameters, the microstructure and hydrogen storage performance of Mg-Ni thin films can be tailored to meet the demands of advanced energy storage applications.

References

Application Notes and Protocols: Preparation of Magnesium-Nickel (Mg-Ni) Slurry for Battery Anode Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium-nickel (Mg-Ni) alloys are promising anode materials for next-generation batteries due to their high theoretical capacity and electrochemical characteristics.[1] The fabrication of a high-performance Mg-Ni anode is critically dependent on the quality of the electrode slurry. A well-prepared slurry ensures a homogeneous distribution of active material, conductive additive, and binder, which is essential for the electrode's mechanical integrity and electrochemical performance.[2] This document provides detailed protocols for the preparation of both non-aqueous and aqueous Mg-Ni anode slurries, intended for researchers and scientists in the field of battery technology.

Overview of Slurry Components

Anode slurries are complex suspensions containing several key components, each with a specific function:[2]

  • Active Material (Mg-Ni Alloy): The core component that stores and releases ions during the charge-discharge cycles. The particle size and morphology of the Mg-Ni powder can significantly impact the slurry's rheology and the final electrode performance.[3]

  • Conductive Additive (e.g., Carbon Black, Super P): Enhances the electrical conductivity of the electrode, ensuring efficient electron transport between the active material and the current collector.[2][3]

  • Binder (e.g., PVDF, CMC/SBR): A polymeric adhesive that binds the active material and conductive additive particles together and ensures strong adhesion to the current collector (typically copper foil for anodes).[3][4] The choice of binder is critical and depends on the solvent system.[5]

  • Solvent (e.g., NMP, Deionized Water): A liquid medium used to dissolve the binder and disperse the solid components, creating a processable slurry with the desired viscosity for coating.[3]

Quantitative Data Summary

The formulation of the slurry is a critical factor that dictates its properties and the final electrode performance. The following table summarizes typical compositions and target properties for anode slurries, which can be adapted for Mg-Ni systems.

ParameterNon-Aqueous System (PVDF/NMP)Aqueous System (CMC/SBR/Water)Reference(s)
Composition (by weight)
Mg-Ni Active Material85 - 95%90 - 96%[6][7]
Conductive Additive2 - 8%1 - 5%[6][7]
Binder (PVDF or CMC/SBR)3 - 10%2 - 8% (e.g., 1.5% CMC, 2.5% SBR)[6][7][8]
Slurry Properties
Solids Loading40 - 60%40 - 60%
Target Viscosity (at 25°C)2000 - 5000 mPa·s (cP)3000 - 6000 mPa·s (cP)[6][9][10]

Experimental Workflow for Slurry Preparation

The general process for preparing the anode slurry involves careful sequencing of material addition and mixing to ensure homogeneity and prevent agglomeration of particles.

G start Start weigh 1. Weigh Materials (Mg-Ni, Additive, Binder, Solvent) start->weigh dry_mix 2. Dry Mixing (Mg-Ni Powder + Conductive Additive) weigh->dry_mix binder_prep 3. Binder Solution Preparation (Dissolve Binder in Solvent) weigh->binder_prep wet_mix_1 4. Wet Mixing (Initial) (Add Dry Mix to Binder Solution) dry_mix->wet_mix_1 binder_prep->wet_mix_1 homogenize 5. Homogenization (High-Shear / Planetary Mixing) wet_mix_1->homogenize qc 6. Quality Control (Viscosity & Appearance Check) homogenize->qc adjust 7. Adjustment (Optional) (Add solvent to adjust viscosity) qc->adjust If Not OK end Slurry Ready for Coating qc->end If OK adjust->homogenize

Caption: Experimental workflow for Mg-Ni anode slurry preparation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin and should be handled with extreme care. Fine metallic powders can be a respiratory hazard.

Protocol 1: Non-Aqueous Mg-Ni Slurry (PVDF/NMP System)

This protocol uses Polyvinylidene fluoride (PVDF) as the binder and N-Methyl-2-pyrrolidone (NMP) as the solvent, a common system for many battery electrodes.[3]

Materials and Equipment:

  • Mg-Ni alloy powder (particle size < 20 µm)

  • Conductive additive (e.g., Super P carbon black)

  • PVDF binder powder

  • NMP solvent (anhydrous)

  • Planetary centrifugal mixer or magnetic stirrer with a high-shear impeller

  • Beaker or mixing vessel

  • Spatula

  • Analytical balance

  • Viscometer

Procedure:

  • Preparation: Ensure all glassware is clean and dry. It is recommended to dry the Mg-Ni powder and carbon black in a vacuum oven at 80-120°C for at least 4 hours to remove any adsorbed moisture.[6]

  • Binder Dissolution: Based on the desired formulation (e.g., 90:5:5 wt% of Active Material:Conductive Additive:Binder), weigh the required amount of NMP solvent into a beaker. Slowly add the pre-weighed PVDF powder to the NMP while stirring continuously.[3] Cover the beaker and continue stirring (e.g., at 600 rpm) for 2-4 hours at room temperature, or until the PVDF is completely dissolved and the solution is clear and homogeneous.

  • Dry Mixing: In a separate container, weigh the required amounts of Mg-Ni powder and carbon black. Mix the powders thoroughly for 15-30 minutes to ensure the conductive additive is well-distributed among the active material particles.[10]

  • Wet Mixing: Gradually add the dry powder mixture to the prepared PVDF-NMP solution while stirring. It is crucial to add the powder in small portions to prevent the formation of large agglomerates.

  • Homogenization: Once all the powder is incorporated, transfer the vessel to a planetary centrifugal mixer. Mix the slurry at a moderate speed (e.g., 1000-1500 rpm) for 30-60 minutes. This high-shear mixing step is critical for breaking down any remaining agglomerates and achieving a uniform dispersion.

  • Quality Control: After mixing, visually inspect the slurry for any lumps or inconsistencies. Measure the viscosity using a viscometer to ensure it is within the target range (e.g., 2000-5000 cP).[11] If the viscosity is too high, a small amount of NMP can be added, followed by a short re-mixing step.[6]

Protocol 2: Aqueous Mg-Ni Slurry (CMC/SBR System)

This protocol uses a water-based system with Carboxymethyl cellulose (CMC) as a thickener and Styrene-butadiene rubber (SBR) as the primary binder.[12] This is a more environmentally friendly and cost-effective alternative to the NMP-based system.

Materials and Equipment:

  • Mg-Ni alloy powder (particle size < 20 µm)

  • Conductive additive (e.g., Super P carbon black)

  • CMC powder (sodium salt)

  • SBR emulsion (typically ~50% solids in water)

  • Deionized (DI) water

  • Planetary centrifugal mixer or magnetic stirrer

  • Beaker or mixing vessel, spatula, analytical balance, viscometer

Procedure:

  • Preparation: As with the non-aqueous protocol, pre-dry the Mg-Ni powder and carbon black in a vacuum oven.

  • CMC Thickener Preparation: Weigh the required amount of DI water into a beaker. While stirring vigorously, slowly add the pre-weighed CMC powder to create a vortex, which helps prevent clumping.[6][12] Continue stirring for 1-2 hours until the CMC is fully dissolved, forming a clear, viscous gel.

  • Dry Mixing: Thoroughly mix the pre-weighed Mg-Ni powder and carbon black for 15-30 minutes.[10]

  • Initial Wet Mixing: Gradually add the dry powder mixture to the CMC solution while stirring. Mix for at least 60 minutes until a homogeneous paste is formed.[10]

  • SBR Binder Addition: Add the pre-weighed SBR emulsion to the paste. Continue mixing at a lower speed to avoid damaging the polymer chains. Mix for an additional 30-60 minutes to ensure the SBR is evenly distributed throughout the slurry.[13]

  • Final Homogenization and Quality Control: If necessary, perform a final homogenization step in a planetary mixer for 15-20 minutes. Measure the viscosity to confirm it is within the target range (e.g., 3000-6000 cP).[6] Adjust with small amounts of DI water if needed, followed by re-mixing.

Component Relationships in the Anode Slurry

The stability and performance of the slurry depend on the interactions between its constituent parts. The binder forms a network that encapsulates the active and conductive particles, holding them in a stable suspension within the solvent.

G cluster_solids Solid Components Active Mg-Ni Active Material (Ion Storage) Binder Binder (PVDF or CMC/SBR) (Structural Integrity) Active->Binder Bound by Solvent Solvent (NMP or Water) (Dispersion Medium) Active->Solvent Dispersed in Slurry Homogeneous Slurry (Stable Suspension) Active->Slurry Forms Conductive Conductive Additive (Electron Pathway) Conductive->Binder Bound by Conductive->Solvent Dispersed in Conductive->Slurry Forms Binder->Solvent Dissolved in Binder->Slurry Forms Solvent->Slurry Forms

Caption: Logical relationship of components in the battery anode slurry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrogen Storage in Mg-Ni Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving hydrogen absorption and desorption kinetics in Mg-Ni alloys. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with Mg-Ni alloys for hydrogen storage.

Issue 1: Slow or No Hydrogen Absorption (Activation Problems)

  • Question: My as-prepared Mg-Ni alloy shows very slow or no hydrogen absorption, even at elevated temperatures and pressures. What could be the problem and how can I activate the sample?

  • Answer: Freshly prepared Mg-Ni alloys, especially those produced by casting, often have a passivating oxide layer (MgO) on the surface that blocks hydrogen diffusion. Additionally, the initial microstructure may not be favorable for rapid hydrogen uptake. This initial process of enabling hydrogen absorption is called "activation."

    Troubleshooting Steps:

    • Activation Cycles: Most Mg-based alloys require an activation process. This typically involves several cycles of heating the sample to a high temperature (e.g., 300-360°C) under high hydrogen pressure (e.g., 2 MPa), followed by desorption under vacuum or low pressure (e.g., 150 kPa).[1] This process helps to break down the oxide layer and create pathways for hydrogen diffusion.

    • Mechanical Milling/Grinding: If activation cycles are ineffective, mechanical milling (e.g., ball milling) of the alloy powder can significantly improve activation.[2][3][4] Milling reduces the particle size, creates fresh, unoxidized surfaces, and introduces crystal defects and grain boundaries that act as fast diffusion paths for hydrogen.

    • Severe Plastic Deformation (SPD): Techniques like forging, Equal Channel Angular Pressing (ECAP), or High-Pressure Torsion (HPT) can also be used to activate bulk samples.[1][5] These methods refine the microstructure and introduce defects that enhance hydrogen sorption kinetics.[5]

    • Catalyst Addition: The presence of catalysts can facilitate the dissociation of hydrogen molecules on the surface. Nickel itself acts as a catalyst, leading to the formation of Mg₂Ni, which has better kinetics than pure Mg.[6][7] The addition of other catalysts like transition metals (V, Ti), metal oxides, or rare earth elements can further enhance performance.[8][9]

Issue 2: Slow Desorption Kinetics (High Desorption Temperature)

  • Question: My Mg-Ni hydride (MgH₂/Mg₂NiH₄) requires very high temperatures to release hydrogen, making it impractical for many applications. How can I lower the desorption temperature and improve the desorption rate?

  • Answer: The high thermodynamic stability of magnesium hydride (MgH₂) is the primary reason for the high desorption temperature. To improve desorption kinetics, the energy barrier for hydrogen release needs to be lowered.

    Troubleshooting Steps:

    • Nanostructuring: Reducing the grain size to the nanometer scale through methods like high-energy ball milling is a very effective strategy.[2][4] Nanocrystalline materials have a higher density of grain boundaries, which act as nucleation sites and rapid diffusion pathways for hydrogen, thereby lowering the desorption temperature.

    • Catalyst Addition: Incorporating catalysts can significantly improve desorption kinetics.

      • Transition Metals and their Oxides: Elements like Ti, V, Mn, Fe, and their oxides have been shown to be effective catalysts for hydrogen desorption from MgH₂.[8]

      • Nickel Content and Mg₂Ni Phase: The Mg₂Ni phase itself has a lower dehydrogenation temperature (around 240°C) compared to MgH₂.[6] Optimizing the Ni content to promote the formation of Mg₂Ni can improve the overall desorption properties of the alloy.[6][10] The Mg₂NiH₄ phase is believed to have a synergistic effect on the desorption of MgH₂.[7]

      • Rare Earth Elements: Adding rare earth elements like Lanthanum (La) and Samarium (Sm) can enhance desorption kinetics.[9]

    • Alloying: Alloying Mg with other elements can destabilize the hydride, although this often comes at the cost of reduced hydrogen storage capacity.

Issue 3: Poor Cyclability and Capacity Degradation

  • Question: I am observing a significant decrease in hydrogen storage capacity after a few absorption/desorption cycles. What causes this degradation and how can I improve the cyclic stability?

  • Answer: Capacity degradation during cycling can be attributed to several factors, including particle agglomeration, grain growth at elevated operating temperatures, and the formation of stable, non-reversible phases.

    Troubleshooting Steps:

    • Control of Nanostructure: While nanocrystalline materials exhibit excellent initial kinetics, they can be prone to grain growth during cycling at high temperatures, which degrades their performance. Introducing thermally stable nanoinclusions or catalysts can help to pin grain boundaries and maintain the fine microstructure.

    • Optimizing Operating Conditions: Lowering the cycling temperature, if possible, can reduce the rate of microstructural changes. However, this needs to be balanced with the requirement for acceptable kinetics.

    • Surface Modification: Coating the Mg-Ni particles with a thin layer of a protective material can sometimes mitigate degradation, although this is a more advanced technique.

    • Compositional Tuning: Certain alloy compositions exhibit better cyclic stability. For example, a Mg-25Ni alloy has been reported to show excellent cyclic stability with minimal capacity loss over 10 cycles.[6][10]

Frequently Asked Questions (FAQs)

  • Question: What is the theoretical hydrogen storage capacity of Mg and Mg₂Ni?

    • Answer: Pure magnesium (Mg) has a theoretical hydrogen storage capacity of 7.6 wt.%. The intermetallic compound Mg₂Ni has a theoretical capacity of 3.6 wt.%.[11][12]

  • Question: What is the role of ball milling in improving the properties of Mg-Ni alloys?

    • Answer: High-energy ball milling is a mechanical alloying technique that plays a crucial role in:

      • Nanocrystallization: It refines the grain size of the alloy to the nanometer scale, which significantly enhances the hydrogen absorption and desorption kinetics.[2][4]

      • Phase Formation: It can be used to synthesize the Mg₂Ni intermetallic compound from elemental Mg and Ni powders at room temperature.[2]

      • Defect Creation: It introduces a high density of crystal defects such as dislocations and grain boundaries, which serve as active sites for hydrogen dissociation and fast diffusion pathways.

      • Surface Activation: It creates fresh, unoxidized surfaces, facilitating the initial hydrogen absorption.

  • Question: How does the Ni content affect the hydrogen storage properties of Mg-Ni alloys?

    • Answer: The nickel content directly influences the phase composition and, consequently, the hydrogen storage characteristics of the alloy. The formation of the Mg₂Ni intermetallic phase is key, as it has more favorable thermodynamics and kinetics for hydrogen storage compared to pure Mg.[6] An optimized Mg/Ni atomic ratio can lead to a synergistic interaction between the MgH₂ and Mg₂NiH₄ phases, resulting in improved storage capacity and faster kinetics.[6][10] For instance, a Mg-25Ni alloy has demonstrated superior performance compared to a Mg-33Ni alloy.[6][10]

  • Question: What are some common catalysts used to improve the kinetics of Mg-Ni alloys?

    • Answer: Besides Ni itself, various catalysts are employed to enhance the hydrogen sorption kinetics of Mg-based materials. These include:

      • Transition Metals: Ti, V, Fe, Co, Cu, and Zn have been shown to lower the hydrogen desorption temperature.[8]

      • Metal Oxides: Oxides like Sc₂O₃, TiO₂, V₂O₅, Cr₂O₃, Fe₃O₄, and CuO can notably improve both absorption and desorption kinetics.[8]

      • Zirconium-based alloys: Additives like Zr₈Ni₂₁ have been reported to be effective catalysts.

      • Rare Earth Elements: Lanthanum (La) and Samarium (Sm) have been shown to enhance kinetics.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the hydrogen storage properties of various Mg-Ni based alloys.

Table 1: Hydrogen Storage Capacity and Kinetics of Selected Mg-Ni Alloys

Alloy CompositionSynthesis MethodMax. H₂ Capacity (wt.%)Absorption ConditionsDesorption ConditionsActivation Energy (kJ/mol)Reference
Mg-25NiVacuum Casting + Ball Milling3.76588 K, 20 MPa-56.74 (desorption)[6][10]
Mg-33NiVacuum Casting + Ball Milling3.53588 K, 20 MPa--[6][10]
MgH₂ + 10 wt% Zr₈Ni₂₁Ball Milling5.9250°C, 10 bar (fully hydrided in 1 min)300°C, 0.1 bar (complete in 4 min)-[13]
Mg₉₆NiLa₃-6.2 (released)-593 K99.69 (dehydrogenation)[9]
Mg₉₆NiSm₃-5.4 (released)-593 K97.53 (dehydrogenation)[9]

Table 2: Effect of Temperature on Hydrogen Absorption/Desorption in Mg-25Ni Alloy

ProcessTemperaturePressureTime to reach ~3.5 wt.% H₂
Absorption588 K2 MPa< 10 min
Absorption573 K2 MPa~ 20 min
Absorption523 K2 MPa> 60 min
Desorption588 K0.01 MPa~ 20 min
Desorption573 K0.01 MPa~ 40 min
Desorption523 K0.01 MPa> 60 min
Data interpreted from graphical information in[14].

Experimental Protocols

1. Synthesis of Mg-Ni Alloy by High-Energy Ball Milling

This protocol describes a general procedure for synthesizing nanocrystalline Mg-Ni alloys.

  • Materials and Equipment:

    • Magnesium (Mg) powder or turnings (e.g., 99.8% purity)

    • Nickel (Ni) powder (e.g., 99.8% purity)

    • High-energy planetary ball mill or SPEX mill

    • Hardened steel or stainless steel vials and balls

    • Glove box with an inert atmosphere (e.g., Argon)

    • Process control agent (e.g., stearic acid, optional, to prevent excessive cold welding)

  • Procedure:

    • Preparation: Handle all powders inside an argon-filled glove box to prevent oxidation.

    • Weighing: Weigh the Mg and Ni powders according to the desired atomic ratio (e.g., for Mg₂Ni, a 2:1 molar ratio).

    • Loading: Load the powders and the milling balls into the milling vial inside the glove box. A typical ball-to-powder weight ratio is 10:1 to 20:1. If using a process control agent, add a small amount (e.g., 1-2 wt.%).

    • Sealing: Securely seal the vial inside the glove box.

    • Milling: Mount the vial on the ball mill. Mill the powders for the desired duration. Milling times can range from a few hours to over 20 hours, depending on the mill's energy and the desired final microstructure. It is often beneficial to use milling-pause cycles to prevent excessive heating of the vials.

    • Sample Recovery: After milling, return the vial to the glove box before opening to recover the nanocrystalline alloy powder.

    • Characterization: Characterize the resulting powder using techniques like X-ray Diffraction (XRD) to confirm phase formation (e.g., Mg₂Ni) and estimate crystallite size, and Scanning Electron Microscopy (SEM) to observe the particle morphology.

2. Measurement of Hydrogen Absorption/Desorption Kinetics (Volumetric Method)

This protocol outlines the measurement of hydrogen sorption properties using a Sieverts-type apparatus.

  • Equipment:

    • Sieverts-type volumetric apparatus (also known as a gas reaction controller)

    • Sample holder/reactor

    • Furnace with temperature controller

    • High-purity hydrogen gas

    • Vacuum pump

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the Mg-Ni alloy powder (e.g., 100-500 mg) and load it into the sample holder.

    • System Evacuation: Place the sample holder in the furnace, connect it to the apparatus, and evacuate the system to a high vacuum at an elevated temperature (e.g., 200°C) for several hours to remove any adsorbed moisture and gases.

    • Activation (if required): Perform activation cycles as described in the Troubleshooting section.

    • Absorption Measurement:

      • Set the furnace to the desired absorption temperature (e.g., 300°C).

      • Isolate the sample holder and fill a calibrated volume of the apparatus with hydrogen to a known pressure.

      • Open the valve to the sample holder to introduce the hydrogen to the sample.

      • Record the pressure drop as a function of time. The amount of hydrogen absorbed by the sample is calculated from the change in pressure in the known volume.

      • Continue until the pressure stabilizes, indicating that absorption is complete at that pressure.

    • Desorption Measurement:

      • After absorption, evacuate the system to a low pressure (e.g., near vacuum).

      • Set the furnace to the desired desorption temperature.

      • Monitor the pressure increase in the system as the sample releases hydrogen.

      • The amount of desorbed hydrogen is calculated from the pressure increase over time.

    • Data Analysis: From the time-dependent absorption/desorption data, kinetic curves (wt.% H₂ vs. time) can be plotted. By performing measurements at different temperatures, the activation energy for absorption and desorption can be calculated using models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model.[6][10]

Visualizations

Experimental_Workflow start Start: Elemental Powders (Mg, Ni) synthesis Synthesis / Processing start->synthesis bm High-Energy Ball Milling synthesis->bm e.g. spd Severe Plastic Deformation (Forging, ECAP, etc.) synthesis->spd e.g. cast Casting synthesis->cast e.g. characterization Material Characterization (XRD, SEM, TEM) bm->characterization spd->characterization cast->characterization activation Activation Cycles (Heat + H₂ Pressure) characterization->activation testing Hydrogen Storage Testing (Sieverts Apparatus) activation->testing kinetics Absorption/Desorption Kinetics testing->kinetics capacity Storage Capacity (wt.%) testing->capacity cycling Cyclic Stability testing->cycling analysis Data Analysis & Optimization kinetics->analysis capacity->analysis cycling->analysis

Caption: Experimental workflow for Mg-Ni alloy synthesis and hydrogen storage characterization.

Troubleshooting_Logic issue Issue Encountered slow_abs Slow / No Absorption issue->slow_abs slow_des Slow Desorption issue->slow_des degradation Capacity Degradation issue->degradation cause1 Cause: Oxide Layer, Poor Microstructure slow_abs->cause1 cause2 Cause: High Stability of MgH₂ slow_des->cause2 cause3 Cause: Grain Growth, Agglomeration degradation->cause3 solution1a Solution: Activation Cycles cause1->solution1a Try first solution1b Solution: Ball Milling / SPD cause1->solution1b If needed solution2a Solution: Nanostructuring (Ball Milling) cause2->solution2a solution2b Solution: Add Catalysts (V, Ti, Oxides) cause2->solution2b solution3a Solution: Control Microstructure (e.g., pinning agents) cause3->solution3a solution3b Solution: Optimize Composition cause3->solution3b

Caption: Troubleshooting logic for common issues in Mg-Ni hydrogen storage experiments.

References

degradation mechanisms of Mg-Ni electrodes in electrochemical cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mg-Ni electrodes in electrochemical cycling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the rapid capacity degradation of my Mg-Ni electrode?

A1: The rapid decline in capacity of Mg-Ni electrodes during electrochemical cycling is primarily attributed to two synergistic degradation mechanisms: mechanical pulverization and chemical corrosion/passivation.[1][2][3]

  • Pulverization: During the charge-discharge cycle (hydrogenation and dehydrogenation), the Mg-Ni alloy undergoes significant volume changes.[1] This expansion and contraction induce internal stress, leading to the formation of microcracks and the eventual pulverization of the alloy particles.[2][4] This process results in a loss of electrical contact between particles and an increase in the exposure of fresh alloy surfaces to the electrolyte.[5]

  • Corrosion and Passivation: The newly exposed surfaces of the alloy are highly reactive in the typically alkaline electrolyte. Magnesium, in particular, readily reacts with the aqueous electrolyte to form a passive, ion-insulating layer of magnesium hydroxide (Mg(OH)₂).[6] This layer impedes the transport of ions and electrons, increasing the electrode's internal resistance and reducing its electrochemical activity, which leads to a rapid fade in capacity.[3][7]

Q2: My Mg-Ni electrode shows a high initial overpotential. What is the cause?

A2: A high initial overpotential is commonly associated with the formation of a passivation layer on the electrode surface upon its first contact with the electrolyte.[7] This layer, often composed of Mg(OH)₂, acts as a barrier to the electrochemical reactions, requiring a higher potential to initiate the charge/discharge process.[8] The formation of this layer is a spontaneous reaction between the reactive magnesium and the electrolyte.[7]

Q3: Can the composition of the electrolyte affect the stability of my Mg-Ni electrode?

A3: Yes, the electrolyte composition plays a crucial role in the stability and performance of Mg-Ni electrodes. The alkaline environment of many electrolytes contributes to the corrosion of magnesium.[9] Modifying the electrolyte, for instance by adding specific additives, can help to mitigate degradation. For example, some additives can promote the formation of a more stable and protective surface layer that is less detrimental to ion transport compared to the spontaneously formed Mg(OH)₂.[10]

Q4: What are the common phase transformations in Mg-Ni electrodes, and how do they impact performance?

A4: Mg-Ni electrodes are typically composed of intermetallic phases such as Mg₂Ni and MgNi₂.[11][12] During synthesis and cycling, the relative amounts of these phases can change. The Mg₂Ni phase is generally desired for its high hydrogen storage capacity.[12] However, the formation of other phases like MgNi₂ can occur, which may have different hydrogen storage characteristics and mechanical properties, thereby influencing the overall capacity and stability of the electrode.[11][13] The stability of these phases during the volume changes associated with cycling is critical to preventing pulverization.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid and Continuous Capacity Fade 1. Pulverization: Mechanical breakdown of alloy particles.[2] 2. Corrosion/Passivation: Formation of a resistive Mg(OH)₂ layer.[8]1. Characterize Morphology: Use Scanning Electron Microscopy (SEM) to inspect for particle cracking and pulverization. 2. Analyze Surface Chemistry: Employ X-ray Photoelectron Spectroscopy (XPS) to identify the composition of the surface layer. The presence of significant Mg(OH)₂ indicates severe corrosion. 3. Measure Impedance: Use Electrochemical Impedance Spectroscopy (EIS) to check for a large increase in charge transfer resistance, which is indicative of a passivating film.[3]
No or Very Low Initial Capacity 1. Thick Passivation Layer: A thick, insulating layer may have formed on the electrode surface, preventing electrochemical reactions.[7] 2. Poor Electrical Contact: Inadequate connection between the active material, binder, and current collector.1. Surface Analysis: Use XPS to confirm the presence and composition of a surface passivation layer. 2. Electrode Preparation Review: Re-examine the electrode fabrication process to ensure proper mixing of components and good adhesion to the current collector. 3. Electrolyte Purity: Ensure the electrolyte is free from excessive water or oxygen, which can accelerate passivation.[7]
High and Increasing Internal Resistance 1. Growth of Passivation Layer: The resistive surface layer thickens with each cycle.[3] 2. Loss of Inter-particle Contact: Pulverization leads to poor electrical pathways within the electrode.[5]1. EIS Analysis: Perform EIS at different cycle numbers to monitor the evolution of charge transfer and series resistance. A significant increase points to passivation and pulverization. 2. SEM Imaging: Compare SEM images of fresh and cycled electrodes to correlate resistance increase with structural degradation.
Inconsistent or Irreproducible Cycling Data 1. Non-uniform Electrode: Inhomogeneous distribution of active material, binder, or conductive additive. 2. Electrolyte Contamination: Impurities in the electrolyte can lead to unpredictable side reactions. 3. Reference Electrode Issues: An unstable reference electrode can cause shifts in the measured potentials.1. Electrode Quality Control: Ensure a uniform slurry and consistent coating thickness during electrode preparation. 2. Use High-Purity Components: Utilize high-purity materials for both the electrode and the electrolyte. 3. Check Reference Electrode: Verify the stability and proper functioning of the reference electrode.

Quantitative Data Summary

Table 1: Performance of a Modified Mg-Ni Based Alloy Electrode

Cycle NumberDischarge Capacity (mAh/g)Capacity Retention (%)
1329100
515045.6
108024.3
156018.2
205015.2

Data synthesized from studies on nanostructured Mg₅₀Ni₅₀ alloys, highlighting typical rapid capacity decay.[9]

Table 2: Effect of Surface Coating on Mg₅₀Ni₅₀ Electrode Performance

CoatingInitial Discharge Capacity (mAh/g)Discharge Capacity after 20 Cycles (mAh/g)Capacity Retention after 20 Cycles (%)
Uncoated3295015.2
Nafion (2.80 µm)48933869.1

This table demonstrates the significant improvement in cycling stability achieved by applying a protective surface coating.[9]

Experimental Protocols

Scanning Electron Microscopy (SEM) for Morphological Analysis
  • Sample Preparation:

    • Carefully disassemble the electrochemical cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the electrode surface.

    • Gently rinse the harvested Mg-Ni electrode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the electrode under vacuum.

    • Mount the dried electrode onto an SEM stub using conductive carbon tape.

  • Imaging:

    • Introduce the sample into the SEM chamber.

    • Acquire images at various magnifications to observe the overall electrode structure, particle size, and morphology.

    • Pay close attention to signs of pulverization, such as cracks within particles and the presence of fine debris.

    • Compare images of pristine and cycled electrodes to identify changes in particle morphology.[14]

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
  • Sample Preparation:

    • Harvest the electrode in an inert atmosphere. Due to the high reactivity of Mg-Ni alloys, it is crucial to avoid exposure to air and moisture.[15]

    • Use a vacuum transfer module to move the sample from the glovebox to the XPS instrument without ambient exposure.[9]

    • Mount the sample on the XPS holder.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the electrode surface.[1]

    • Perform high-resolution scans for the elements of interest (e.g., Mg, Ni, O, C).

    • Use an ion gun (e.g., Ar⁺) to sputter the surface and acquire spectra at different depths to analyze the thickness and composition of the passivation layer.[16]

  • Data Analysis:

    • Identify the chemical states of the elements by analyzing the binding energies of the core level peaks. For example, distinguish between metallic Mg and Mg in Mg(OH)₂.[1][3]

    • Quantify the elemental composition of the surface.

X-ray Diffraction (XRD) for Phase Analysis
  • Sample Preparation:

    • Prepare the electrode material as a fine powder. For cycled electrodes, carefully scrape the active material from the current collector in an inert atmosphere.

    • Mount the powder on a low-background sample holder.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα X-ray source.

    • Scan a 2θ range that covers the expected diffraction peaks for Mg-Ni alloys and their hydrides (e.g., 20° to 100°).[17]

  • Data Analysis:

    • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from a database (e.g., ICDD).[17]

    • Analyze changes in peak positions and intensities between pristine and cycled electrodes to identify phase transformations, lattice expansion due to hydrogenation, and the formation of corrosion products.[18]

Electrochemical Impedance Spectroscopy (EIS) for Kinetic Analysis
  • Experimental Setup:

    • Use a three-electrode setup with the Mg-Ni electrode as the working electrode, a stable reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The measurement is performed at the open-circuit potential (OCP).[17]

  • Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[17][19]

    • Record the resulting AC current response to determine the impedance at each frequency.

  • Data Analysis:

    • Plot the data in Nyquist and Bode plots.

    • Model the impedance spectra using an equivalent electrical circuit to extract parameters such as electrolyte resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[20]

    • An increase in the diameter of the semicircle in the Nyquist plot for a cycled electrode compared to a fresh one indicates an increase in Rct, which is often due to the growth of a passivation layer.[3]

Visualizations

Degradation_Mechanism start Electrochemical Cycling (Charge/Discharge) volume_change Large Volume Change (Hydrogenation/Dehydrogenation) start->volume_change pulverization Particle Pulverization (Micro-cracking) volume_change->pulverization surface_area Increased Surface Area & Loss of Electrical Contact pulverization->surface_area corrosion Accelerated Corrosion (Reaction with Electrolyte) surface_area->corrosion impedance Increased Impedance surface_area->impedance passivation Formation of Mg(OH)₂ Passivation Layer corrosion->passivation passivation->impedance fade Capacity Fade impedance->fade

Caption: Logical flow of the primary degradation mechanisms in Mg-Ni electrodes.

Passivation_Layer_Formation cluster_electrode Mg-Ni Electrode cluster_interface cluster_electrolyte Electrolyte Alloy Mg-Ni Alloy Passivation Passivation Layer Mg(OH)₂ Passivation->Alloy Blocks Ion Transport Ions Ions (H⁺/OH⁻) Ions->Passivation Reaction

Caption: Formation of a passivation layer at the electrode-electrolyte interface.

Troubleshooting_Workflow start Performance Issue Observed (e.g., Capacity Fade) eis Perform EIS start->eis impedance_check Is Impedance High? eis->impedance_check sem Perform SEM impedance_check->sem Yes conclusion3 Check Electrode Fabrication & Other Factors impedance_check->conclusion3 No pulverization_check Pulverization Observed? sem->pulverization_check xps Perform XPS pulverization_check->xps Yes pulverization_check->xps No passivation_check Passivation Layer Confirmed? xps->passivation_check conclusion1 Degradation due to Pulverization & Corrosion passivation_check->conclusion1 Yes conclusion2 Degradation due to Severe Passivation passivation_check->conclusion2 No

Caption: Experimental workflow for diagnosing Mg-Ni electrode degradation.

References

overcoming the surface passivation layer on magnesium-nickel hydrides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with magnesium-nickel (Mg-Ni) hydrides. The focus is on overcoming the surface passivation layer, a common challenge that can impede hydrogen storage performance.

I. Troubleshooting Guide

This guide addresses common issues encountered during the activation and cycling of Mg-Ni hydrides.

Issue / Observation Potential Cause Recommended Solution
Failure to Activate (No Hydrogen Absorption) 1. Thick Passivation Layer: A dense layer of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), prevents hydrogen dissociation and diffusion.[1]a. Mechanical Activation: Use high-energy ball milling to fracture the passivation layer and expose fresh, catalytic surfaces. b. Thermal Activation: Heat the sample under high vacuum to dehydrate the surface before introducing high-purity hydrogen at elevated temperature and pressure.
2. Inadequate Activation Conditions: The temperature and/or pressure of hydrogen are too low for the initial hydriding reaction.a. Increase Temperature: For initial activation, temperatures between 300-350°C are often required.[2] b. Increase Pressure: Use a sufficiently high hydrogen pressure (e.g., >10 bar) to overcome the activation barrier.
3. Gas Impurities: Contaminants like oxygen or moisture in the hydrogen gas can re-passivate the surface.a. Use High-Purity Hydrogen: Employ ultra-high purity (UHP) grade hydrogen. b. Gas Purifier: Use an in-line gas purifier to remove trace impurities.
Slow Hydrogen Absorption/Desorption Kinetics 1. Poor Catalytic Activity: The surface has insufficient active sites for hydrogen dissociation and recombination.a. Add a Catalyst: Ball mill the Mg-Ni hydride with a catalyst such as transition metals (e.g., Ti, V), metal oxides (e.g., Nb₂O₅), or carbon nanostructures.[3] b. Surface Modification: Consider chemical treatments like fluoride surface treatment to enhance catalytic activity.[4][5]
2. Particle Agglomeration: Sintering of particles during cycling can reduce the active surface area.a. Co-milling with a Process Control Agent (PCA): Use a PCA like graphite during ball milling to prevent agglomeration. b. Optimize Cycling Temperatures: Avoid excessively high temperatures during cycling to minimize sintering.
Capacity Degradation Over Cycles 1. Pulverization and Particle Segregation: Repeated expansion and contraction during hydriding/dehydriding cycles can lead to particle cracking and loss of electrical contact.a. Ball Milling: This can create a more stable nanostructure that is less prone to pulverization. b. Use of Binders: For electrode applications, incorporating a suitable binder can improve mechanical integrity.
2. Progressive Oxidation/Corrosion: Trace amounts of oxygen or moisture in the system can lead to the gradual formation of a passivation layer over many cycles.a. Inert Atmosphere Handling: Handle and store the material in a glovebox with an inert atmosphere (e.g., argon). b. System Integrity: Ensure the experimental setup is leak-tight to prevent contamination.

II. Frequently Asked Questions (FAQs)

Q1: What is the surface passivation layer on Mg-Ni hydrides?

A1: The surface passivation layer is a thin, chemically inert layer that forms on the surface of this compound hydrides upon exposure to air. It is primarily composed of magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). This layer acts as a barrier, preventing the dissociation of hydrogen molecules and their subsequent diffusion into the bulk material, which is a critical step for hydrogen storage.

Q2: Why is an "activation" process necessary for Mg-Ni hydrides?

A2: The activation process is required to disrupt or bypass the passivation layer, exposing the underlying, catalytically active Mg-Ni alloy to hydrogen. This initial treatment creates pathways for hydrogen to reach the bulk material and form the hydride phase (Mg₂NiH₄ and/or MgH₂). Without activation, the kinetics of hydrogen absorption are extremely slow, if they occur at all.

Q3: How does ball milling improve the performance of Mg-Ni hydrides?

A3: High-energy ball milling improves performance in several ways:

  • Particle Size Reduction: It creates smaller particles with a higher surface-area-to-volume ratio, which enhances reaction kinetics.

  • Surface Activation: The mechanical energy fractures the passivation layer, exposing fresh, unoxidized surfaces.

  • Defect Creation: It introduces crystal defects and grain boundaries that can act as fast diffusion paths for hydrogen.

  • Catalyst Dispersion: It allows for the uniform mixing of catalytic additives with the hydride material.

Q4: What are the best practices for handling and storing Mg-Ni hydrides to prevent surface passivation?

A4: To minimize surface passivation, Mg-Ni hydrides should be handled and stored under an inert atmosphere, such as in an argon-filled glovebox. Exposure to air and moisture should be strictly avoided. Use sealed containers for storage within the glovebox. If the material needs to be transferred, use an airtight sample holder.

Q5: Can a passivated Mg-Ni hydride sample be reactivated?

A5: Yes, in many cases, a passivated sample can be reactivated. Repeating the activation procedure, such as ball milling or thermal cycling under high-purity hydrogen, can help to break down the newly formed passivation layer and restore hydrogen storage properties. For severe passivation, more aggressive methods like chemical etching may be considered, but these should be approached with caution as they can alter the material's composition.

III. Quantitative Data on Activation Methods

The following tables summarize the impact of different activation methods on the hydrogen storage properties of Mg-Ni based hydrides.

Table 1: Effect of Ball Milling Parameters on Hydrogen Absorption

Material CompositionMilling Time (h)Milling Speed (rpm)Hydrogen Absorption Capacity (wt.%)Time to Reach Max. Capacity (approx.)Temperature (°C)Reference
Mg-10wt% Ni23002.61Not specified300
Mg-10wt% Ni63003.60 Not specified300
Mg-10wt% Ni2400Lower than 300 rpmFaster initial uptake300
Mg-10wt% Ni84002.85Faster initial uptake300
Mg₂Ni13900-11003.6Not specified250[6]

Table 2: Comparison of Different Catalysts on Hydrogen Sorption Kinetics

Base MaterialCatalyst (wt.%)Absorption ConditionsAbsorption PerformanceDesorption ConditionsDesorption PerformanceReference
MgH₂1 mol% Ti25°CRapid kinetics250°CRapid kinetics[7]
MgH₂1 mol% V25°CRapid kinetics250°CRapid kinetics[7]
MgH₂5 wt.% Nb100°C, 30 min4.0 wt.% H₂250°C, 14 min4.2 wt.% H₂[7]
Mg₂Ni10 wt.% Graphite150°C-150°C, 60 min2.6 wt.% H₂[7]
Mg₂Ni-GraphitePd coating150°C-150°C, 60 min2.8 wt.% H₂[7]

IV. Experimental Protocols

1. Activation by High-Energy Ball Milling

This protocol describes a general procedure for activating Mg-Ni hydrides using a planetary ball mill.

  • Objective: To reduce particle size, disrupt the passivation layer, and improve hydrogen sorption kinetics.

  • Materials and Equipment:

    • Mg-Ni hydride powder

    • Planetary ball mill

    • Hardened steel or stainless steel milling vials and balls

    • Inert atmosphere glovebox (e.g., Argon)

    • Process Control Agent (PCA), e.g., graphite (optional)

  • Procedure:

    • Preparation (inside a glovebox):

      • Weigh the desired amount of Mg-Ni hydride powder.

      • If using a PCA, add it to the powder (typically 1-5 wt.%).

      • Place the powder and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1 to 20:1.

    • Sealing: Securely seal the vials inside the glovebox to ensure an inert atmosphere is maintained during milling.

    • Milling:

      • Transfer the sealed vials to the planetary ball mill.

      • Set the milling speed (e.g., 300-400 rpm) and duration (e.g., 1-10 hours). Note: Higher speeds and longer times can lead to amorphization and potential contamination from the milling media.

      • It is advisable to use milling-pause cycles (e.g., 30 minutes of milling followed by a 15-minute pause) to prevent excessive heating of the vials.

    • Sample Recovery (inside a glovebox):

      • After milling, transfer the vials back into the glovebox.

      • Carefully open the vials and collect the milled powder. The powder is now activated and should be handled under an inert atmosphere.

2. Surface Treatment with Fluorides (Conceptual Protocol)

This protocol is based on studies of fluoride treatments on magnesium alloys and their catalytic effect on magnesium hydride. Specific optimization for Mg-Ni hydrides may be required.

  • Objective: To create a catalytically active and protective magnesium fluoride (MgF₂) layer on the surface.

  • Materials and Equipment:

    • Activated Mg-Ni hydride powder

    • Hydrofluoric acid (HF) solution (e.g., 40%) or a fluoride salt solution (e.g., NH₄F). Caution: HF is extremely corrosive and toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

    • Teflon or other HF-resistant beakers

    • Magnetic stirrer

    • Centrifuge

    • Vacuum oven or furnace

  • Procedure:

    • Slurry Preparation: In a fume hood, suspend the activated Mg-Ni hydride powder in an organic solvent (e.g., ethanol) in a Teflon beaker.

    • Treatment: While stirring, slowly add the fluoride-containing solution. The concentration and duration of the treatment will need to be optimized. For example, immersion in a dilute HF solution for a few minutes.

    • Washing: After the treatment, the powder should be washed several times to remove residual acid or salts. This can be done by repeated centrifugation and re-dispersion in a suitable solvent like ethanol.

    • Drying: Dry the treated powder under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent and any moisture.

    • Handling: The resulting surface-treated powder should be handled and stored under an inert atmosphere.

V. Visualizations (Graphviz DOT Language)

Passivation_and_Activation cluster_0 Initial State cluster_1 Passivation cluster_2 Activation Methods cluster_3 Activated State MgNi Mg-Ni Hydride Passivated Passivated Mg-Ni Hydride (MgO/Mg(OH)₂ layer) MgNi->Passivated Exposure to Air/Moisture BallMilling Ball Milling Passivated->BallMilling Thermal Thermal Cycling Passivated->Thermal Catalyst Catalyst Addition Passivated->Catalyst Activated Activated Mg-Ni Hydride (Ready for H₂ absorption) BallMilling->Activated Thermal->Activated Catalyst->Activated Activated->Activated Hydriding/Dehydriding Cycles

Caption: Workflow of passivation and subsequent activation of Mg-Ni hydrides.

Troubleshooting_Logic start Start Experiment check_activation Does the material absorb H₂? start->check_activation no_activation No H₂ Absorption check_activation->no_activation No yes_activation H₂ Absorption Occurs check_activation->yes_activation Yes cause_passivation Cause: Thick Passivation Layer? no_activation->cause_passivation solution_milling Solution: Ball Mill cause_passivation->solution_milling Yes cause_conditions Cause: Incorrect T/P? cause_passivation->cause_conditions No solution_milling->start solution_conditions Solution: Increase T & P cause_conditions->solution_conditions Yes solution_conditions->start check_kinetics Are kinetics slow? yes_activation->check_kinetics slow_kinetics Slow Kinetics check_kinetics->slow_kinetics Yes good_kinetics Good Kinetics check_kinetics->good_kinetics No cause_catalyst Cause: Poor Catalysis? slow_kinetics->cause_catalyst solution_catalyst Solution: Add Catalyst cause_catalyst->solution_catalyst Yes solution_catalyst->start check_cycling Capacity degrades over cycles? good_kinetics->check_cycling degradation Capacity Degradation check_cycling->degradation Yes stable Stable Cycling check_cycling->stable No cause_pulverization Cause: Pulverization/Oxidation? degradation->cause_pulverization solution_handling Solution: Inert Handling / Nanostructuring cause_pulverization->solution_handling Yes solution_handling->start

Caption: A logical troubleshooting guide for Mg-Ni hydride experiments.

References

Technical Support Center: Optimization of Ball Milling Parameters for Mg-Ni Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Mg-Ni alloys via ball milling.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing ball milling parameters for Mg-Ni synthesis?

A1: The main objective is to produce Mg-Ni alloys with desired properties, such as high hydrogen storage capacity, fast kinetics, and good cycle stability.[1][2] Optimization involves adjusting parameters like milling time, speed, ball-to-powder ratio (BPR), and the use of process control agents (PCAs) to control the microstructure, phase composition, and particle size of the final product.[3]

Q2: How does milling time affect the formation of Mg-Ni alloys?

A2: Milling time is a critical parameter that directly influences the extent of alloying and the resulting phases. Initially, increased milling time promotes the refinement of particles and the formation of a layered structure.[2] With prolonged milling, solid-state diffusion between Mg and Ni is enhanced, leading to the formation of intermetallic compounds like Mg2Ni and amorphous phases.[4][5][6] However, excessive milling can lead to the formation of undesirable phases or partial crystallization of amorphous structures, which can negatively impact performance.[4] For instance, one study found that an optimal milling time of 10 hours resulted in an amorphous MgNi alloy with high discharge capacity, while further milling led to the formation of nanocrystalline MgNi2 and Mg2Ni, decreasing performance.[4]

Q3: What is the significance of the ball-to-powder ratio (BPR)?

A3: The BPR is a key factor that determines the energy input during milling. A higher BPR generally leads to more frequent and energetic collisions, accelerating the alloying process and reducing the required milling time.[7] However, an excessively high BPR may not be beneficial and can lead to issues like powder contamination from the milling media.[7] The optimal BPR depends on the specific mill and desired outcome. For example, a BPR of 10:1 has been commonly used for Mg-Ni synthesis.[5]

Q4: What is the role of a Process Control Agent (PCA) in Mg-Ni synthesis?

A4: PCAs are organic additives, such as stearic acid or toluene, used to prevent excessive cold welding and agglomeration of the ductile Mg and Ni powders during milling.[8][9][10] They adsorb onto the powder surfaces, minimizing direct metal-to-metal contact and promoting a balance between fracturing and welding.[9][10] The choice and amount of PCA can significantly affect the final particle size, morphology, and even the phase composition of the alloy.[8][10] For example, stearic acid has been shown to be effective in preserving the flake morphology of Mg for extended milling times.[8][11]

Q5: Can the milling atmosphere affect the synthesis process?

A5: Yes, the milling atmosphere is crucial. Milling is typically conducted under an inert argon atmosphere to prevent the oxidation of the highly reactive Mg and Ni powders.[5][12] Milling under a hydrogen atmosphere can lead to the in-situ formation of magnesium hydride (MgH2) and subsequently Mg2NiH4.[12] However, samples prepared in an argon atmosphere have shown a higher hydrogen absorption capacity.[12]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Incomplete Alloying or Presence of Unreacted Mg and Ni - Insufficient milling time or energy.[13] - Low ball-to-powder ratio (BPR). - Inefficient milling speed.- Increase the milling time.[13] - Increase the BPR to enhance collision energy.[7] - Optimize the milling speed; higher speeds generally increase energy but can also lead to excessive heating.[3]
Excessive Cold Welding and Agglomeration of Powder - High ductility of Mg and Ni powders. - Insufficient or ineffective Process Control Agent (PCA).[10]- Introduce or increase the amount of a suitable PCA (e.g., stearic acid, toluene).[8][9][10] - Optimize the milling parameters to find a balance between fracturing and welding.
Contamination of the Final Product (e.g., with Fe from milling media) - Prolonged milling times.[14] - High milling energy (high speed or BPR). - Use of milling media made of materials that can be abraded.- Reduce the milling time if possible. - Use hardened steel or other wear-resistant vials and balls. - Consider using milling media made of the same material as the powder or a material that will not negatively affect the final product's properties.
Formation of Undesirable Phases or Oxides - Excessive milling time leading to phase transformations.[4] - Leak in the milling vial allowing air/oxygen ingress.[15] - Impure starting materials.- Optimize the milling time to target the desired phase.[4] - Ensure the milling vial is properly sealed and purged with an inert gas like argon before and during milling.[5][12] - Use high-purity starting powders.
Low Grinding Efficiency - Clogged feed material.[16] - Incorrect ball size.[3][16] - Improper mill speed.[16]- Ensure the feed material is dry and free of excessive fines.[16] - Use a distribution of ball sizes for more effective grinding.[3] - Adjust the mill speed to the optimal level for the specific material and desired outcome.[16]
Amorphous to Crystalline Transformation - Prolonged milling can sometimes lead to the crystallization of an initially formed amorphous phase.[4]- Carefully control the milling time to stop at the amorphous phase formation.[4] - Characterize the powder at different milling intervals to determine the optimal time.

Experimental Protocols

General Protocol for Ball Milling of Mg-Ni Powders

  • Powder Preparation: Use high-purity elemental powders of Magnesium (e.g., 99.95%, 150 mesh) and Nickel (e.g., 99.95%, 250 mesh).[6]

  • Loading the Mill:

    • All handling of the powders should be performed in an inert atmosphere, such as a glovebox filled with high-purity argon, to prevent oxidation.[5][13]

    • Weigh the desired amounts of Mg and Ni powders to achieve the target stoichiometry (e.g., Mg:Ni = 2:1 for Mg2Ni).

    • If using a Process Control Agent (PCA), add a small weight percentage (e.g., 1 wt.%) to the powder mixture.[4]

    • Load the powder mixture and the milling balls (e.g., hardened steel) into the milling vial. A common ball-to-powder ratio is 10:1.[5]

    • Securely seal the vial inside the glovebox.

  • Milling Process:

    • Place the sealed vial into the high-energy ball mill (e.g., planetary or attritor mill).

    • Set the desired milling speed (e.g., 300-500 rpm) and milling time (e.g., 2 to 60 hours).[13][17]

    • To prevent excessive heating and powder agglomeration, milling can be performed in intervals with cooling periods in between (e.g., mill for 30 minutes, cool for 10 minutes).[13]

  • Sample Characterization:

    • After milling, return the vial to the glovebox to safely handle the pyrophoric milled powder.

    • Extract a small amount of powder for characterization at different milling intervals to monitor the progress of the alloying.[5]

    • Characterize the structure and morphology of the milled powders using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[5]

Quantitative Data Summary

Table 1: Influence of Ball Milling Parameters on Mg-Ni Synthesis

Parameter Value/Range Effect on Mg-Ni Alloy Reference
Milling Time 10 hoursFormation of amorphous MgNi with high discharge capacity.[4]
> 10 hoursPartial crystallization into MgNi2 and Mg2Ni, decreasing performance.[4]
10 hoursFormation of Mg2Ni intermetallic.[5]
2 - 20 hoursIncreased particle size with extended milling at 300 rpm.[13]
50 hoursFormation of Mg2NiH4 when milled under hydrogen.[6]
Milling Speed 300 rpmHigher hydrogen absorption capacity compared to 400 rpm.[13]
400 rpmFaster initial H2 uptake rate but lower overall capacity.[13]
900/1100 rpmFormation of single-phase Mg2Ni after 13 hours.[18]
Ball-to-Powder Ratio (BPR) 10:1Commonly used for the synthesis of MgNi and Mg2Ni.[4][5]
30:1, 40:1, 50:1In Mg-Zn, a BPR of 40:1 resulted in the smallest crystallite size. An excessively high BPR was not conducive to grain refinement.[7]
Process Control Agent (PCA) 1 wt.% CarbonUsed in the synthesis of amorphous MgNi.[4]
Stearic AcidPreserves the flake morphology of Mg for up to 10 hours of milling.[8][11]
TolueneDecreased the powder size of milled MgB2.[9]

Visualizations

Ball_Milling_Parameters cluster_parameters Milling Parameters cluster_characteristics Resulting Alloy Characteristics MillingTime Milling Time Phase Phase Composition (Amorphous, Crystalline) MillingTime->Phase Influences Phase Formation ParticleSize Particle Size & Morphology MillingTime->ParticleSize Affects Particle Refinement MillingSpeed Milling Speed MillingSpeed->Phase Impacts Reaction Kinetics MillingSpeed->ParticleSize Controls Fracture/Welding Balance BPR Ball-to-Powder Ratio BPR->Phase Determines Energy Input BPR->ParticleSize Affects Collision Energy PCA Process Control Agent PCA->ParticleSize Prevents Agglomeration Contamination Contamination Level PCA->Contamination Can introduce Impurities H_Storage Hydrogen Storage Properties Phase->H_Storage ParticleSize->H_Storage Contamination->H_Storage

Caption: Relationship between milling parameters and alloy properties.

Experimental_Workflow start Start: Define Target Alloy Properties prep 1. Powder Preparation (Mg, Ni, PCA) start->prep load 2. Load Mill in Inert Atmosphere prep->load mill 3. Ball Milling (Varying Time, Speed, BPR) load->mill characterize 4. Characterization (XRD, SEM) mill->characterize analyze 5. Analyze Results characterize->analyze optimal Optimal Parameters Achieved? analyze->optimal optimal->mill No, Adjust Parameters end End: Optimized Protocol optimal->end Yes

Caption: Workflow for optimizing ball milling parameters.

References

Technical Support Center: Enhancing the Cyclic Stability of Mg-Ni for Long-Term Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of cyclic stability in Mg-Ni alloys for hydrogen storage. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, activation, and cycling of Mg-Ni hydrogen storage materials.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Slow or Incomplete First Hydrogenation (Activation) 1. Surface Oxidation/Passivation: A dense MgO layer on the particle surface can block hydrogen diffusion.[1] 2. Large Particle/Crystallite Size: Bulk materials have limited surface area and fewer diffusion paths for hydrogen.[2] 3. Insufficient Activation Conditions: Temperature and pressure may be too low to overcome the activation energy barrier.1. Mechanical Milling: High-energy ball milling can break up the oxide layer and create fresh, reactive surfaces.[3] 2. Severe Plastic Deformation (SPD): Techniques like High-Pressure Torsion (HPT) or Equal-Channel Angular Pressing (ECAP) can refine the microstructure to the nanocrystalline level.[4][5] 3. Activation Cycles: Perform several initial hydrogen absorption/desorption cycles at elevated temperatures (e.g., 350-400°C) and pressures to break down the material and facilitate hydrogenation.[1]
Rapid Capacity Decay Over Cycles 1. Grain Growth/Agglomeration: Repeated volume expansion and contraction during cycling can lead to the sintering of nanoparticles, reducing the active surface area and hydrogen diffusion pathways.[6] 2. Phase Segregation: The separation of Mg and Mg₂Ni phases can occur, leading to a less efficient hydrogen storage process.[6] 3. Irreversible Formation of Stable Hydrides: Contaminants or certain additives might form stable hydrides that do not decompose under normal desorption conditions.1. Introduce Nanocrystalline Catalysts: In-situ formed nanocrystallites, such as LaHₓ or NdH₂, can stabilize the microstructure and hinder powder sintering.[6][7] 2. Scaffolding: Dispersing MgH₂ nanoparticles in porous materials can prevent aggregation.[6] 3. Alloying with Rare Earth Elements: Elements like Lanthanum (La) can facilitate grain refinement and improve cyclic stability.[8]
Poor Dehydrogenation Kinetics (Slow Hydrogen Release) 1. High Thermodynamic Stability of MgH₂: The strong Mg-H bond requires high temperatures for hydrogen release.[9] 2. Slow Recombination of Hydrogen Atoms: The process of H atoms recombining to form H₂ molecules on the surface can be a rate-limiting step.1. Addition of Catalysts: Transition metals (e.g., Ni, Fe) and their compounds (e.g., NiTiO₃) can lower the activation energy for dehydrogenation.[10][11] 2. Nanostructuring: Creating nanocrystalline materials increases the density of grain boundaries, which act as fast diffusion paths for hydrogen.[5] 3. Alloying: Introducing elements that form less stable hydrides can alter the overall thermodynamics of the system.[12][13]
Inconsistent Results Between Batches 1. Variability in Milling Parameters: Differences in milling time, speed, and ball-to-powder ratio can significantly affect the final microstructure and properties.[3] 2. Atmosphere Control: Exposure to air and moisture, even for short periods, can lead to surface oxidation and affect performance. All handling should be done in an inert atmosphere (e.g., an argon-filled glovebox).[2][3] 3. Purity of Starting Materials: Impurities in the initial Mg and Ni powders can introduce unwanted side reactions.1. Standardize Synthesis Protocol: Carefully document and control all parameters during material preparation. 2. Inert Atmosphere Handling: Use a glovebox with low oxygen and moisture levels for all powder handling and sample preparation steps.[2] 3. Use High-Purity Precursors: Ensure the starting materials meet the required purity specifications for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is nanocrystallization important for improving the cyclic stability of Mg-Ni alloys?

A1: Nanocrystallization, typically achieved through methods like high-energy ball milling or severe plastic deformation, is crucial for several reasons. Firstly, it significantly increases the surface area and density of grain boundaries, which act as rapid pathways for hydrogen diffusion, thereby improving absorption and desorption kinetics.[5] Secondly, the refined grain structure can help accommodate the strain from volume changes during hydrogenation and dehydrogenation, reducing pulverization and agglomeration over many cycles.[6] This enhanced structural integrity contributes to better long-term cyclic stability.

Q2: What is the role of Ni in Mg-based hydrogen storage alloys?

A2: Nickel plays a multifaceted role in improving the hydrogen storage properties of magnesium. It forms the intermetallic compound Mg₂Ni, which has a lower enthalpy of hydride formation compared to pure Mg, making hydrogen release easier.[12][13] Mg₂Ni and its hydride, Mg₂NiH₄, also act as catalysts, facilitating the dissociation of hydrogen molecules on the surface and promoting the nucleation and growth of MgH₂.[2]

Q3: How do additives like rare earth elements (e.g., La, Nd) enhance cyclic performance?

A3: Rare earth elements such as lanthanum (La) and neodymium (Nd) can significantly enhance cyclic performance. They tend to form secondary hydride phases (e.g., LaHₓ, NdH₂) during hydrogenation.[6][7] These in-situ formed nanocrystallites distribute throughout the Mg/Mg₂Ni matrix, effectively pinning grain boundaries and preventing agglomeration and grain growth during cycling.[6][7] This helps to maintain a stable nanostructure and, consequently, stable hydrogen storage capacity and kinetics over many cycles.

Q4: What are the typical temperature and pressure conditions for cycling Mg-Ni alloys?

A4: The operating conditions depend on the specific composition and microstructure of the alloy. Generally, hydrogen absorption is carried out at temperatures between 300°C and 350°C under hydrogen pressures of 10-30 bar. Desorption is typically performed at similar temperatures but at lower pressures, often close to 1 bar.[2] However, significant research efforts are focused on lowering these operating temperatures through catalysis and nanostructuring.[10]

Q5: Can Mg-Ni alloys be handled in the air?

A5: It is highly recommended to handle Mg-Ni alloy powders in an inert atmosphere, such as an argon-filled glovebox.[2][3] Magnesium and its alloys are highly susceptible to oxidation, forming a passive MgO layer that can impede hydrogen absorption.[1] While some advanced processing techniques like High-Pressure Torsion have been shown to produce materials with some air resistance, minimizing air exposure is a critical best practice to ensure reliable and optimal performance.[4]

Experimental Protocols & Workflows

Synthesis of Nanocrystalline Mg-Ni by High-Energy Ball Milling

This protocol describes a general procedure for synthesizing nanocrystalline Mg-Ni powders.

G Diagram 1: Experimental Workflow for Mg-Ni Synthesis via Ball Milling cluster_prep Preparation cluster_milling High-Energy Ball Milling cluster_post Post-Milling & Characterization start Start: High-Purity Mg and Ni Powders glovebox Transfer to Ar-filled Glovebox start->glovebox weigh Weigh Powders (e.g., Mg-10wt% Ni) glovebox->weigh load Load Powders and Milling Balls into Vial weigh->load mill Perform Ball Milling (e.g., 300 rpm, 10-20 hours) load->mill unload Unload Powder in Glovebox mill->unload xrd XRD Analysis (Phase identification, crystallite size) unload->xrd sem SEM Analysis (Morphology, particle size) unload->sem end Store Powder under Inert Atmosphere unload->end

Diagram 1: Experimental Workflow for Mg-Ni Synthesis via Ball Milling

Methodology:

  • Preparation: Start with high-purity magnesium and nickel powders. All handling must be performed inside an argon-filled glovebox to prevent oxidation.[3]

  • Weighing and Loading: Weigh the desired amounts of Mg and Ni powders to achieve the target composition (e.g., Mg-25Ni).[12][13] Load the powders into a hardened steel vial along with stainless steel milling balls. A typical ball-to-powder weight ratio is 20:1.

  • Milling: Seal the vial inside the glovebox and transfer it to a high-energy planetary ball mill. Mill the powders for a specified duration (e.g., 10-60 hours) and rotational speed (e.g., 300-400 rpm).[3] Milling parameters should be optimized for the specific material and desired properties.

  • Characterization: After milling, return the vial to the glovebox to unload the synthesized powder. Characterize the material using X-ray Diffraction (XRD) to confirm phase formation (e.g., Mg₂Ni) and determine crystallite size. Use Scanning Electron Microscopy (SEM) to analyze the particle morphology and size distribution.[4]

  • Storage: Store the final powder in a sealed container under an inert atmosphere.

Hydrogen Storage Cycling and Performance Evaluation

This workflow outlines the process for testing the hydrogen storage properties of the synthesized material.

G Diagram 2: Workflow for Hydrogen Cycling Analysis cluster_setup Setup cluster_activation Activation cluster_testing Performance Testing cluster_analysis Data Analysis start Load Sample into Reactor (in Glovebox) sieverts Connect to Sieverts-type Apparatus start->sieverts evacuate Evacuate and Heat Reactor (e.g., to 350°C) sieverts->evacuate activate Perform 3-5 Activation Cycles (Absorption/Desorption) evacuate->activate kinetics Measure Absorption/Desorption Kinetics activate->kinetics pct Measure PCT Isotherms activate->pct cycling Perform Long-Term Cycling (e.g., >100 cycles) activate->cycling capacity Calculate H₂ Storage Capacity kinetics->capacity thermo Determine Thermodynamic Properties (Van't Hoff Plot) pct->thermo stability Evaluate Cyclic Stability cycling->stability

Diagram 2: Workflow for Hydrogen Cycling Analysis

Methodology:

  • Sample Loading: Inside a glovebox, load a precisely weighed amount of the Mg-Ni powder into the sample holder of a Sieverts-type apparatus.

  • System Preparation: Seal the sample holder, connect it to the apparatus, and evacuate the system to remove any residual air. Heat the sample to the desired activation temperature (e.g., 350°C).

  • Activation: Perform several initial hydrogenation/dehydrogenation cycles to fully activate the material. This typically involves exposing the sample to high-pressure hydrogen (e.g., 20 bar) until saturation, followed by vacuum or low-pressure desorption.[1]

  • Kinetics Measurement: Measure the rate of hydrogen absorption and desorption at a constant temperature and pressure to evaluate the material's kinetics.

  • Pressure-Composition-Temperature (PCT) Isotherms: Measure the equilibrium pressure as a function of hydrogen concentration at various constant temperatures. This data is used to determine the thermodynamic properties of the hydride.[8]

  • Cyclic Stability Test: Subject the material to a large number of absorption/desorption cycles (e.g., 100-1000 cycles) and measure the hydrogen storage capacity at regular intervals to assess its long-term stability.[6]

  • Data Analysis: From the collected data, calculate the reversible hydrogen storage capacity, rates of absorption/desorption, and thermodynamic parameters (enthalpy and entropy of hydride formation) using a Van't Hoff plot derived from the PCT data.[12][13]

Quantitative Data Summary

The following tables summarize the performance of various Mg-Ni based alloys with different compositions and processing methods, focusing on their cyclic stability.

Table 1: Effect of Composition and Additives on Hydrogen Storage Performance

Alloy CompositionSynthesis MethodMax. H₂ Capacity (wt%)Cycling ConditionsCapacity RetentionReference
Mg-25NiVacuum Casting + Ball Milling3.7610 cyclesMinimal loss[12][13]
Mg-33NiVacuum Casting + Ball Milling3.5310 cyclesMinimal loss[12][13]
Mg-Ni-LaNot Specified>5.5200 cyclesGood retention[6]
Nd₄.₃Mg₈₇.₀Ni₈.₇Hydrogen InductionNot specified819 cycles78.6% of max. value[7]
Mg₉₆NiLa₃Vacuum Melting6.2 (desorbed at 593 K)Not specifiedNot specified[8]
Mg-NiTiO₃-CBall Milling6.620 cycles95.7% retention[10]

Table 2: Influence of Synthesis/Processing Method on Performance

Material & MethodKey FeatureH₂ Capacity (wt%)Key FindingReference
Mg-30at%Ni by HPTNanocrystalline Mg₂Ni3.8HPT can synthesize Mg₂Ni at low temperatures and improve air resistance.[4]
Mg-10.45at%Ni by Fast ForgingTextured microstructure5.4Forging below the brittle-to-ductile transition enhances the first hydrogenation.[2]
Mg₂Ni by Ball Milling + ECAP/CRSeverely deformed nanostructure~2.4Correlates microstructure and nanostructure with hydrogen storage behavior.[5]
Mg-10wt%Ni by Ball MillingNanocrystalline composite~5.0Milling parameters (speed, time) significantly influence microstructure and kinetics.[3]

References

mitigating particle agglomeration and pulverization in Mg-Ni alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Mg-Ni alloys, focusing on the common challenges of particle agglomeration and pulverization during synthesis and cycling for hydrogen storage applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of particle agglomeration in Mg-Ni alloys during mechanical alloying?

A1: Particle agglomeration during mechanical alloying (e.g., ball milling) of Mg-Ni powders is primarily caused by a phenomenon known as cold welding. The high-energy impacts during milling cause the ductile Mg and Ni particles to deform and weld together at their contact points. This effect is in competition with the fracturing of particles.[1][2] At certain milling parameters, the rate of cold welding can exceed the rate of fracture, leading to an overall increase in particle size and the formation of agglomerates.[1]

Q2: How does pulverization occur in Mg-Ni alloys, and is it always detrimental?

A2: Pulverization, or the fracturing of particles into smaller ones, is a common occurrence in Mg-Ni alloys, particularly during hydrogen absorption and desorption cycling.[3] The formation of magnesium hydride (MgH₂) and magnesium nickel hydride (Mg₂NiH₄) phases induces significant internal stresses due to lattice expansion, which can lead to the cracking and breakdown of the alloy particles.[4] While excessive pulverization can lead to issues like decreased packing density and increased reactivity with contaminants, a controlled degree of particle size reduction can be beneficial. It can create new, unpassivated surfaces for hydrogen absorption and refine the microstructure, which can improve kinetics.[5][6]

Q3: Can the milling atmosphere affect particle agglomeration and the final properties of the alloy?

A3: Yes, the milling atmosphere plays a crucial role. Milling in an inert atmosphere like argon is common to prevent oxidation.[5] However, milling under a hydrogen atmosphere (reactive milling) can be an effective strategy to mitigate particle agglomeration.[7] During reactive milling, the formation of brittle hydride phases on the particle surfaces can inhibit cold welding and promote fracturing, leading to finer particle sizes.[5][7] This can also lead to a significant increase in the surface area of the material.[7]

Q4: What is the role of additives in controlling agglomeration and pulverization?

A4: Additives can significantly influence particle agglomeration and pulverization. Some additives, such as hard materials like oxides (e.g., Al₂O₃) or carbides (e.g., SiC), can act as grinding aids, promoting the fracture of Mg-Ni particles and preventing their agglomeration during milling.[8] Other additives can form new phases during milling or cycling that can inhibit grain growth and particle reaggregation.[9] Catalytic additives not only improve hydrogen sorption kinetics but can also influence the microstructural evolution during cycling, potentially affecting the extent of pulverization.

Troubleshooting Guides

Issue 1: Excessive Particle Agglomeration During Ball Milling

Symptoms:

  • A significant increase in average particle size with milling time.[1]

  • Difficulty in obtaining a fine, homogeneous powder.

  • Poor hydrogen absorption kinetics in the initial cycles.

Possible Causes and Solutions:

CauseRecommended Solution
Dominance of Cold Welding Optimize milling parameters. Increasing the rotational speed can sometimes favor fracturing over cold welding, leading to smaller particle sizes.[1][2] However, at very high speeds or long durations, agglomeration can re-dominate.[1] A systematic study of milling time and speed is recommended to find the optimal balance.
Inadequate Process Control Agent (PCA) Introduce a process control agent. Small amounts of certain organic compounds (e.g., stearic acid) or solid lubricants (e.g., graphite) can be added during milling to coat the particle surfaces, reducing their tendency to cold weld.
Milling Atmosphere Switch to a reactive milling atmosphere. Milling under hydrogen can form brittle hydrides that fracture easily and prevent agglomeration.[7]
Inappropriate Ball-to-Powder Ratio (BPR) Adjust the ball-to-powder ratio. A higher BPR generally leads to more energetic collisions and can enhance the fracture rate. Experiment with different BPRs to find the most effective setting for your specific mill and materials.
Issue 2: Severe Particle Pulverization and Decrepitation After Hydrogen Cycling

Symptoms:

  • Significant reduction in particle size after a few hydrogen absorption/desorption cycles.

  • Formation of a large amount of fine powder, leading to handling difficulties and potential safety hazards.

  • Degradation of hydrogen storage capacity over multiple cycles.

Possible Causes and Solutions:

CauseRecommended Solution
Large Volume Expansion During Hydriding Incorporate ductile or buffering phases. Adding certain elements can lead to the in-situ formation of phases that can accommodate the strain of hydrogenation, thus reducing the tendency for catastrophic fracture.
Intrinsic Brittleness of Hydride Phases Control the cycling conditions. Lowering the hydrogen pressure or temperature during absorption can slow down the hydriding reaction, potentially reducing the internal stresses that lead to pulverization.
Lack of Microstructural Support Introduce nanoscale catalysts or reinforcing agents. Dispersing stable nanoparticles (e.g., certain oxides or carbon nanotubes) within the Mg-Ni matrix can help to pin grain boundaries and strengthen the material against fracture during cycling.[8][9]
High Number of Cycles Consider periodic annealing. For some systems, a controlled heat treatment after a certain number of cycles might help to relieve internal stresses and partially sinter the fine particles, though this must be balanced against potential negative effects on the active surface area.

Quantitative Data Summary

Table 1: Effect of Ball Milling Parameters on Mg-Ni Alloy Particle and Crystallite Size

Milling Speed (rpm)Milling Time (h)Average Particle Size (μm)Mg Crystallite Size (μm)Ni Crystallite Size (μm)Reference
3002~1000~0.55~0.25[1]
3004>2000~0.40~0.20[1]
4002~500~0.08~0.09[1]
4006~300~0.07~0.08[1]
4008~1500~0.07~0.07[1]
900-110013<10--[2]

Note: Initial powder sizes were Mg 44 μm and Ni 48 μm.[1]

Table 2: Hydrogen Storage Properties of Mg-Ni Alloys Under Different Conditions

Alloy CompositionSynthesis MethodTemperature (K)Absorption ConditionsDesorption ConditionsReversible H₂ Capacity (wt%)Reference
Mg-NiVacuum Casting + Ball Milling5882 MPa0.01 MPaNot specified[10]
Mg-25NiVacuum Casting + Ball Milling5732 MPa0.01 MPa~5.5[3]
Mg-33NiVacuum Casting + Ball Milling5732 MPa0.01 MPa~3.5[3]
Mg₂NiHigh-Energy Ball Milling573--3.5[11]

Experimental Protocols

Protocol 1: Synthesis of Nanocrystalline Mg₂Ni Alloy by High-Energy Ball Milling

  • Materials: High-purity magnesium powder (< 44 μm) and nickel powder (< 48 μm).

  • Preparation: Weigh Mg and Ni powders in a 2:1 atomic ratio inside an argon-filled glovebox to prevent oxidation.

  • Milling:

    • Load the powder mixture and hardened steel balls into a planetary ball mill vial inside the glovebox. A ball-to-powder weight ratio of 10:1 is recommended.

    • Seal the vial and transfer it to the ball mill.

    • Mill the mixture at a rotational speed of 400 rpm for a duration of 2 to 20 hours, depending on the desired particle and crystallite size.[1] It is advisable to use milling periods with intermittent pauses to prevent excessive heating of the vial.

  • Characterization:

    • After milling, handle the powder exclusively in an inert atmosphere.

    • Analyze the phase composition and crystallite size using X-ray Diffraction (XRD).

    • Examine the particle morphology and size distribution using Scanning Electron Microscopy (SEM).

Protocol 2: Evaluation of Hydrogen Absorption/Desorption Cycling Stability

  • Sample Preparation: Place a known quantity of the synthesized Mg-Ni alloy powder into a sample holder of a Sieverts-type apparatus.

  • Activation:

    • Heat the sample to 573-588 K under vacuum to remove any surface contaminants.

    • Introduce high-purity hydrogen at a pressure of 2 MPa.

    • Maintain the temperature and pressure until hydrogen absorption is complete.

    • Perform dehydrogenation by reducing the pressure to a vacuum (e.g., 0.01 MPa) at the same temperature.

    • Repeat this activation cycle 5-10 times to ensure reproducible kinetics.[6]

  • Cycling Test:

    • Perform a series of absorption and desorption cycles under controlled conditions (e.g., 2 MPa for absorption and 0.01 MPa for desorption at 588 K).[10]

    • Record the amount of hydrogen absorbed and desorbed in each cycle to determine the reversible hydrogen storage capacity.

  • Post-Cycling Analysis:

    • After a predetermined number of cycles, carefully remove the sample in an inert environment.

    • Characterize the particle morphology using SEM to assess the degree of pulverization.[3]

    • Analyze the phase composition and crystallite size using XRD to identify any phase segregation or degradation.

Visualizations

Agglomeration_Pulverization_Mitigation cluster_synthesis Synthesis & Processing cluster_challenges Core Challenges cluster_mitigation Mitigation Strategies cluster_outcomes Desired Outcomes High-Energy Ball Milling High-Energy Ball Milling Particle Agglomeration Particle Agglomeration High-Energy Ball Milling->Particle Agglomeration Alternative Methods Alternative Methods (e.g., Fast Forging) Controlled Particle Size Controlled Particle Size Alternative Methods->Controlled Particle Size Particle Pulverization Particle Pulverization Optimize Milling Parameters Optimize Milling Parameters Optimize Milling Parameters->Particle Agglomeration Mitigates Optimize Milling Parameters->Controlled Particle Size Reactive Milling (H2 atm) Reactive Milling (H₂ atmosphere) Reactive Milling (H2 atm)->Particle Agglomeration Mitigates Reactive Milling (H2 atm)->Controlled Particle Size Additives / Catalysts Additives / Catalysts Additives / Catalysts->Particle Agglomeration Mitigates Additives / Catalysts->Particle Pulverization Mitigates Stable Microstructure Stable Microstructure Additives / Catalysts->Stable Microstructure Control Cycling Conditions Control Cycling Conditions Control Cycling Conditions->Particle Pulverization Mitigates Control Cycling Conditions->Stable Microstructure Improved H2 Storage Performance Improved H₂ Storage Performance Controlled Particle Size->Improved H2 Storage Performance Stable Microstructure->Improved H2 Storage Performance Hydrogen Cycling Hydrogen Cycling Hydrogen Cycling->Particle Pulverization

Caption: Logical workflow for mitigating agglomeration and pulverization in Mg-Ni alloys.

Experimental_Workflow Start Start Material Synthesis Material Synthesis (e.g., Ball Milling) Start->Material Synthesis Initial Characterization Initial Characterization (SEM, XRD) Material Synthesis->Initial Characterization Hydrogenation Activation Activation Cycles Initial Characterization->Hydrogenation Activation Cycling Performance Test H₂ Cycling Performance Test Hydrogenation Activation->Cycling Performance Test Post-Cycling Characterization Post-Cycling Characterization (SEM, XRD) Cycling Performance Test->Post-Cycling Characterization Data Analysis Data Analysis & Troubleshooting Cycling Performance Test->Data Analysis Post-Cycling Characterization->Data Analysis End End Data Analysis->End

Caption: Standard experimental workflow for Mg-Ni alloy synthesis and testing.

References

Technical Support Center: Enhancing Mg-Ni Hydrogen Storage with Transition Metal Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of transition metal additives on the hydrogen storage properties of Mg-Ni alloys.

Quantitative Data Summary

The addition of transition metals to Mg-Ni alloys can significantly alter their hydrogen storage characteristics. The following tables summarize key quantitative data from various studies, offering a comparative overview of the effects of different additives.

Table 1: Effect of Transition Metal Additives on Hydrogen Storage Capacity and Kinetics of Mg-Ni Alloys

Alloy CompositionSynthesis MethodHydrogen Capacity (wt.%)Absorption ConditionsDesorption ConditionsKey Findings
Mg-10.45 at.% Ni Fast Forging5.4310 °C, 5 h310 °C, < 1 h under 150 kPaFast initial kinetics without an incubation period.[1]
MgH₂ + 5 at.% V Ball Milling-Rapidly at room temperatureStarts at 200 °CSignificantly reduced desorption temperature.[2]
Mg-25Ni Vacuum Casting + Ball Milling3.76588 K, 20 MPa-Superior storage capacity and faster kinetics compared to Mg-33Ni.[3][4]
Mg-33Ni Vacuum Casting + Ball Milling3.53588 K, 20 MPa-Lower capacity and slower kinetics than Mg-25Ni.[3][4]
Mg₂Ni Ball Milling3.6 (theoretical)523 K573 KRequires pre-activation; partially amorphous and nanocrystalline structure achieved after 13h of milling.[5]
Mg-5NiO Ball Milling6.19320 °C, 40 min-In situ formation of Mg₂Ni on the Mg surface enhances performance.[6]
Mg-5NiCl₂ Ball Milling5.52320 °C, 40 min-Lower capacity compared to Mg-5NiO additive.[6]
Mg₉₆NiLa₃ Vacuum Melting--98 min at 573 KLa addition improves thermodynamic properties.[7]
Mg₉₆NiSm₃ Vacuum Melting--160 min at 573 KSm addition also improves thermodynamics but is less effective than La.[7]

Table 2: Thermodynamic Properties of Mg-Ni Alloys with Transition Metal Additives

Alloy CompositionΔH (Dehydrogenation) (kJ/mol H₂)ΔS (Dehydrogenation) (J/K/mol H₂)Onset Desorption Temperature (°C)Key Findings
MgH₂ + 5 at.% V 62-200Activation energy of desorption is significantly decreased.[2]
Mg-25Ni ---Favorable thermodynamics confirmed by PCT isotherms and van't Hoff analysis.[3][4]
MgH₂-5NiO --Reduced by 24.6 °C compared to MgH₂The in situ formed Mg₂Ni is critical for improved performance.[6]
MgH₂-5NiCl₂ --Reduced by 40.5 °C compared to MgH₂-
Mg₉₆NiLa₃ 72.9130.9-The addition of La improves the thermodynamic properties of the alloy.[7]
Mg₉₆NiSm₃ 78.0138.7-Sm addition shows a lesser thermodynamic improvement compared to La.[7]
Mg₂FeHₓ ---Exhibits a high hydrogen stoichiometric coefficient.[8]
Mg₂(FeCoNi)₁/₃Hₓ ---Lower hydrogen content compared to Mg₂FeHₓ due to the presence of Co and Ni.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Synthesis of Mg-Ni-TM Alloys by High-Energy Ball Milling

Objective: To synthesize a nanostructured or amorphous Mg-Ni alloy with a transition metal additive to enhance hydrogen storage properties.

Materials and Equipment:

  • High-purity elemental powders: Mg, Ni, and the desired transition metal (e.g., Ti, V, Fe).

  • High-energy planetary ball mill (e.g., Fritsch Pulverisette).

  • Hardened steel or stainless-steel vials and balls.

  • Glovebox with an inert argon atmosphere.

  • Process control agent (e.g., stearic acid, optional).

Procedure:

  • Preparation: All powder handling must be performed inside an argon-filled glovebox to prevent oxidation.

  • Weighing: Weigh the elemental powders in the desired stoichiometric ratio (e.g., for Mg₂Ni, a 2:1 molar ratio of Mg to Ni).

  • Loading: Load the powder mixture and the milling balls into the milling vial inside the glovebox. The ball-to-powder weight ratio is a critical parameter and is typically set at 10:1 or 20:1.[9]

  • Milling: Seal the vial and transfer it to the ball mill. Perform the milling process under an argon atmosphere. Milling can also be conducted under a hydrogen atmosphere (reactive ball milling) to form hydrides in situ.[10]

    • Milling parameters: Set the rotation speed (e.g., 400 rpm) and milling time (e.g., ranging from 2 to 20 hours).[11] The milling process can be continuous or intermittent to control the vial temperature.

  • Sampling: If monitoring the alloying progress, stop the mill at regular intervals and take a small amount of powder for analysis (e.g., XRD).[9]

  • Unloading: After the milling is complete, transfer the vial back into the glovebox to unload the synthesized alloy powder.

Characterization of Hydrogen Storage Properties using a Sieverts-type Apparatus (PCT)

Objective: To measure the Pressure-Composition-Temperature (PCT) isotherms of the synthesized alloy to determine its hydrogen storage capacity, thermodynamics, and kinetics.

Materials and Equipment:

  • Sieverts-type apparatus.

  • Synthesized Mg-Ni-TM alloy powder.

  • High-purity hydrogen gas.

  • Vacuum pump.

Procedure:

  • Sample Loading: Load a precisely weighed amount of the alloy powder (e.g., 50 mg) into the sample holder of the Sieverts apparatus inside a glovebox.[3]

  • Degassing and Activation:

    • Mount the sample holder onto the apparatus and evacuate the system to a high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 300-350 °C) for several hours to remove any surface contaminants and adsorbed gases.

    • Perform an activation process, which typically involves several cycles of hydrogenation (e.g., at 350 °C under 10-30 bar H₂) and dehydrogenation (under vacuum at the same temperature).[3] This is crucial for breaking the surface oxide layer and creating pathways for hydrogen diffusion.

  • Isotherm Measurement (Absorption):

    • Set the sample holder to the desired constant temperature (e.g., 300 °C).

    • Introduce a known amount of hydrogen gas into a calibrated volume.

    • Expand the gas into the sample chamber and monitor the pressure drop as the sample absorbs hydrogen.

    • Once the pressure stabilizes (equilibrium), calculate the amount of absorbed hydrogen.

    • Repeat these steps with increasing pressure increments to construct the absorption isotherm.

  • Isotherm Measurement (Desorption):

    • After reaching the maximum pressure, incrementally decrease the pressure by expanding the gas from the sample chamber into a calibrated volume.

    • Monitor the pressure increase as the sample desorbs hydrogen.

    • Calculate the amount of desorbed hydrogen at each equilibrium point to construct the desorption isotherm.

  • Data Analysis: The obtained PCT curves provide information on the reversible hydrogen storage capacity (the length of the plateau), the equilibrium pressure for hydride formation and decomposition, and the presence of hysteresis.[12] By measuring PCT curves at different temperatures, a van't Hoff plot can be constructed to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation.[7]

Visualizations

The following diagrams illustrate key experimental workflows and the conceptual effects of transition metal additives.

experimental_workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Weigh Powders (Mg, Ni, TM) s2 Load into Vial (in Glovebox) s1->s2 s3 High-Energy Ball Milling s2->s3 c1 Structural Analysis (XRD, SEM, TEM) s3->c1 c2 Hydrogen Storage Measurement (PCT, TPD) s3->c2 a1 Determine Phase Composition & Microstructure c1->a1 a2 Calculate Capacity, Kinetics & Thermodynamics c2->a2

Figure 1: Experimental workflow for synthesis and characterization of Mg-Ni-TM alloys.

transition_metal_effects cluster_properties Improved Hydrogen Storage Properties TM Transition Metal Additive (e.g., Ti, V, Fe) MgNi Mg-Ni Alloy TM->MgNi doping/alloying p1 Enhanced Kinetics (Faster Absorption/Desorption) MgNi->p1 p2 Improved Thermodynamics (Lower Desorption Temperature) MgNi->p2 p3 Refined Microstructure (Smaller Grain Size) MgNi->p3

Figure 2: Conceptual diagram of the effects of transition metal additives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with Mg-Ni-TM hydrogen storage materials.

FAQs

  • Q1: Why is an activation process necessary for Mg-based alloys?

    • A1: Magnesium readily forms a passivating oxide (MgO) or hydroxide layer on its surface, which acts as a barrier to hydrogen dissociation and diffusion. The activation process, typically involving heating under vacuum and then cycling under hydrogen pressure, helps to break down this layer, creating cracks and fresh metallic surfaces where hydrogen can be absorbed.[13]

  • Q2: What is the typical role of Ni in Mg-based hydrogen storage alloys?

    • A2: Nickel is known to improve the hydrogen absorption and desorption kinetics of magnesium. It can form the intermetallic compound Mg₂Ni, which has faster kinetics than pure Mg.[14] Additionally, Ni particles dispersed in the Mg matrix can act as catalytic sites for the dissociation of hydrogen molecules.

  • Q3: How do transition metal additives generally improve the hydrogen storage properties?

    • A3: Transition metals can improve properties in several ways:

      • Catalytic Effect: They can act as catalysts to facilitate the dissociation of H₂ molecules on the surface.[2]

      • Microstructure Refinement: During synthesis (e.g., ball milling), they can promote the formation of smaller grain sizes and introduce defects, which provide more pathways for hydrogen diffusion.

      • Thermodynamic Destabilization: Some transition metals can form new phases or solid solutions that weaken the Mg-H bond, leading to a lower enthalpy of hydride formation and thus a lower desorption temperature.

  • Q4: What is "reactive ball milling"?

    • A4: Reactive ball milling is a synthesis technique where the milling process is carried out in a reactive gas atmosphere, such as hydrogen. This allows for the simultaneous synthesis of the alloy and its hydrogenation, often resulting in the formation of nanocrystalline hydride phases.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Hydrogen Absorption (Failed Activation) 1. Incomplete removal of the surface oxide/hydroxide layer. 2. Insufficient activation temperature or pressure. 3. Contamination of the sample or hydrogen gas.1. Increase the activation temperature and/or the number of hydrogen absorption/desorption cycles. 2. Ensure the activation temperature is high enough to promote diffusion but below the material's melting point. 3. Verify the purity of the hydrogen gas and handle the sample in an inert atmosphere to prevent re-oxidation.
Slow Absorption/Desorption Kinetics 1. Large particle size or agglomeration of particles. 2. Ineffective catalyst or poor distribution of the catalyst. 3. Insufficient operating temperature.1. Optimize the ball milling parameters (e.g., increase milling time, use a higher ball-to-powder ratio) to achieve a smaller particle size and a nanocrystalline structure.[15] 2. Ensure homogeneous distribution of the transition metal additive during synthesis. 3. Increase the measurement temperature, as kinetics are thermally activated.
Decreasing Hydrogen Storage Capacity over Cycles (Capacity Degradation) 1. Particle agglomeration and grain growth during cycling at elevated temperatures. 2. Phase segregation or formation of undesirable, stable phases. 3. Oxidation of the alloy due to impurities in the hydrogen gas or small leaks in the system.1. The addition of stable nanoinclusions (e.g., certain oxides or carbon materials) can help to pin grain boundaries and prevent growth. 2. Analyze the sample with XRD after cycling to identify any new phases. The choice of transition metal additive can influence the long-term phase stability. 3. Use high-purity hydrogen and regularly check the experimental setup for leaks. High-temperature storage can accelerate alloy oxidation.[16]
Inconsistent or Irreproducible PCT Measurements 1. Temperature or pressure fluctuations in the experimental setup. 2. Incomplete equilibrium at each measurement point. 3. Sample heterogeneity.1. Ensure the temperature and pressure controllers of the Sieverts apparatus are functioning correctly and are well-calibrated. 2. Allow sufficient time for the pressure to stabilize at each step of the isotherm measurement.[12] 3. Ensure the synthesized powder is homogeneous. This can be improved by optimizing the synthesis process (e.g., ball milling time).
Hydrogen Embrittlement of the Reactor/Sample Holder 1. Interaction of hydrogen with the materials of the experimental setup, especially at high pressures and temperatures.1. Use materials for the reactor and sample holder that are known to have good resistance to hydrogen embrittlement, such as certain grades of stainless steel. 2. Regularly inspect the equipment for any signs of cracking or material degradation.

References

Technical Support Center: Surface Modification and Coating of Magnesium-Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the surface modification and coating of magnesium-nickel (Mg-Ni) alloys.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

IssuePossible CausesRecommended Solutions
Poor Adhesion of Electroless Nickel (Ni-P) Coating Inadequate surface preparation (residual oxides, grease, or dirt).[1][2] Incorrect pH or temperature of the plating bath.[1][2] Contamination of the plating bath.[1][3] Formation of a detrimental oxide film on the magnesium surface before plating.[4]Ensure thorough cleaning, including alkaline cleaning and acid pickling, to remove any surface contaminants.[3] Optimize and strictly monitor the pH and temperature of the electroless nickel bath according to the specific protocol.[1][2] Regularly filter the plating bath and avoid introducing contaminants from previous process steps.[5] Utilize a conversion coating, such as a zincate layer, to protect the magnesium surface from re-oxidation prior to plating.[4]
Blistering of Electroless Nickel (Ni-P) Coating Poor surface preparation leading to localized areas of poor adhesion.[1][3] Hydrogen evolution during the plating process getting trapped under the coating.Implement a robust multi-step pre-treatment process including degreasing, etching, and activation. An alkaline EN strike can be beneficial for aluminum-containing Mg alloys.[5] Consider a post-plating heat treatment (baking) to relieve hydrogen embrittlement and improve adhesion.
High Porosity in Plasma Electrolytic Oxidation (PEO) Coating Inappropriate electrical parameters (voltage, current density, frequency).[6] Unsuitable electrolyte composition or concentration.[6] Excessive treatment time leading to larger pores.[6]Optimize electrical parameters; for instance, using a pulsed unipolar current regime can improve process stability.[7] Adjust electrolyte composition; the addition of nanoparticles like Al2O3 or SiO2 can help seal pores.[8] Control the PEO treatment time to achieve the desired coating thickness without excessive porosity.[6]
Non-Uniform Anodized Coating Inhomogeneous alloy microstructure with second phases.[9] Improper cleaning or etching, leaving surface contaminants.[10] Fluctuations in anodizing parameters (voltage, current density, temperature).[11]Ensure the Mg-Ni alloy has a homogeneous microstructure. Pre-treatment steps like heat treatment can sometimes help. Optimize the cleaning and etching steps to achieve a uniform surface. Tightly control all anodizing parameters to ensure consistent coating formation.[11]
Cracking of the Coating High internal stress in the coating. Mismatch in the coefficient of thermal expansion between the coating and the Mg-Ni alloy substrate. The coating is too thick or brittle.Optimize deposition parameters to reduce internal stress. For PEO coatings, adjusting the electrolyte composition can influence the coating's properties.[12] Select a coating material with a coefficient of thermal expansion closer to that of the Mg-Ni alloy. Control the coating thickness; a thinner coating may be less prone to cracking.

Frequently Asked Questions (FAQs)

1. Why is surface modification necessary for this compound alloys?

This compound alloys are highly susceptible to corrosion, particularly galvanic corrosion, due to the large electrochemical potential difference between the magnesium matrix and nickel-rich phases.[13] Surface modification and coating are crucial to create a protective barrier, thereby enhancing their corrosion resistance and enabling their use in various applications, including biomedical implants and structural components.[14][15]

2. What are the most common surface modification techniques for Mg-Ni alloys?

Common techniques include:

  • Electroless Nickel (Ni-P) Plating: Provides a uniform, corrosion-resistant, and wear-resistant coating.[16]

  • Plasma Electrolytic Oxidation (PEO): Forms a hard, dense ceramic-like coating with excellent corrosion and wear resistance.[17][18]

  • Anodizing: Creates a protective oxide layer on the surface.[19]

  • Conversion Coatings (e.g., Chromate-free): A chemical treatment that forms a thin, adherent protective layer.[20]

3. How can I improve the adhesion of my coating on a Mg-Ni alloy substrate?

Proper surface pretreatment is paramount for good adhesion.[21] A typical pretreatment sequence involves:

  • Mechanical Polishing: To achieve a smooth and uniform surface.

  • Degreasing: To remove oils and grease.

  • Alkaline Cleaning: To remove any remaining organic contaminants.[3]

  • Acid Pickling: To remove the native oxide layer and etch the surface for better mechanical interlocking.[3]

  • Activation: To prepare the surface for the subsequent coating process. Applying an intermediate layer, such as a zincate or copper strike, can also significantly improve the adhesion of the final coating.[21]

4. What are the key parameters to control during the Plasma Electrolytic Oxidation (PEO) process?

The key parameters that influence the quality of PEO coatings are:

  • Electrolyte Composition: The type and concentration of salts (e.g., silicates, phosphates) affect the coating's composition, morphology, and properties.[22]

  • Electrical Parameters: Voltage, current density, pulse frequency, and duty cycle control the plasma discharges and thus the coating growth rate, thickness, and porosity.[8]

  • Processing Time: Determines the final thickness of the coating.[8]

  • Temperature: Affects the electrolyte conductivity and reaction kinetics.

5. Are there environmentally friendly alternatives to chromate conversion coatings?

Yes, several chromate-free conversion coatings have been developed due to the environmental and health concerns associated with hexavalent chromium. These alternatives are often based on permanganates, phosphates, vanadates, or rare earth elements like cerium.[13][23]

Data Presentation

Table 1: Corrosion Performance of Coated and Uncoated Magnesium Alloys

Material/CoatingTest MediumCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (Icorr) (A/cm²)Corrosion Rate (mm/year)Reference
Uncoated AZ91D3.5% NaCl-1.5 V2.1 x 10⁻⁵-[13]
Ca-P-V Coated AZ91D3.5% NaCl-1.684 V2.5 x 10⁻⁷-[13]
Uncoated AZ313.5% NaCl--0.27[24]
Phosphate-Fluoride (PF) Coated AZ315 M NaCl--0.3[3]
Phosphate-Fluoride-Silica (PFS) Coated AZ315 M NaCl--0.25[3]
Keronite® (PEO) Coated AZ91D3.5% NaCl-1.2 V1.8 x 10⁻⁸-[14]
TiO₂ Coated (5 layers) AZ913.5% NaCl-1.17 V1.7 x 10⁻⁶-[25]

Table 2: Mechanical Properties of Coatings on Magnesium Alloys

Coating TypeSubstrateHardness (HV)Adhesion Strength (Critical Load, N)Wear RateReference
Electroless Ni-PAZ91D480 (as-plated), >900 (heat-treated)--[26]
Electroless Ni-PAZ31-13.1-[27]
Electroless Ni-P-Al₂O₃Mg Alloy638Good (Thermal shock test)-[16]
PEOAZ91D345 - 446-Lower than uncoated[14]
PEO (with Na₂WO₄)AZ91D--Lower than uncoated[20]
PEOMg Alloy300 - 600GoodBetter than anodizing and electroless nickel[17]

Experimental Protocols

1. Electroless Nickel-Phosphorus (Ni-P) Plating on Mg-Ni Alloy

This protocol is a general guideline and may require optimization based on the specific Mg-Ni alloy composition and desired coating properties.

  • Substrate Preparation:

    • Mechanically grind the Mg-Ni alloy substrate with SiC paper up to 1200 grit.

    • Ultrasonically degrease in acetone for 10 minutes, followed by rinsing with deionized water.

  • Alkaline Cleaning:

    • Immerse the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH + 10 g/L Na₃PO₄·12H₂O) at 60-70°C for 5-10 minutes.

    • Rinse thoroughly with deionized water.

  • Acid Pickling:

    • Immerse in an acid pickling solution (e.g., 180 g/L CrO₃ + 100 mL/L HNO₃) at room temperature for 20-60 seconds.

    • Rinse thoroughly with deionized water.

  • Activation:

    • Immerse in an activation solution containing hydrofluoric acid (e.g., 20% HF) for 2-5 minutes at room temperature.

    • Rinse thoroughly with deionized water.

  • Electroless Nickel Plating:

    • Immerse the activated substrate in the electroless nickel plating bath. A typical bath composition is:

      • Nickel Sulfate (NiSO₄·6H₂O): 25-30 g/L

      • Sodium Hypophosphite (NaH₂PO₂·H₂O): 20-25 g/L

      • Lactic Acid: 25-30 g/L

      • Succinic Acid: 15-20 g/L

      • Stabilizer (e.g., Thiourea): 1-2 mg/L

    • Maintain the bath pH between 4.5 and 5.0 and the temperature at 85-95°C.

    • Plating time will depend on the desired thickness (typically 1-2 hours for a 10-20 µm coating).

  • Post-Treatment:

    • Rinse the plated sample with deionized water and dry.

    • For improved adhesion and hardness, a heat treatment at 180-200°C for 1-2 hours can be performed.

2. Chromate-Free Conversion Coating

This protocol describes a permanganate-based chromate-free conversion coating process.

  • Substrate Preparation:

    • Follow the same substrate preparation steps (1-3) as for electroless nickel plating (Mechanical Polishing, Degreasing, Alkaline Cleaning).

  • Acid Pickling:

    • Immerse in a nitric acid solution (e.g., 50 mL/L HNO₃) for 30-60 seconds at room temperature.

    • Rinse thoroughly with deionized water.

  • Conversion Coating:

    • Immerse the substrate in the conversion coating solution. A typical composition is:

      • Potassium Permanganate (KMnO₄): 10-15 g/L

      • Sodium Nitrate (NaNO₃): 20-30 g/L

      • Phosphoric Acid (H₃PO₄) to adjust pH to 1.5-2.5.

    • Maintain the solution at room temperature and immerse for 1-3 minutes.

  • Post-Treatment:

    • Rinse the coated sample with deionized water and dry.

Mandatory Visualization

Galvanic_Corrosion Galvanic Corrosion Mechanism in Mg-Ni Alloys cluster_flow Anode Mg Matrix (Anode) Less Noble Cathode Ni-rich Phase (Cathode) More Noble Anode->Cathode Electrical Contact Corrosion Accelerated Corrosion of Mg Matrix Anode->Corrosion Oxidation: Mg -> Mg²⁺ + 2e⁻ Electron_Flow Electron Flow Anode->Electron_Flow Cathode->Corrosion Reduction: 2H₂O + 2e⁻ -> H₂ + 2OH⁻ Ion_Migration Ion Migration Cathode->Ion_Migration Electrolyte Electrolyte (e.g., Body Fluid, Moisture) Electron_Flow->Cathode Ion_Migration->Anode

Caption: Galvanic corrosion process between the magnesium matrix and a nickel-rich phase.

Coating_Selection_Workflow Workflow for Coating Selection on Mg-Ni Alloys Start Define Application Requirements Corrosion Corrosion Resistance Start->Corrosion Conversion Conversion Coating Start->Conversion For basic protection and paint adhesion High_Corr High Corrosion->High_Corr Med_Corr Medium Corrosion->Med_Corr Wear Wear Resistance High_Wear High Wear->High_Wear Med_Wear Medium Wear->Med_Wear Biocompatibility Biocompatibility Yes_Bio Yes Biocompatibility->Yes_Bio No_Bio No Biocompatibility->No_Bio PEO Plasma Electrolytic Oxidation (PEO) High_Corr->PEO ENP Electroless Nickel (Ni-P) Med_Corr->ENP Anodizing Anodizing Med_Corr->Anodizing High_Wear->PEO Med_Wear->ENP Bioactive Bioactive PEO / Ca-P Coating Yes_Bio->Bioactive No_Bio->PEO No_Bio->ENP PEO->Wear PEO->Biocompatibility Final Select and Optimize Coating PEO->Final ENP->Wear ENP->Biocompatibility ENP->Final Anodizing->Wear Anodizing->Final Conversion->Final Bioactive->Final

Caption: A decision workflow for selecting a suitable surface coating for Mg-Ni alloys.

References

controlling crystallite and particle size in nanocrystalline Mg-Ni synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanocrystalline Mg-Ni alloys. The focus is on controlling crystallite and particle size, critical parameters that significantly influence the material's properties and performance in various applications, including as a potential drug delivery vehicle.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of nanocrystalline Mg-Ni, providing potential causes and recommended solutions.

Issue 1: Inconsistent or Large Crystallite Size in Mechanical Alloying

  • Potential Cause: Inadequate milling energy or duration.

  • Solution: Increase the milling time or the milling speed. The crystallite size of Mg-Ni alloys generally decreases with longer milling times and higher rotational speeds. For example, increasing milling time can reduce the crystallite size from approximately 55 nm to 25 nm.

  • Potential Cause: Incorrect ball-to-powder ratio (BPR).

  • Solution: Optimize the BPR. A higher BPR generally leads to a smaller crystallite size due to the increased impact energy. A BPR of 20:1 has been shown to be effective in producing nanocrystalline Mg₂Ni.[1]

  • Potential Cause: Inefficient process control agent (PCA).

  • Solution: Select an appropriate PCA. The type and amount of PCA can significantly affect the milling process. Stearic acid is a commonly used PCA that can help prevent excessive cold welding and promote particle fracture, leading to a smaller crystallite size.

Issue 2: Wide Particle Size Distribution

  • Potential Cause: Agglomeration of nanoparticles.

  • Solution: In wet chemical synthesis, use appropriate surfactants and control their concentration. Surfactants adsorb onto the nanoparticle surface, preventing agglomeration through steric or electrostatic repulsion. The choice of surfactant, such as sodium dodecyl sulfate (SDS) or polyvinylpyrrolidone (PVP), and its concentration are critical for controlling particle size and distribution. In mechanical alloying, the addition of a suitable PCA can reduce agglomeration.

  • Potential Cause: Uncontrolled nucleation and growth rates in wet chemical synthesis.

  • Solution: Precisely control the reaction temperature and the rate of precursor addition. A rapid addition of precursors can lead to burst nucleation and the formation of many small particles, while a slower addition rate may result in the growth of existing nuclei, leading to larger particles.

Issue 3: Powder Contamination

  • Potential Cause: Contamination from milling media or atmosphere.

  • Solution: Use milling vials and balls made of the same material as the powder or a hard, inert material like tungsten carbide or zirconia to minimize contamination. Conduct the milling process under an inert atmosphere (e.g., argon) to prevent oxidation.

  • Potential Cause: Oxidation during synthesis or handling.

  • Solution: For air-sensitive materials like Mg-Ni, all handling should be performed in a glovebox under an inert atmosphere. In wet chemical methods, deoxygenated solvents should be used. Coating the synthesized nanoparticles with a protective layer, such as a thin organic shell, can also prevent oxidation upon exposure to air. The pyrophoric nature of fine magnesium powder requires careful handling in an inert environment to prevent spontaneous ignition.[2]

Issue 4: Incomplete or Incorrect Phase Formation

  • Potential Cause: Insufficient energy input during mechanical alloying.

  • Solution: Increase milling time, speed, or BPR to ensure complete reaction between magnesium and nickel powders to form the desired Mg₂Ni phase.

  • Potential Cause: Incorrect stoichiometry of precursors.

  • Solution: Ensure the precise molar ratio of magnesium and nickel precursors in the initial mixture to achieve the desired final composition.

  • Potential Cause: Inappropriate annealing temperature or time.

  • Solution: Optimize the annealing process. Annealing can promote the formation of the desired crystalline phase, but excessive temperatures or times can lead to significant grain growth. For instance, annealing at 350 °C has been used to promote the formation of the Mg₂Ni phase after milling.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing nanocrystalline Mg-Ni alloys?

A1: The most common methods for synthesizing nanocrystalline Mg-Ni alloys are mechanical alloying (high-energy ball milling), sol-gel processing, and wet chemical synthesis. Mechanical alloying is a solid-state process that uses repeated welding, fracturing, and re-welding of powder particles to create a nanocrystalline structure. Sol-gel and wet chemical methods are bottom-up approaches that involve chemical reactions in a liquid phase to produce nanoparticles.

Q2: How does milling time affect the crystallite size of Mg-Ni alloys?

A2: Generally, increasing the milling time leads to a decrease in crystallite size. The constant plastic deformation, fracture, and cold welding cycles during milling introduce defects and grain boundaries, refining the crystalline structure. However, after a certain milling duration, the crystallite size may reach a steady-state value where the rate of grain refinement is balanced by recovery and recrystallization processes.

Q3: What is the role of a Process Control Agent (PCA) in mechanical alloying?

A3: A Process Control Agent (PCA) is added during mechanical alloying to prevent excessive cold welding between powder particles. This allows for a balance between the fracturing and welding events, leading to a more efficient reduction in particle and crystallite size. Common PCAs for Mg-Ni synthesis include stearic acid and methanol. The choice of PCA can also influence the morphology of the final powder particles.[3][4]

Q4: How can I control the particle size in a sol-gel synthesis of Mg-Ni nanoparticles?

A4: In sol-gel synthesis, particle size can be controlled by several factors:

  • Precursor Concentration: Lower concentrations generally lead to smaller particles.

  • pH of the Solution: The pH affects the hydrolysis and condensation rates of the precursors, which in turn influences nucleation and growth.

  • Temperature: Higher temperatures can increase the reaction rates, potentially leading to larger particles if growth dominates nucleation.

  • Stirring Rate: Adequate stirring ensures a homogeneous reaction mixture and can help control particle size distribution.

  • Aging and Drying Conditions: The conditions under which the gel is aged and dried can also affect the final particle size and morphology.

Q5: What is the purpose of annealing after synthesis?

A5: Annealing is a heat treatment process that can be used to:

  • Induce or complete the formation of the desired crystalline phase (e.g., Mg₂Ni).

  • Relieve internal stresses and defects introduced during synthesis (e.g., mechanical alloying).

  • Control the final crystallite and particle size. It's important to note that while annealing can improve crystallinity, it can also lead to grain growth, so the temperature and duration must be carefully controlled.

Data Presentation

Table 1: Effect of Mechanical Alloying Parameters on Crystallite Size of Mg₂Ni

Milling Time (h)Milling Speed (rpm)Ball-to-Powder RatioProcess Control AgentResulting Crystallite Size (nm)
1040010:1Stearic Acid~93
1240010:1Stearic Acid~85
1540010:1Stearic Acid~80
1740010:1Stearic Acid~76
60Not SpecifiedNot SpecifiedNot Specified~6

Note: Data compiled from multiple sources and may not be directly comparable due to variations in other experimental conditions.[3][5]

Table 2: Influence of Annealing Temperature on Particle Size of Nanoalloys (General Trend)

Material SystemAs-Synthesized Particle Size (nm)Annealing Temperature (°C)Annealing Time (h)Post-Annealing Particle Size (nm)
Mg₂Ni-based~10-20 (crystallite)350Not SpecifiedSignificant increase to ~100 µm (particle)
NiFe₂O₄~84002~12
NiFe₂O₄~86002~20
NiFe₂O₄~88002~28

Note: This table illustrates the general trend of particle growth with increasing annealing temperature. The Mg₂Ni data highlights the significant particle agglomeration that can occur.[3]

Experimental Protocols

Protocol 1: Mechanical Alloying for Nanocrystalline Mg₂Ni

  • Materials: High-purity magnesium powder (-325 mesh) and nickel powder (-200 mesh). Stearic acid as a process control agent (PCA).

  • Preparation: In an argon-filled glovebox, weigh the Mg and Ni powders in a 2:1 atomic ratio. Add 1.5 wt% of stearic acid.

  • Milling:

    • Load the powder mixture and hardened steel balls into a hardened steel milling vial inside the glovebox. Use a ball-to-powder weight ratio of 20:1.

    • Seal the vial tightly.

    • Mill the mixture in a high-energy planetary ball mill at a rotational speed of 400 rpm for the desired duration (e.g., 10-20 hours).

  • Characterization: After milling, handle the powder in the glovebox. Characterize the crystallite size and phase composition using X-ray diffraction (XRD) and the particle size and morphology using scanning electron microscopy (SEM).

Protocol 2: Sol-Gel Synthesis of Mg-Ni Oxide Nanoparticles (Precursor to Mg-Ni)

  • Precursors: Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O). Citric acid as a chelating agent. Ethylene glycol as a solvent and polymerizing agent.

  • Sol Preparation:

    • Dissolve stoichiometric amounts of magnesium nitrate and nickel nitrate in ethylene glycol with stirring to form a clear solution.

    • Add citric acid to the solution in a 1:1 molar ratio with the total metal ions.

  • Gel Formation: Heat the solution at 80-90°C with continuous stirring. The solution will gradually become more viscous and eventually form a transparent gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C for 12 hours to remove the solvent.

    • Calcine the dried gel in a furnace at a specific temperature (e.g., 500-700°C) for several hours to obtain the Mg-Ni oxide nanoparticles.

  • Reduction (to obtain Mg-Ni alloy): The resulting oxide nanoparticles can be reduced under a hydrogen atmosphere at an elevated temperature to form the Mg-Ni alloy. The specific reduction temperature and time will need to be optimized.

Visualizations

experimental_workflow_mechanical_alloying start Start: Weigh Powders (Mg, Ni, PCA) glovebox Inert Atmosphere (Glovebox) start->glovebox milling High-Energy Ball Milling glovebox->milling characterization Characterization: - XRD (Crystallite Size) - SEM (Particle Size) milling->characterization parameters Control Parameters: - Milling Time - Milling Speed - BPR parameters->milling end End: Nanocrystalline Mg-Ni Powder characterization->end

Caption: Workflow for Mechanical Alloying of Mg-Ni.

logical_relationship_synthesis_parameters cluster_params Synthesis Parameters cluster_props Material Properties milling_time Milling Time crystallite_size Crystallite Size milling_time->crystallite_size Decreases milling_speed Milling Speed milling_speed->crystallite_size Decreases bpr Ball-to-Powder Ratio bpr->crystallite_size Decreases pca Process Control Agent particle_size Particle Size pca->particle_size Controls Agglomeration annealing_temp Annealing Temperature annealing_temp->crystallite_size Increases annealing_temp->particle_size Increases phase_purity Phase Purity annealing_temp->phase_purity Improves

References

Validation & Comparative

comparative study of Mg-Ni and LaNi5 for hydrogen storage applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mg-Ni and LaNi₅ for Hydrogen Storage Applications

Magnesium-nickel alloys, particularly the Mg₂Ni intermetallic compound, and the AB₅-type intermetallic LaNi₅ are two of the most extensively studied materials for solid-state hydrogen storage. Both materials offer the potential for safe and high-density hydrogen storage compared to conventional compressed gas or liquid hydrogen methods. However, they exhibit distinct properties that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, and details the standard protocols for their characterization.

Data Presentation: Performance Comparison

The hydrogen storage properties of Mg-Ni alloys and LaNi₅ are summarized in the table below for a direct comparison.

PropertyMg-Ni (typically Mg₂Ni)LaNi₅
Gravimetric H₂ Capacity (wt.%) ~3.6%[1]~1.4 - 1.5%[2][3][4]
Volumetric H₂ Capacity (kg H₂/m³) ~90~115[3][4]
Absorption Temperature (°C) 250 - 35020 - 60[3][5]
Desorption Temperature (°C) 250 - 350[6][7]20 - 60
Absorption/Desorption Pressure 1 - 15 bar (at 300-350°C)2 - 5 bar (at 30°C)[2]
Enthalpy of Hydride Formation (ΔH) -64.5 kJ/mol H₂[8]-30.1 to -31.2 kJ/mol H₂[9][10]
Cycling Stability Moderate; capacity loss can occur due to particle sintering and phase segregation.[11][12]Good; though some degradation (8-35% after 1000-2000 cycles) occurs due to disproportionation.[13]

Performance Analysis

Hydrogen Storage Capacity: Mg₂Ni exhibits a significantly higher gravimetric hydrogen storage capacity (around 3.6 wt.%) compared to LaNi₅ (around 1.4 wt.%).[1][4] This makes Mg-based alloys highly attractive for applications where the weight of the storage system is a critical factor, such as in transportation. Conversely, LaNi₅ boasts a higher volumetric storage density, meaning it can store more hydrogen in a given volume, which is advantageous for stationary applications where space is limited.[3][4]

Thermodynamics and Kinetics: A major distinction lies in their operating conditions, which are dictated by the thermodynamics of their respective hydride formation. Mg₂Ni forms a very stable hydride, as indicated by its high negative enthalpy of formation (-64.5 kJ/mol H₂).[8] This stability necessitates high temperatures (250-350°C) for both hydrogen absorption and desorption, which is a significant drawback due to the energy required to operate the storage system.[6][7]

In contrast, LaNi₅ has a much lower enthalpy of formation (-30.1 kJ/mol H₂), allowing it to absorb and release hydrogen at or near room temperature and under moderate pressures.[10] The kinetics of LaNi₅ are also notably faster than those of Mg₂Ni at these lower temperatures.[3][14] While Mg-Ni alloys have poor kinetics, these can be improved through methods like alloying and nanostructuring.[15][16]

Cycling Stability: LaNi₅ generally demonstrates good cycling stability, although it can suffer from degradation over many cycles due to a process called disproportionation, where the alloy separates into stable lanthanum hydride and nickel precipitates.[13] This can lead to a gradual loss of storage capacity. Mg-Ni alloys also face stability challenges, including the sintering of particles at high operating temperatures and phase segregation, which can negatively impact performance over time.[11][12]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative evaluation of hydrogen storage materials like Mg-Ni and LaNi₅.

G cluster_0 Material Synthesis cluster_1 Activation & Characterization cluster_2 Performance Testing cluster_3 Data Analysis & Comparison S1 Mg-Ni Alloy (e.g., Arc Melting) A1 Activation (Heating under Vacuum & H2) S1->A1 S2 LaNi5 Alloy (e.g., Induction Melting) S2->A1 C1 Structural Analysis (XRD, SEM) A1->C1 T1 PCT Analysis (Sieverts' Apparatus) C1->T1 T2 Kinetic Analysis (Absorption/Desorption Rates) T1->T2 T3 Thermodynamic Analysis (DSC, van't Hoff Plot) T1->T3 T4 Cycling Stability Test T2->T4 D1 Compare Capacity, Kinetics, Thermodynamics, & Stability T3->D1 T4->D1

Caption: Experimental workflow for comparative analysis of hydrogen storage alloys.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hydrogen storage materials. The primary techniques are described below.

1. Pressure-Composition-Temperature (PCT) Analysis (Sieverts' Method) This is the most common technique for evaluating the hydrogen storage capacity and thermodynamic properties of metal hydrides.[17]

  • Objective: To measure the amount of hydrogen absorbed or desorbed by a material at a constant temperature over a range of pressures.

  • Apparatus: A Sieverts' apparatus consists of a calibrated gas reservoir of known volume, a sample reactor, pressure transducers, and temperature controllers.[17]

  • Methodology:

    • A precisely weighed sample is placed in the reactor, which is then evacuated and heated to an activation temperature to clean the material's surface.

    • The system is brought to the desired experimental temperature.

    • A known amount of hydrogen gas is introduced from the reservoir into the sample reactor.

    • As the sample absorbs hydrogen, the pressure in the system decreases until equilibrium is reached. The amount of absorbed hydrogen is calculated from the pressure drop using the ideal gas law.

    • This process is repeated in steps of increasing pressure to construct an absorption isotherm. A desorption isotherm is created by systematically reducing the pressure.

    • Plotting these isotherms allows for the determination of reversible hydrogen capacity, plateau pressure, and hysteresis. Thermodynamic properties like enthalpy (ΔH) and entropy (ΔS) of hydride formation can be calculated from the van't Hoff equation by measuring isotherms at different temperatures.

2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time, and can be used to study hydrogen absorption and desorption kinetics.[18][19]

  • Objective: To determine hydrogen storage capacity and analyze desorption kinetics by monitoring weight changes.

  • Apparatus: A thermogravimetric analyzer includes a high-precision balance, a furnace, and a system for controlling the atmosphere around the sample.[20][21]

  • Methodology:

    • The sample is loaded onto the balance in the TGA.

    • For desorption analysis, a hydrided sample is heated at a controlled rate under an inert gas flow.

    • The instrument records the sample's weight loss as hydrogen is released. The temperature at which weight loss occurs provides information about the thermal stability of the hydride.

    • For absorption, the sample can be heated in a hydrogen atmosphere, and the weight gain is measured.[18]

    • Kinetic parameters, such as the activation energy for desorption, can be determined by performing experiments at different heating rates.

3. Differential Scanning Calorimetry (DSC) DSC is used to measure the heat flow associated with thermal transitions in a material, providing direct measurement of the enthalpy of hydride formation and decomposition.

  • Objective: To determine the enthalpy (ΔH) of the hydrogen absorption (exothermic) and desorption (endothermic) reactions.

  • Apparatus: A DSC instrument has two pans, one for the sample and one for a reference, enclosed in a furnace. It measures the temperature difference between the two as they are heated or cooled.

  • Methodology:

    • A sample of the hydrogen storage material is sealed in a DSC pan, often under a hydrogen atmosphere for absorption studies or an inert atmosphere for desorption.

    • The sample is heated or cooled at a constant rate.

    • When the material absorbs or desorbs hydrogen, heat is generated or absorbed, creating a temperature difference between the sample and reference pans.

    • The instrument measures the heat flow required to maintain both pans at the same temperature. This heat flow is recorded as a peak on the DSC curve.

    • The area under this peak is directly proportional to the enthalpy of the reaction.

Conclusion

The choice between Mg-Ni and LaNi₅ alloys for hydrogen storage is a trade-off between capacity and operating conditions. Mg-Ni alloys, particularly Mg₂Ni, are superior in terms of gravimetric hydrogen capacity, making them a leading candidate for mobile applications where weight is a primary concern. However, their practical use is hindered by high operating temperatures and slow kinetics. Future research is focused on improving these properties through catalytic additives and nanostructuring.

LaNi₅ offers the significant advantage of operating under ambient temperature and low pressure with fast kinetics. This makes it well-suited for stationary applications like hydrogen purification, compression, and storage in settings where its lower gravimetric capacity is less of a constraint. Its reliable performance and good cycling stability have made it a benchmark material in the field of metal hydrides.

References

A Comparative Guide to Mg-Ni and Graphite Anodes for Magnesium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The development of next-generation energy storage systems beyond lithium-ion technology has spurred significant interest in magnesium-ion batteries (MIBs) due to magnesium's high theoretical volumetric capacity, natural abundance, and dendrite-free deposition. However, the identification of suitable anode materials remains a critical challenge. This guide provides a comparative analysis of the electrochemical performance of two potential anode candidates: Magnesium-Nickel (Mg-Ni) alloys and graphite. The comparison is based on available experimental data, highlighting the current research landscape and the inherent challenges associated with each material.

Data Presentation: A Comparative Overview

The electrochemical performance of Mg-Ni alloys and graphite as anodes in magnesium-ion batteries is summarized in the table below. It is important to note that data for Mg-Ni anodes specifically in Mg-ion batteries is sparse in publicly accessible literature, with much of the research focused on their application in lithium-ion systems or for hydrogen storage. In contrast, graphite has been more extensively, though not always successfully, investigated for Mg-ion applications.

Performance MetricMg-Ni Alloy AnodeGraphite Anode
Theoretical Specific Capacity High (e.g., Mg₂Ni: ~520 mAh/g)372 mAh/g (for LiC₆, hypothetical for Mg-ion)
Practical Specific Capacity Limited data available for Mg-ion batteries. A patent reports a composite anode containing Mg powder with a specific capacity of 160 mAh/g[1].Generally low, ranging from approximately 40 to 158 mAh/g due to difficult Mg²⁺ intercalation[2][3].
Coulombic Efficiency Data for Mg-ion batteries is not readily available.Often low initial efficiency with significant irreversible capacity loss (around 30% in some cases)[2]. Can be above 98% in subsequent cycles under specific conditions[2].
Cycling Stability A patent suggests good cycling performance, maintaining over 95% capacity after 50 cycles for a composite material[1]. However, Mg-based alloy anodes in general can suffer from pulverization during cycling.Generally poor, with capacity fading over cycles. Some studies show stable cycling for over 100 cycles but with low capacity[2].
Rate Capability Data for Mg-ion batteries is not available.Typically poor due to sluggish kinetics of Mg²⁺ insertion and diffusion within the graphite layers.
Operating Voltage Expected to be low vs. Mg/Mg²⁺.Intercalation/deintercalation occurs at low potentials, typically between -0.2 V to 1.0 V vs. Mg/Mg²⁺[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anode materials. Below are representative experimental protocols for the evaluation of Mg-Ni and graphite anodes in magnesium-ion batteries, based on available literature.

Mg-Ni Alloy Anode Preparation and Testing (General Protocol)

Due to the limited specific literature for Mg-Ni in MIBs, a general protocol for alloy anodes is presented.

1. Electrode Preparation:

  • Alloy Synthesis: Mg-Ni alloys (e.g., Mg₂Ni) are typically synthesized by mechanical alloying or melt-spinning techniques.

  • Slurry Preparation: The active material (Mg-Ni alloy powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Coating: The slurry is cast onto a current collector (e.g., copper foil) and dried under vacuum to remove the solvent.

2. Cell Assembly:

  • Cell Type: Electrochemical performance is typically evaluated in a three-electrode setup, such as a Swagelok-type cell or a coin cell.

  • Electrodes: The prepared Mg-Ni alloy electrode serves as the working electrode. A magnesium metal foil is commonly used as both the counter and reference electrodes.

  • Separator: A glass fiber separator is used to prevent short circuits between the electrodes.

  • Electrolyte: A suitable magnesium electrolyte is used, for instance, a solution of magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) in an organic solvent like dimethoxyethane (DME) or a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)[4].

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to identify the electrochemical reaction potentials.

  • Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits to determine the specific capacity, Coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and ion diffusion kinetics.

Graphite Anode Preparation and Testing

1. Electrode Preparation:

  • Slurry Preparation: Natural or synthetic graphite powder is mixed with a conductive additive (e.g., Super P carbon) and a binder (e.g., PVDF) in a solvent (e.g., NMP).

  • Coating: The slurry is coated onto a current collector (e.g., copper foil) and dried in a vacuum oven.

2. Cell Assembly:

  • Cell Type: Three-electrode Swagelok-type cells are commonly used for fundamental studies[2].

  • Electrodes: The graphite electrode is the working electrode, with magnesium metal foils as the counter and reference electrodes.

  • Separator: A glass fiber separator is typically employed.

  • Electrolyte: A non-aqueous electrolyte is used, for example, 0.5 M Mg(TFSI)₂ in N,N-dimethylformamide (DMF) or a triglyme-based electrolyte[2][3].

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Conducted at a slow scan rate (e.g., 0.05 mV/s) to observe the intercalation and deintercalation peaks[2].

  • Galvanostatic Charge-Discharge: Cycled at various current densities to evaluate the specific capacity, Coulombic efficiency, and rate capability. The voltage window is typically set between -0.2 V and 1.0 V vs. Mg/Mg²⁺[2].

  • Ex-situ/In-situ Characterization: Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to analyze the structural changes in the graphite electrode during cycling[2].

Mandatory Visualization

The following diagrams illustrate the fundamental mechanisms and challenges associated with Mg-Ni and graphite anodes in magnesium-ion batteries.

Mg_Ni_vs_Graphite_Anode_Mechanisms Electrochemical Mechanisms of Mg-Ni vs. Graphite Anodes cluster_mg_ni Mg-Ni Alloy Anode cluster_graphite Graphite Anode MgNi_charge Charge (Magnesiation) Mg²⁺ + 2e⁻ + MgNi → Mg₂Ni MgNi_discharge Discharge (De-magnesiation) Mg₂Ni → Mg²⁺ + 2e⁻ + MgNi MgNi_charge->MgNi_discharge MgNi_challenge Challenges: - Volumetric expansion leading to pulverization - Limited experimental data in Mg-ion systems MgNi_charge->MgNi_challenge MgNi_discharge->MgNi_challenge Graphite_charge Charge (Intercalation) Mg²⁺ + 2e⁻ + nC → MgCₙ (Difficult) Graphite_discharge Discharge (De-intercalation) Graphite_charge->Graphite_discharge Inefficient Graphite_challenge Challenges: - High charge density of Mg²⁺ hinders intercalation - Large size of solvated Mg²⁺ ions - Low capacity and poor stability Graphite_charge->Graphite_challenge Graphite_cointercalation Co-intercalation of Solvated Mg²⁺ [Mg(solvent)ₓ]²⁺ + 2e⁻ + nC → [Mg(solvent)ₓ]Cₙ Graphite_cointercalation->Graphite_discharge Graphite_cointercalation->Graphite_challenge

Caption: A diagram illustrating the alloying/de-alloying mechanism of Mg-Ni anodes and the challenging intercalation/co-intercalation process in graphite anodes for Mg-ion batteries.

Performance_Comparison_Logic Performance Comparison Logic: Mg-Ni vs. Graphite Anodes Anode_Choice Anode Selection for Mg-ion Battery MgNi_Anode Mg-Ni Alloy Anode Anode_Choice->MgNi_Anode Graphite_Anode Graphite Anode Anode_Choice->Graphite_Anode MgNi_Pros Pros: + High theoretical capacity MgNi_Anode->MgNi_Pros MgNi_Cons Cons: - Lack of experimental data for Mg-ions - Potential for mechanical degradation MgNi_Anode->MgNi_Cons Graphite_Pros Pros: + Well-understood material (from Li-ion) + Low cost and abundant Graphite_Anode->Graphite_Pros Graphite_Cons Cons: - Poor Mg²⁺ intercalation kinetics - Low practical capacity - Significant irreversible capacity Graphite_Anode->Graphite_Cons Conclusion Conclusion: Graphite faces fundamental challenges for Mg-ion intercalation. Mg-Ni is underexplored but may offer higher capacity if stability issues are addressed. MgNi_Cons->Conclusion Graphite_Cons->Conclusion

Caption: A logical flow diagram comparing the advantages and disadvantages of Mg-Ni and graphite as anodes for magnesium-ion batteries, leading to the current research outlook.

References

A Comparative Guide to Hydrogen Diffusion and Absorption in Mg-Ni Hydrides: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium-based hydrides, particularly magnesium-nickel (Mg-Ni) alloys, are promising candidates for solid-state hydrogen storage due to their high hydrogen capacity, low cost, and the natural abundance of magnesium. However, the practical application of these materials is often hindered by slow hydrogen absorption/desorption kinetics and high thermodynamic stability. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the fundamental mechanisms of hydrogen diffusion and absorption at the atomic level, providing insights to overcome these challenges. This guide offers a comparative analysis of hydrogen behavior in pure magnesium hydride (MgH₂) versus Mg-Ni hydrides, supported by DFT calculations and experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the hydrogen storage properties of MgH₂ and Mg-Ni hydrides.

ParameterPure MgH₂Mg-Ni Hydrides (e.g., Mg₂NiH₄)Key Findings & Citations
Hydrogen Storage Capacity (wt.%) ~7.6~3.6 (for Mg₂Ni)While pure MgH₂ has a higher theoretical capacity, the addition of heavier Ni atoms reduces the overall gravimetric density.[1]
Enthalpy of Hydride Formation (kJ/mol H₂) ** -75-64 to -65.07The lower enthalpy of formation for Mg-Ni hydrides indicates reduced thermodynamic stability, which is favorable for hydrogen desorption at lower temperatures.[2]
Hydrogen Desorption Temperature (°C at 1 bar H₂) **~300~250-280The addition of Ni lowers the temperature required for hydrogen release, a critical improvement for practical applications.
Activation Energy for Dehydrogenation (kJ/mol) ~150-200Lowered with Ni dopingNi acts as a catalyst, reducing the energy barrier for hydrogen desorption. The exact value depends on the specific composition and morphology.[3]

Table 1: Thermodynamic and Kinetic Properties of MgH₂ vs. Mg-Ni Hydrides. This table highlights the trade-offs between pure MgH₂ and Mg-Ni hydrides, where the latter offers improved thermodynamics at the cost of some storage capacity.

SystemDiffusion Pathway/MechanismDiffusion Barrier (eV)Citation
H on Mg(0001) surface Surface diffusion0.15 - 0.53The barrier for hydrogen atoms to move across the magnesium surface.[4]
H into bulk Mg From surface to subsurface~0.45 - 1.42The energy required for hydrogen to penetrate the initial layers of the magnesium lattice. The dissociation of H₂ on the surface is often the rate-limiting step.[4]
H in bulk MgH₂ Vacancy-mediated diffusionHigh (up to 2.21)Hydrogen diffusion within the stable hydride phase is slow, contributing to the poor kinetics.[5]
H in Ni-doped MgH₂ Ni facilitates H vacancy formationReduced compared to pure MgH₂Ni doping can weaken the Mg-H bonds in its vicinity and create favorable pathways for hydrogen movement.[6][7][8]
H in Mg₂NiH₄ Interstitial diffusionLower than in MgH₂Experimental evidence suggests significantly faster hydrogen diffusion in Mg₂NiH₄ compared to MgH₂.[9]

Table 2: DFT-Calculated Hydrogen Diffusion Barriers. This table illustrates the catalytic effect of nickel in lowering the energy barriers for hydrogen movement, both on the surface and within the bulk material.

Experimental and Computational Protocols

A fundamental understanding of the methodologies employed in DFT studies is crucial for interpreting the results and designing future experiments.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Mg-Ni hydrides, it is used to calculate properties such as:

  • Total energies: To determine the stability of different hydride phases and the energetics of hydrogen absorption and desorption.

  • Forces on atoms: To optimize the geometric structure of the materials and to calculate vibrational frequencies.

  • Electronic density of states: To understand the nature of chemical bonding between magnesium, nickel, and hydrogen.

Typical Computational Details:

  • Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and other plane-wave DFT codes are commonly used.

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a popular choice for these systems. For more accurate electronic structure calculations, hybrid functionals are sometimes employed.

  • Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to describe the electronic wavefunctions. A typical value for Mg-Ni systems is around 400-500 eV.

  • k-point Sampling: The Brillouin zone is sampled using a grid of k-points, generated using methods like the Monkhorst-Pack scheme, to accurately describe the electronic properties of the crystalline solid.

  • Pseudopotentials: To simplify the calculations, the interaction of the core electrons with the nucleus is replaced by an effective potential, or pseudopotential. Projector-Augmented Wave (PAW) pseudopotentials are widely used.

Nudged Elastic Band (NEB) Method:

The NEB method is a technique used within the DFT framework to find the minimum energy path and the corresponding energy barrier for a transition between two stable states. This is crucial for calculating the diffusion barriers of hydrogen atoms as they move from one interstitial site to another.

Visualizing the Process and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the complex processes and relationships involved in the DFT analysis of Mg-Ni hydrides.

dft_workflow cluster_start Initial Structure Definition cluster_dft DFT Calculations cluster_analysis Analysis of Properties start Define Crystal Structure (e.g., MgH₂, Mg₂NiH₄) geom_opt Geometry Optimization start->geom_opt Initial geometry elec_struct Electronic Structure Calculation (DOS, Band Structure) geom_opt->elec_struct Optimized structure neb Nudged Elastic Band (NEB) Calculation geom_opt->neb Initial & Final States absorption Hydrogen Absorption Energy elec_struct->absorption thermo Thermodynamic Stability (Formation Enthalpy) elec_struct->thermo diffusion Hydrogen Diffusion Barrier neb->diffusion

Figure 1: A simplified workflow for the DFT analysis of hydrogen in Mg-Ni hydrides.

material_comparison cluster_mgh2 Pure MgH₂ cluster_mgni Mg-Ni Hydrides mgh2 MgH₂ mgh2_props High H₂ capacity (7.6 wt%) High stability Poor kinetics mgh2->mgh2_props mgni Mg-Ni (e.g., Mg₂Ni) mgh2->mgni Addition of Ni mgni->mgh2 Trade-off: Lower Capacity mgni_props Lower H₂ capacity (~3.6 wt%) Reduced stability Improved kinetics mgni->mgni_props

Figure 2: A comparison of the properties of pure MgH₂ and Mg-Ni hydrides.

Conclusion

DFT analysis provides invaluable insights into the mechanisms governing hydrogen diffusion and absorption in Mg-Ni hydrides. The addition of nickel to magnesium hydride, while leading to a decrease in the theoretical hydrogen storage capacity, significantly improves the thermodynamic and kinetic properties. Specifically, Ni doping lowers the enthalpy of hydride formation, reduces the hydrogen desorption temperature, and decreases the energy barriers for hydrogen diffusion. These theoretical findings are crucial for the rational design of novel magnesium-based materials with enhanced hydrogen storage performance for a wide range of applications. Future research will likely focus on more complex Mg-Ni-X (where X is a third element) systems to further optimize the delicate balance between hydrogen capacity, thermodynamics, and kinetics.

References

A Comparative Guide to the Experimental Validation of Calculated Mg-Ni-Y Ternary Phase Diagrams

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the experimental data used to validate the calculated Magnesium-Nickel-Yttrium (Mg-Ni-Y) ternary phase diagrams. The information is tailored for researchers, scientists, and materials development professionals working on magnesium alloys.

Data Presentation: Phase Equilibria and Compounds

The experimental validation of the Mg-Ni-Y ternary phase diagram involves the identification of stable phases at various temperatures and compositions. The following table summarizes key experimental findings from various studies, providing a basis for comparison with computational thermodynamic predictions.

Temperature (°C)Alloy Composition (at.%)Observed Phases & Key FindingsReference
300, 400, 500Mg-rich regionA thermodynamically stable 14H Long-Period Stacking Ordered (LPSO) phase was identified. The 14H phase has a limited solid solution range and can be considered a ternary stoichiometric compound with the formula Mg₉₁Ni₄Y₅.[1]
400Not specifiedThe isothermal section of the Mg-Ni-Y system was constructed, identifying thirteen ternary intermetallic compounds.[2]
492Mg₈₄.₈Ni₁₂.₀Y₃.₂ (liquid)A eutectic reaction was determined: Liquid ↔ α-Mg + 14H + Mg₂Ni.[1]
500Fe-Mg-Ni systemAn isothermal section was measured. Two thermodynamic parameters were required to fit the experimental data with calculations extrapolated from binary systems.[3]
673 K (400°C)Ni ≥ 50%Confirmed the existence of two ternary compounds: Mg₂Ni₉Y and MgNi₄Y.[4]

Experimental Protocols

The experimental validation of phase diagrams relies on a combination of sample preparation, heat treatment, and microstructural characterization techniques.

1. Sample Preparation and Heat Treatment:

  • Alloy Preparation: Alloys are typically prepared by melting high-purity elemental constituents (Mg, Ni, Y) in an induction furnace under a protective atmosphere (e.g., argon) to prevent oxidation. The molten alloys are then cast into molds.[5]

  • Homogenization Annealing: The as-cast samples are subjected to heat treatment at elevated temperatures for extended periods to achieve a homogeneous microstructure. For instance, annealing at 400°C or 500°C is common for the Mg-Ni-Y system.[1][3] The samples are then quenched in water to retain the high-temperature phase equilibria.[5]

2. Analytical Techniques:

  • X-Ray Diffraction (XRD): Used for phase identification by comparing the diffraction patterns of the experimental samples with known crystal structures from crystallographic databases.[1][2]

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectrometry (EDS): SEM provides high-resolution images of the microstructure, revealing the morphology and distribution of different phases.[1] EDS is used to determine the elemental composition of the individual phases observed in the microstructure.

  • Electron Probe Microanalysis (EPMA): Offers precise quantitative chemical analysis of the phases present in the samples, which is crucial for determining the composition of ternary compounds and the solubility limits of elements in different phases.[1][2]

  • Differential Scanning Calorimetry (DSC): Employed to determine the temperatures of phase transformations, such as solidus, liquidus, and eutectic temperatures, by detecting the heat flow associated with these transitions.[1]

  • Transmission Electron Microscopy (TEM): Provides detailed crystallographic information about the phases, including the identification of complex structures like the Long-Period Stacking Ordered (LPSO) phases.[1][2]

Visualizations

Experimental Workflow for Phase Diagram Validation

The following diagram illustrates the typical workflow for the experimental validation of a calculated ternary phase diagram.

G Experimental Workflow for Phase Diagram Validation cluster_0 Sample Preparation cluster_1 Microstructural & Phase Analysis cluster_2 Thermal Analysis cluster_3 Data Integration & Validation Alloy_Melting Alloy Melting & Casting Homogenization Homogenization Annealing Alloy_Melting->Homogenization DSC Differential Scanning Calorimetry (DSC) Alloy_Melting->DSC Quenching Quenching Homogenization->Quenching XRD X-Ray Diffraction (XRD) Quenching->XRD SEM_EDS SEM & EDS Analysis Quenching->SEM_EDS EPMA Electron Probe Microanalysis (EPMA) Quenching->EPMA TEM Transmission Electron Microscopy (TEM) Quenching->TEM Phase_ID Phase Identification XRD->Phase_ID Composition_Analysis Composition Analysis SEM_EDS->Composition_Analysis EPMA->Composition_Analysis TEM->Phase_ID Transformation_Temps Transformation Temperatures DSC->Transformation_Temps Isothermal_Section Construct Isothermal Section Phase_ID->Isothermal_Section Composition_Analysis->Isothermal_Section Transformation_Temps->Isothermal_Section Comparison Compare with Calculated Diagram Isothermal_Section->Comparison

Experimental workflow for phase diagram validation.

Relationship Between CALPHAD and Experimental Validation

The diagram below outlines the iterative relationship between the Calculation of Phase Diagrams (CALPHAD) method and experimental validation.

G CALPHAD and Experimental Validation Cycle CALPHAD CALPHAD Thermodynamic Modeling (e.g., Mg-Ni-Y System) Calculated_Diagram Calculated Phase Diagram CALPHAD->Calculated_Diagram Experimental_Data Experimental Data (Binary & Ternary Systems) Experimental_Data->CALPHAD Input Experimental_Validation Experimental Validation (Alloy Synthesis & Characterization) Calculated_Diagram->Experimental_Validation Guides Experiments Comparison Comparison of Calculated & Experimental Results Calculated_Diagram->Comparison Experimental_Validation->Comparison Refinement Refinement of Thermodynamic Database Comparison->Refinement Discrepancies Refinement->CALPHAD

Iterative cycle of CALPHAD and experimental validation.

References

Performance Evaluation of Mg-Ni-Based Nickel-Metal Hydride Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mg-Ni-based nickel-metal hydride (Ni-MH) batteries with other alternatives, supported by experimental data. The information is tailored for researchers and scientists in the field of materials science and energy storage.

Introduction to Mg-Ni-Based Ni-MH Batteries

Nickel-metal hydride batteries are a type of rechargeable battery that utilizes a hydrogen-absorbing alloy for the negative electrode.[1] Mg-Ni-based alloys have garnered significant interest as potential anode materials due to their high theoretical hydrogen storage capacity, low cost, and the abundance of magnesium.[2] However, challenges such as poor cycling stability and sluggish kinetics have been areas of intensive research.[3] This guide will delve into the performance metrics of various Mg-Ni-based alloys and compare them with conventional and other emerging anode materials.

Comparative Performance Data

The performance of Mg-Ni-based alloys is highly dependent on their composition and microstructure. Alloying with other elements and employing synthesis techniques like mechanical alloying are common strategies to enhance their electrochemical properties.

Table 1: Discharge Capacity and Cycle Life of Various Mg-Ni-Based Alloys
Alloy CompositionSynthesis MethodMaximum Discharge Capacity (mAh/g)Cycle Life (Capacity Retention after N cycles)Reference
Mg-Ni (nanocrystalline)Mechanical Alloying382---[4]
Mg₁․₆Ni₀․₇Ti₀․₄Mn₀․₃Solid Phase Diffusion96.67Improved stability over baseline[5]
Mg₀․₅Al₁₂․₅Ni₁₂․₅Fe₁₂․₅Cr₁₂․₅ (HEA)Vacuum Arc Melting26951.85% after 50 cycles[3]
La₀․₇Mg₀․₃Ni₂․₈Co₀․₅Solid Diffusion355.477.8% after 50 cycles[6]
Table 2: Performance Comparison of Anode Materials for Ni-MH Batteries
Anode Material TypeAlloy ExampleMaximum Discharge Capacity (mAh/g)Cycle LifeKey AdvantagesKey Disadvantages
Mg-Ni-Based Mg-Ni (nanocrystalline)~382ModerateHigh theoretical capacity, low costPoor cycle stability, sluggish kinetics
AB₅-Type LaNi₅-based~320ExcellentGood overall performance, commercially matureLower capacity than some Mg-Ni alloys
AB₂-Type Zr-based Laves phase>380GoodHigh capacityCan be more expensive than Mg-Ni
Superlattice La-Mg-Ni-based~400GoodHigh capacity and rate capabilityComplex synthesis

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of battery performance. Below are generalized protocols for the synthesis of Mg-Ni alloys and the fabrication and testing of Ni-MH battery electrodes.

Synthesis of Mg-Ni Alloys via Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique used to produce homogeneous alloys from elemental powders.

Materials and Equipment:

  • High-purity elemental powders of Mg and Ni (and other alloying elements)

  • High-energy planetary ball mill

  • Hardened steel or tungsten carbide vials and balls

  • Glove box with an inert atmosphere (e.g., Argon)

  • Process control agent (e.g., stearic acid, optional)

Procedure:

  • Weigh the elemental powders in the desired stoichiometric ratio inside an argon-filled glove box to prevent oxidation.

  • Load the powders and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1.

  • If used, add a small amount of a process control agent to prevent excessive cold welding.

  • Seal the vial inside the glove box.

  • Mount the vial on the planetary ball mill.

  • Mill the powders for a specified duration (e.g., 10-40 hours) at a set rotational speed. The milling time is a critical parameter that influences the final alloy structure.[7]

  • After milling, handle the resulting alloy powder inside the glove box.

Electrode Preparation and Cell Assembly

Materials and Equipment:

  • Synthesized Mg-Ni alloy powder

  • Conductive agent (e.g., acetylene black, graphite)

  • Binder (e.g., polyvinyl alcohol - PVA, polytetrafluoroethylene - PTFE)

  • Nickel foam (current collector)

  • Hydraulic press

  • Electrochemical testing cell (e.g., Swagelok-type)

  • Separator (e.g., non-woven polypropylene)

  • Electrolyte (e.g., 6M KOH solution)

  • Ni(OH)₂/NiOOH counter electrode

  • Reference electrode (e.g., Hg/HgO)

Procedure:

  • Mix the Mg-Ni alloy powder with a conductive agent and a binder in a specific weight ratio (e.g., 80:15:5).

  • Add a few drops of a suitable solvent (e.g., deionized water for PVA) to form a homogenous paste.

  • Apply the paste onto a piece of nickel foam of a defined area.

  • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80°C) for several hours.

  • Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

  • Assemble a three-electrode half-cell in an electrochemical testing cell inside a glove box. The cell consists of the prepared Mg-Ni working electrode, a separator, a Ni(OH)₂/NiOOH counter electrode, and a reference electrode.

  • Add the electrolyte to the cell.

Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability

  • Battery cycler

Charge-Discharge Cycling:

  • Perform galvanostatic charge-discharge cycling at a constant current density. The C-rate is often used, where 1C corresponds to a full charge or discharge in one hour.

  • Charge the cell at a specific C-rate (e.g., C/10) for a set time or until a certain voltage is reached.

  • After a rest period, discharge the cell at a specific C-rate (e.g., C/5) to a cut-off voltage (e.g., 1.0 V vs. the counter electrode).

  • Repeat the charge-discharge cycles to evaluate the cycling stability. The discharge capacity is calculated from the discharge time and current.

Rate Capability Test:

  • Charge the cell fully at a low C-rate.

  • Discharge the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C), with a full charge between each discharge, to determine the capacity retention at high discharge rates.

Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS at different states of charge (SOC) to investigate the charge transfer resistance and diffusion characteristics of the electrode.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analyze the resulting Nyquist plot to model the electrochemical processes occurring at the electrode-electrolyte interface.

Visualizations

Charge-Discharge Mechanism of a Ni-MH Battery

ChargeDischargeMechanism cluster_charge Charge cluster_discharge Discharge Positive_Charge Positive Electrode Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻ Negative_Charge Negative Electrode M + H₂O + e⁻ → MH + OH⁻ Positive_Charge->Negative_Charge e⁻ (external circuit) Negative_Charge->Positive_Charge OH⁻ (electrolyte) Positive_Discharge Positive Electrode NiOOH + H₂O + e⁻ → Ni(OH)₂ + OH⁻ Negative_Discharge Negative Electrode MH + OH⁻ → M + H₂O + e⁻ Positive_Discharge->Negative_Discharge OH⁻ (electrolyte) Negative_Discharge->Positive_Discharge e⁻ (external circuit)

Caption: Electrochemical reactions at the positive and negative electrodes during the charge and discharge cycles of a Ni-MH battery.

Experimental Workflow for Performance Evaluation

ExperimentalWorkflow cluster_synthesis Alloy Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Powder_Prep Elemental Powder Preparation & Weighing Mech_Alloy Mechanical Alloying Powder_Prep->Mech_Alloy Mixing Mixing with Conductive Agent & Binder Mech_Alloy->Mixing Synthesized Alloy Powder Pasting Pasting on Ni Foam Mixing->Pasting Drying_Pressing Drying & Pressing Pasting->Drying_Pressing Cell_Assembly Half-Cell Assembly Drying_Pressing->Cell_Assembly Working Electrode Cycling Charge/Discharge Cycling Cell_Assembly->Cycling Rate_Test Rate Capability Test Cell_Assembly->Rate_Test EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS

Caption: A typical experimental workflow for the synthesis, fabrication, and electrochemical evaluation of Mg-Ni-based anodes for Ni-MH batteries.

Structure-Property-Performance Relationship in Mg-Ni-Based Alloys

StructurePropertyPerformance Composition Alloy Composition (e.g., Mg:Ni ratio, additives) Microstructure Microstructure (Grain size, phase distribution) Composition->Microstructure determines Synthesis Synthesis Method (e.g., Mechanical Alloying) Synthesis->Microstructure controls Kinetics Electrochemical Kinetics (Charge transfer, H-diffusion) Microstructure->Kinetics influences Stability Thermodynamic/Corrosion Stability Microstructure->Stability affects Performance Electrochemical Performance Kinetics->Performance Stability->Performance Discharge_Capacity Discharge Capacity Performance->Discharge_Capacity Cycle_Life Cycle Life Performance->Cycle_Life Rate_Capability Rate Capability Performance->Rate_Capability

Caption: Logical relationship illustrating how alloy composition and synthesis method influence the microstructure, which in turn dictates the electrochemical properties and overall performance of Mg-Ni-based anodes.

References

A Comparative Guide to First-Principles Calculations of the Electronic Structure of Doped Mg-Ni Systems for Hydrogen Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Materials Science and Energy Storage

This guide provides a comparative analysis of doped magnesium-nickel (Mg-Ni) systems, focusing on the insights gained from first-principles calculations and their experimental validation for hydrogen storage applications. Doping of Mg-Ni alloys, particularly the Mg2Ni phase, is a key strategy to improve its thermodynamic and kinetic properties for practical hydrogen storage. This document summarizes key theoretical predictions and experimental outcomes, offering a valuable resource for researchers in the field.

Introduction to Doped Mg-Ni Systems for Hydrogen Storage

Magnesium-based materials are promising candidates for solid-state hydrogen storage due to their high hydrogen capacity (e.g., MgH2 has a capacity of 7.6 wt%), abundance, and low cost. The intermetallic compound Mg2Ni can store up to 3.6 wt% of hydrogen, forming the hydride Mg2NiH4. However, the practical application of these materials is hindered by high thermodynamic stability (requiring high temperatures for hydrogen release) and sluggish kinetics.

First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for understanding and predicting the effects of dopants on the electronic structure and, consequently, the hydrogen storage properties of Mg-Ni systems. These computational methods allow for the systematic investigation of a wide range of dopants, providing insights into their influence on phase stability, bonding characteristics, and dehydrogenation thermodynamics. This guide compares the effects of various dopants, supported by both theoretical calculations and experimental findings.

Comparative Analysis of Dopants

The introduction of dopants into the Mg2Ni lattice can significantly alter its electronic structure, leading to modified hydrogen absorption and desorption characteristics. The following tables summarize the calculated and experimental data for various dopants.

Transition Metal Dopants

Transition metals are the most widely studied dopants for the Mg-Ni system. They can substitute either Mg or Ni atoms or reside in interstitial sites, influencing the local electronic environment and the strength of the metal-hydrogen bonds.

DopantSubstitution SiteCalculated Formation Enthalpy of Hydride (kJ/mol H₂)Calculated Dehydrogenation Energy (kJ/mol H₂)Experimental Hydrogen Storage Capacity (wt%)Key Findings and References
Undoped Mg2Ni --64.7[1]59.4[2]3.6 (theoretical)Baseline for comparison.[1][2]
Scandium (Sc) Mg(6i)Destabilized compared to undoped Mg2NiH4--Sc substitution weakens H-Ni and H-Mg interactions, facilitating hydrogen release.[1]
Yttrium (Y) Mg(6f)-62.6 (for Mg15YNi8H32)[3]Decreased compared to undoped Mg2NiH4-Yttrium substitution destabilizes the hydride and weakens the Ni-H bond.[3]
Niobium (Nb) Mg(6i)Significantly decreased stabilityDecreased compared to undoped Mg2NiH4-Nb alloying weakens the Ni-H bond due to stronger Nb-H interaction.[4]
Palladium (Pd) Ni(3d)---Pd substitution weakens the Pd-H and neighboring Ni-H bonds, easing hydrogen release.[5]
Copper (Cu) Ni--Improved kineticsCu substitution improves hydrogen absorption/desorption kinetics.[6]
Cobalt (Co) Ni--Improved kineticsCo substitution enhances the gaseous hydrogen storage properties.[6]
Non-Metal Dopants

Non-metal elements, typically introduced into interstitial sites, can also effectively modify the electronic and thermodynamic properties of Mg2Ni hydrides.

DopantDopant SiteCalculated Formation Enthalpy of Hydride (kJ/mol H₂)Calculated Dehydrogenation Energy (kJ/mol H₂)Experimental Hydrogen Storage Capacity (wt%)Key Findings and References
Boron (B) InterstitialDecreased by 0.19 eV/atom (relative to undoped)58.12-Non-metal additions show more effective destabilization than metal additions.[2]
Carbon (C) InterstitialDecreased by 0.21 eV/atom (relative to undoped)55.84-Carbon doping leads to a significant reduction in dehydrogenation energy.[2]
Silicon (Si) Interstitial-55.30-The addition of silicon atoms favors the dehydrogenation reaction.[2]

Methodologies and Protocols

First-Principles Computational Protocol

First-principles calculations for doped Mg-Ni systems are predominantly performed using Density Functional Theory (DFT). A typical computational workflow is as follows:

  • Model Construction: A supercell of the Mg2Ni crystal structure is created. Doping is modeled by substituting a host (Mg or Ni) atom with a dopant atom or by placing a dopant atom in an interstitial site.

  • Structural Optimization: The geometry of the supercell, including the lattice parameters and atomic positions, is fully relaxed to find the minimum energy configuration.

  • Property Calculations: Once the optimized structure is obtained, various properties are calculated:

    • Formation Enthalpy: To determine the thermodynamic stability of the doped alloy and its hydride.

    • Electronic Structure: Calculation of the Density of States (DOS) and band structure to understand the bonding characteristics and the effect of the dopant on the electronic properties.

    • Dehydrogenation Energy: The energy required to remove hydrogen from the hydride, which is a key indicator of the desorption temperature.

  • Software: Common software packages for these calculations include VASP (Vienna Ab initio Simulation Package) and Quantum ESPRESSO.

Experimental Protocols

A prevalent method for synthesizing doped Mg-Ni alloys, especially for screening purposes, is mechanical alloying via high-energy ball milling.

  • Starting Materials: High-purity elemental powders of Mg, Ni, and the desired dopant(s) are weighed in the desired stoichiometric ratio.

  • Milling: The powder mixture is loaded into a hardened steel vial with steel balls inside an argon-filled glovebox to prevent oxidation. The ball-to-powder weight ratio is typically around 10:1.

  • Milling Process: The vial is sealed and milled in a high-energy ball mill for several hours (e.g., 10 hours) at room temperature. The milling process involves repeated fracturing and welding of the powder particles, leading to the formation of the desired alloy.

  • Sample Handling: All handling of the powders before and after milling is performed in an inert atmosphere (e.g., an argon-filled glovebox).

  • Structural Characterization:

    • X-ray Diffraction (XRD): Used to identify the phases present in the synthesized alloy and to determine crystallite size and lattice strain.

    • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To observe the morphology of the powder particles and to confirm the elemental composition and distribution.

  • Hydrogen Storage Measurements:

    • Pressure-Composition-Temperature (PCT) Isotherms: A Sieverts-type apparatus is used to measure the amount of hydrogen absorbed/desorbed by the material at a constant temperature over a range of pressures. This provides information on the hydrogen storage capacity and the thermodynamics of hydrogenation.

    • Thermogravimetric Analysis (TGA): Can be used to evaluate the hydrogen storage properties by measuring the change in mass of the sample as it is heated in a hydrogen or inert atmosphere.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for investigating doped Mg-Ni systems and the fundamental relationships between doping, electronic structure, and hydrogen storage performance.

experimental_workflow cluster_computational First-Principles Calculations cluster_experimental Experimental Validation model Model Construction (Doped Mg2Ni Supercell) optimization Structural Optimization (Energy Minimization) model->optimization properties Property Calculation (Formation Enthalpy, DOS) optimization->properties prediction Prediction of Hydrogen Storage Properties properties->prediction testing Hydrogen Storage Performance Testing (PCT) prediction->testing Guides Experiment synthesis Synthesis of Doped Alloy (e.g., Ball Milling) characterization Structural & Morphological Characterization (XRD, SEM) synthesis->characterization synthesis->testing testing->prediction Validates Theory

Figure 1: A typical workflow for the computational and experimental investigation of doped Mg-Ni systems.

logical_relationship Doping Dopant Introduction (e.g., Transition Metal, Non-metal) ElectronicStructure Modification of Electronic Structure Doping->ElectronicStructure changes Bonding Altered Metal-Hydrogen Bond Strength ElectronicStructure->Bonding influences Thermodynamics Modified Thermodynamics (ΔH, ΔS) Bonding->Thermodynamics determines Performance Improved Hydrogen Storage Performance (Kinetics, Desorption T) Thermodynamics->Performance leads to

Figure 2: The logical relationship between doping and the enhancement of hydrogen storage properties in Mg-Ni systems.

Conclusion

The integration of first-principles calculations and experimental studies has significantly advanced our understanding of how doping can be used to tailor the hydrogen storage properties of Mg-Ni systems. Computational models provide a powerful platform for screening potential dopants and elucidating the underlying mechanisms of performance enhancement at the electronic level. Experimental validation is crucial to confirm theoretical predictions and to assess the practical viability of these materials.

The comparative data presented in this guide highlights that various dopants, including both transition metals and non-metals, can effectively destabilize the Mg2Ni hydride, thereby lowering the dehydrogenation temperature and improving kinetics. Future research will likely focus on co-doping strategies and the exploration of novel dopants to further optimize the performance of Mg-Ni based hydrogen storage materials for a clean energy future.

References

A Comparative Guide to Advanced Hydrogen Storage Materials: Benchmarking Mg-Ni Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of materials science and renewable energy, the development of efficient and safe hydrogen storage materials is a critical step towards a hydrogen-based economy. Among the plethora of materials being investigated, Magnesium-Nickel (Mg-Ni) alloys have emerged as a promising candidate. This guide provides an objective comparison of Mg-Ni alloys with other advanced hydrogen storage materials, namely complex hydrides, metal-organic frameworks (MOFs), and carbon-based materials. The comparison is supported by a comprehensive review of experimental data and detailed methodologies for key characterization techniques.

Performance Benchmark: A Quantitative Comparison

The selection of a suitable hydrogen storage material is a multi-faceted challenge, requiring a delicate balance between storage capacity, operating conditions, kinetics, and durability. The following table summarizes the key performance indicators for Mg-Ni alloys and other leading material classes.

Material ClassGravimetric Capacity (wt.%)Volumetric Capacity (kg H₂/m³)Absorption ConditionsDesorption ConditionsKineticsCycle Life
Mg-Ni Alloys (e.g., Mg₂Ni) 3.6 - 7.6[1]~100250-350°C, 10-40 bar250-350°C, 1-5 barFast (minutes) at operating temperature[2]Good (hundreds of cycles with some capacity loss)[3][4]
Complex Hydrides (e.g., NaAlH₄, LiBH₄) 5.6 - 18.5[1]90 - 120100-200°C, 50-150 bar (with catalysts)150-400°C, 1-10 bar (with catalysts)Slow to moderate, often requires catalysts[5]Poor to moderate (significant capacity fade)[6]
Metal-Organic Frameworks (MOFs) (e.g., MOF-5, HKUST-1) 1 - 10 (at 77K)[7]40 - 60 (at 77K)[8][9][10][11][12]Cryogenic temperatures (e.g., -196°C), 20-100 barLow temperature, pressure swingVery fast (physisorption)[7]Excellent (potentially thousands of cycles)[13]
Carbon-Based Materials (e.g., Activated Carbon, CNTs) 1 - 8 (at 77K)20 - 40 (at 77K)Cryogenic temperatures (e.g., -196°C), 30-100 barLow temperature, pressure swingVery fast (physisorption)Excellent (thousands of cycles)

Logical Framework for Material Comparison

The following diagram illustrates the key decision-making factors and trade-offs when selecting a hydrogen storage material.

HydrogenStorageMaterials cluster_materials Material Classes cluster_properties Performance Metrics Mg-Ni Alloys Mg-Ni Alloys Capacity Capacity Mg-Ni Alloys->Capacity High Volumetric Kinetics Kinetics Mg-Ni Alloys->Kinetics Fast at High T Conditions Conditions Mg-Ni Alloys->Conditions High T, Mod. P Cycle_Life Cycle_Life Mg-Ni Alloys->Cycle_Life Good Complex Hydrides Complex Hydrides Complex Hydrides->Capacity High Gravimetric Complex Hydrides->Kinetics Slow (Catalyst Dependent) Complex Hydrides->Conditions Mod-High T, High P Complex Hydrides->Cycle_Life Poor-Moderate MOFs MOFs MOFs->Capacity High Surface Area MOFs->Kinetics Very Fast MOFs->Conditions Cryogenic T, Mod. P MOFs->Cycle_Life Excellent Carbon-Based Carbon-Based Carbon-Based->Capacity Tunable Porosity Carbon-Based->Kinetics Very Fast Carbon-Based->Conditions Cryogenic T, Mod. P Carbon-Based->Cycle_Life Excellent

Key performance trade-offs in hydrogen storage materials.

Experimental Protocols for Material Characterization

Accurate and reproducible characterization of hydrogen storage materials is paramount for meaningful comparison. The following sections detail the standard experimental protocols for determining the key performance indicators.

Hydrogen Storage Capacity and Pressure-Composition Isotherms (Sieverts Method)

The Sieverts method, a volumetric technique, is the most common approach for measuring the amount of hydrogen absorbed or desorbed by a material as a function of pressure at a constant temperature.

Experimental Workflow:

SievertsMethod start Start prep Sample Preparation (weighing, loading) start->prep evacuate System Evacuation (remove contaminants) prep->evacuate calibrate Volume Calibration (determine system volume) evacuate->calibrate introduce_h2 Introduce H₂ to Reservoir (measure initial P₁, T₁) calibrate->introduce_h2 expand_h2 Expand H₂ to Sample Chamber (measure equilibrium P₂, T₂) introduce_h2->expand_h2 calculate Calculate H₂ Sorption (based on pressure drop) expand_h2->calculate repeat Repeat for different pressures calculate->repeat repeat->introduce_h2 Next Pressure end End repeat->end Isotherm Complete

Workflow for the Sieverts method.

Detailed Steps:

  • Sample Preparation: A precisely weighed sample of the material is loaded into a sample holder of a known volume.

  • System Evacuation: The entire apparatus, including the sample holder and a reference volume, is evacuated to a high vacuum to remove any atmospheric contaminants.

  • Volume Calibration: The volumes of the reference reservoir and the sample holder are accurately calibrated, typically using a non-adsorbing gas like helium.

  • Hydrogen Introduction: A known amount of high-purity hydrogen gas is introduced into the reference volume, and its initial pressure (P₁) and temperature (T₁) are recorded.

  • Gas Expansion: A valve connecting the reference volume to the sample holder is opened, allowing the hydrogen to expand into the sample chamber.

  • Equilibrium Measurement: The system is allowed to reach thermal and pressure equilibrium. The final pressure (P₂) and temperature (T₂) are recorded.

  • Sorption Calculation: The amount of hydrogen absorbed or desorbed by the sample is calculated based on the pressure difference (P₁ - P₂) and the known volumes of the system, using the ideal gas law or a more precise equation of state for hydrogen.

  • Isotherm Generation: Steps 4-7 are repeated at various pressures to construct a pressure-composition isotherm (PCI) curve.

Gravimetric Analysis

The gravimetric method directly measures the change in mass of a sample as it absorbs or desorbs hydrogen. This technique is highly sensitive and provides a direct measurement of the hydrogen storage capacity.

Experimental Workflow:

GravimetricMethod start Start load_sample Load Sample into Microbalance start->load_sample degas In-situ Degassing (heating under vacuum) load_sample->degas zero_balance Zero the Microbalance degas->zero_balance introduce_h2 Introduce H₂ at desired P and T zero_balance->introduce_h2 record_mass Continuously Record Mass Change introduce_h2->record_mass equilibrium Wait for Mass to Stabilize (equilibrium reached) record_mass->equilibrium calculate Calculate wt.% H₂ equilibrium->calculate end End calculate->end

Workflow for the gravimetric method.

Detailed Steps:

  • Sample Loading: A small, accurately weighed sample is placed in the sample pan of a sensitive microbalance housed within a pressure- and temperature-controlled chamber.

  • In-situ Degassing: The sample is heated under vacuum to remove any adsorbed moisture or other volatile impurities. The mass is monitored until it becomes stable.

  • Balance Taring: The microbalance is tared (zeroed) under vacuum.

  • Hydrogen Introduction: High-purity hydrogen is introduced into the chamber at a controlled pressure and temperature.

  • Mass Measurement: The change in the sample's mass is continuously recorded as it absorbs hydrogen.

  • Equilibrium: The measurement continues until the mass of the sample no longer changes, indicating that equilibrium has been reached.

  • Capacity Calculation: The gravimetric hydrogen storage capacity is calculated directly from the mass change. Buoyancy effects due to the displaced hydrogen gas must be corrected for to ensure accuracy.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique for studying the desorption kinetics and determining the activation energy for hydrogen release. It provides information on the temperature at which hydrogen is released and the strength of the hydrogen-material bond.

Experimental Workflow:

TPDMethod start Start load_hydride Load Hydrided Sample start->load_hydride purge Purge with Inert Gas load_hydride->purge heat Heat Sample at a Linear Rate purge->heat detect Detect Desorbed H₂ (e.g., with Mass Spectrometer) heat->detect plot Plot H₂ Signal vs. Temperature detect->plot analyze Analyze TPD Spectrum (peak position, area) plot->analyze end End analyze->end

Workflow for Temperature Programmed Desorption.

Detailed Steps:

  • Sample Preparation: A sample previously saturated with hydrogen (hydrided) is placed in a reactor.

  • Inert Gas Purge: The reactor is purged with an inert gas (e.g., Argon) to remove any residual, non-adsorbed hydrogen.

  • Linear Heating: The temperature of the sample is increased at a constant, linear rate.

  • Desorption Detection: As the temperature rises, hydrogen is desorbed from the material. The desorbed hydrogen is carried by the inert gas stream to a detector, typically a mass spectrometer or a thermal conductivity detector, which measures the concentration of hydrogen in the gas flow.

  • TPD Spectrum: A plot of the detector signal (proportional to the hydrogen desorption rate) versus temperature is generated.

  • Data Analysis: The resulting TPD spectrum provides valuable information. The temperature at which the desorption peak occurs is related to the desorption activation energy, and the area under the peak is proportional to the total amount of desorbed hydrogen.

Conclusion

The benchmarking of Mg-Ni alloys against other advanced hydrogen storage materials reveals a landscape of trade-offs. Mg-Ni alloys offer a compelling balance of good hydrogen storage capacity, favorable kinetics at elevated temperatures, and reasonable cycle life. However, their high operating temperatures remain a significant hurdle for many applications.

In contrast, complex hydrides boast superior gravimetric capacities but are plagued by slow kinetics and poor reversibility. MOFs and carbon-based materials excel in terms of kinetics and cycle life due to their physisorptive storage mechanism, but their practical application is currently limited by the need for cryogenic temperatures to achieve high storage densities.

The choice of the optimal hydrogen storage material is therefore highly application-dependent. For stationary applications where waste heat is available, Mg-Ni alloys present a viable option. For mobile applications, the pursuit of materials that operate under ambient conditions with high gravimetric and volumetric densities continues. This guide provides the foundational data and experimental context to aid researchers in navigating this complex and dynamic field.

References

The Catalytic Edge: Validating the Performance of Mg-Ni in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterogeneous catalysis, the pursuit of cost-effective, highly active, and selective materials is paramount. Magnesium-Nickel (Mg-Ni) based catalysts have emerged as a promising alternative to traditional noble metal catalysts in a variety of industrially significant chemical reactions. This guide provides a comparative analysis of Mg-Ni's catalytic activity, supported by experimental data, in hydrogenation, CO2 methanation, and dry reforming of methane. Detailed experimental protocols and visual workflows are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of Mg-Ni's capabilities.

Performance Comparison of Mg-Ni Catalysts

The efficacy of Mg-Ni catalysts is best demonstrated through direct comparison with established catalytic systems under similar reaction conditions. The following tables summarize the quantitative performance of Mg-Ni in key chemical reactions.

Hydrogenation of Vegetable Oils

The partial hydrogenation of vegetable oils is a widespread industrial process to improve their stability and modify their physical properties. Nickel-based catalysts are commonly used due to their high activity and lower cost compared to noble metals. The addition of magnesium as a promoter can further enhance performance.

CatalystSupportSubstrateTemperature (°C)Pressure (bar)ActivitySelectivity (trans-isomers, %)Reference
Ni-Mg SiO2Soybean Oil1204HighLowered trans-isomer formation[1]
Ni SiO2Sunflower Oil1503.5Pd > Pt > Ni25.7 - 32.4[2]
Pd Al2O3Sunflower Oil1503.5Most ActiveHigher trans-isomer formation[2]
Pt Al2O3Sunflower Oil1503.5HighModerate trans-isomer formation[2][3]
CO2 Methanation

The conversion of carbon dioxide to methane (Sabatier reaction) is a key technology for CO2 utilization and renewable energy storage. Ni-based catalysts are the industry standard, and the incorporation of magnesium and aluminum can significantly improve their performance and stability.

CatalystNi Content (wt%)Temperature (°C)CO2 Conversion (%)CH4 Selectivity (%)Reference
Ni-Mg-Al 603507295[4]
Ni/Al2O3 -350Lower than Ni-Mg-Al-[5]
Ni/CeO2 -27085.2 (with Mn promoter)99.8[6]
Dry Reforming of Methane (DRM)

Dry reforming of methane with CO2 produces syngas (a mixture of H2 and CO), a crucial feedstock for the synthesis of various chemicals. Ni-based catalysts are active for this reaction, but often suffer from deactivation due to carbon deposition. The addition of MgO has been shown to enhance catalyst stability.

CatalystMg/Al Molar RatioTemperature (°C)CH4 Conversion (%)CO2 Conversion (%)StabilityReference
Ni/MgO-Al2O3 0.77507786Stable over 100h[7][8]
Ni/Al2O3 -75050.3 (after 30h)60.6 (after 30h)Deactivates over time[7][8]
Ni/MgO -750Lower activityLower activity-[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections provide protocols for the synthesis of a representative Mg-Ni catalyst and a general procedure for evaluating its catalytic activity.

Synthesis of Ni-Mg-Al Hydrotalcite Catalyst via Co-precipitation

This method is widely used for preparing mixed metal oxides with high surface area and uniform composition.

  • Preparation of Solutions:

    • Solution A: Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in deionized water.

    • Solution B: Prepare an aqueous solution of Na₂CO₃ and NaOH.

  • Co-precipitation:

    • Add Solution A dropwise to Solution B under vigorous stirring.

    • Maintain a constant pH (typically between 9 and 10) by the controlled addition of the NaOH solution.[7][9]

    • Age the resulting slurry at a specific temperature (e.g., 60°C) for several hours to ensure complete precipitation and crystallization.[10]

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the resulting solid in an oven at a temperature around 100-120°C overnight.

  • Calcination:

    • Calcined the dried powder in a furnace at a high temperature (e.g., 600°C) for several hours to obtain the mixed metal oxide catalyst.[11]

General Procedure for Catalytic Activity Evaluation in a Fixed-Bed Reactor

This protocol outlines the standard procedure for testing the catalytic performance in gas-phase reactions like CO2 methanation.

  • Catalyst Preparation:

    • Press the catalyst powder into pellets, crush, and sieve to a specific particle size range.

    • Load a measured amount of the sieved catalyst into a fixed-bed reactor.

  • Catalyst Activation (Reduction):

    • Heat the catalyst bed to a designated temperature (e.g., 700°C for Ni-Mg-Al) under a flow of an inert gas (e.g., N₂ or Ar).[4]

    • Switch to a reducing gas mixture (e.g., 10% H₂ in N₂) and hold for several hours to reduce the nickel oxide to its active metallic form.

  • Catalytic Reaction:

    • Adjust the reactor temperature and pressure to the desired reaction conditions.

    • Introduce the reactant gas mixture (e.g., CO₂ and H₂ for methanation) at a specific gas hourly space velocity (GHSV).

  • Product Analysis:

    • Analyze the composition of the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID).

    • Calculate the conversion of reactants and the selectivity towards different products based on the GC analysis.

  • Stability Test:

    • Monitor the catalyst's activity and selectivity over an extended period (e.g., 100 hours) to evaluate its stability.[7][8]

Visualizing Catalytic Processes

Diagrams illustrating reaction pathways and experimental workflows provide a clear and concise understanding of the underlying processes.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing s1 Precursor Solution (Ni, Mg, Al salts) s2 Co-precipitation (pH control) s1->s2 s3 Aging s2->s3 s4 Washing & Drying s3->s4 s5 Calcination s4->s5 t1 Catalyst Loading (Fixed-Bed Reactor) s5->t1 Catalyst t2 Activation (Reduction in H2) t1->t2 t3 Reaction (Controlled T, P, GHSV) t2->t3 t4 Product Analysis (Online GC) t3->t4 t5 Performance Evaluation (Conversion, Selectivity) t4->t5

Fig. 1: General workflow for Mg-Ni catalyst synthesis and performance evaluation.

co2_methanation_pathway cluster_surface Catalyst Surface (Ni) cluster_pathway1 Formate Pathway H2 H₂ H_ads 2H H2->H_ads Dissociative adsorption CO2 CO₂ CO2_ads CO₂ CO2->CO2_ads Adsorption CO_ads CO CO2_ads->CO_ads HCOO_ads HCOO* CO2_ads->HCOO_ads O_ads O CO_ads->O_ads CHx_ads CHx* CO_ads->CHx_ads + H H2O H₂O O_ads->H2O + 2H* CH4 CH₄ CHx_ads->CH4 + H HCOO_ads->CO_ads

Fig. 2: Simplified reaction pathways for CO2 methanation on a Ni-based catalyst.

References

The Interplay of Microstructure and Electrochemical Performance in Mg-Ni Alloys: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how microstructural characteristics such as phase composition, grain size, and secondary phases dictate the electrochemical hydrogen storage performance of Magnesium-Nickel (Mg-Ni) alloys. This guide provides researchers, scientists, and material development professionals with a comparative analysis of various Mg-Ni systems, supported by quantitative data and detailed experimental protocols.

Magnesium-based alloys, particularly the Mg-Ni system, are at the forefront of research for solid-state hydrogen storage due to their high theoretical hydrogen capacity, low cost, and abundance. However, their practical application is often hindered by poor kinetics and thermodynamics. The electrochemical performance of these alloys is intricately linked to their microstructure. By carefully tailoring the microstructural features, significant improvements in hydrogen storage capacity, activation, and cycling stability can be achieved.

Microstructure-Performance Correlation: A Deeper Dive

The electrochemical performance of Mg-Ni alloys is not governed by a single microstructural parameter but rather by a synergistic interplay of several factors. The key relationships are outlined below:

  • Phase Composition: The primary phases in Mg-Ni alloys are the Mg matrix and the Mg2Ni intermetallic compound. Mg serves as the main hydrogen storage phase (forming MgH2), while Mg2Ni acts as a catalyst, facilitating hydrogen dissociation and recombination.[1] The ratio of these phases significantly impacts the overall hydrogen storage capacity and kinetics.[1] Alloys with a higher proportion of the Mg2Ni phase tend to exhibit faster kinetics but a lower overall storage capacity, as Mg2Ni has a lower theoretical hydrogen storage capacity (3.6 wt%) compared to Mg (7.6 wt%).[1]

  • Grain Size: A reduction in grain size is a widely adopted strategy to enhance the electrochemical performance of Mg-Ni alloys.[2] Nanocrystalline or fine-grained structures provide a larger volume of grain boundaries, which act as fast diffusion paths for hydrogen atoms.[2] This leads to improved hydrogen absorption and desorption kinetics.[2] Severe plastic deformation techniques like equal-channel angular pressing (ECAP) and high-pressure torsion (HPT) are effective in refining the grain structure.[2][3]

  • Secondary Phases and Catalysts: The introduction of secondary phases through the addition of other elements can have a profound effect on the electrochemical properties. Elements like Titanium (Ti), Manganese (Mn), and Gadolinium (Gd) can form new intermetallic compounds that act as catalysts, further improving the hydrogen sorption kinetics.[4][5] For instance, the presence of Ni3Ti and Mg3MnNi2 phases has been shown to improve the activation properties and discharge capacity of Mg-Ni alloys.[5] These secondary phases can create additional sites for hydrogen storage and facilitate the dissociation of hydrogen molecules.[5]

  • Surface Morphology and Defects: A rough and fractured surface morphology with microcracks and porous structures can enhance the surface area and provide rapid hydrogen diffusion channels, leading to improved kinetics.[1] Defects and internal strains within the crystal lattice, often introduced during processing, can also promote hydrogen diffusion.[6]

Comparative Performance Data

The following tables summarize the quantitative data from various studies, highlighting the influence of microstructure on the electrochemical performance of different Mg-Ni based alloys.

Alloy CompositionProcessing MethodKey Microstructural FeaturesMaximum Discharge Capacity (mAh/g)Hydrogen Storage Capacity (wt%)Key Findings
Mg-25NiVacuum Casting + High-Energy Ball MillingRough, fractured surface with microcracks and porous structures. Formation of MgH2 and Mg2NiH4.-3.76Superior storage capacity and faster kinetics compared to Mg-33Ni due to enhanced formation of MgH2 and synergistic interaction between Mg and Mg2Ni.[1]
Mg-33NiVacuum Casting + High-Energy Ball MillingHigher proportion of Mg2Ni.-3.53Lower storage capacity than Mg-25Ni due to the higher content of the lower-capacity Mg2Ni phase.[1]
Mg1.6Ni1-xTi0.4Mnx (x=0)Solid Phase DiffusionMg phase, Mg2Ni hydrogen storage phase, and Ni3Ti intermetallic compound.50.45-The presence of Ni3Ti improves activation properties.
Mg1.6Ni1-xTi0.4Mnx (x=0.3)Solid Phase DiffusionFormation of Mg3MnNi2 phase in addition to Mg, Mg2Ni, and Ni3Ti.96.67 (increases to 165.52 at 323 K)-The Mg3MnNi2 phase acts as a catalyst, significantly improving discharge capacity and corrosion resistance.[5]
Pr5Mg95−xNix (x=5, 10, 15)Induction Furnace MeltingMain phases: Mg and Mg2Ni. Secondary phases after hydrogenation: MgH2 and Mg2NiH4.--Increasing Ni content improves kinetic properties but has little effect on thermodynamics. Higher Ni content leads to more cracks upon hydrogenation, increasing the specific surface area.[4]
Mg-10 wt% NiEqual-Channel Angular Pressing (ECAP)Refined microstructure.--Initial faster hydrogen absorption compared to the as-cast alloy, but this advantage was lost in subsequent cycles due to microstructural changes during hydrogenation.

Experimental Protocols

A comprehensive understanding of the structure-property relationships in Mg-Ni alloys relies on a suite of characterization techniques. Below are detailed methodologies for key experiments.

Microstructural Characterization
  • X-ray Diffraction (XRD):

    • Objective: To identify the phase composition and crystal structure of the alloys.

    • Procedure: Finely ground powder samples of the alloy are subjected to Cu Kα radiation in an X-ray diffractometer. The diffraction patterns are recorded over a 2θ range, and the resulting peaks are compared with standard diffraction data to identify the present phases.[5][7]

  • Scanning Electron Microscopy (SEM):

    • Objective: To observe the surface morphology and microstructure of the alloys.

    • Procedure: Polished and etched samples are placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the signals from the interaction of the electron beam with the sample are used to generate images that reveal the grain size, phase distribution, and surface features.[5][7] Energy Dispersive X-ray Spectroscopy (EDS) coupled with SEM can be used for elemental analysis of different phases.

Electrochemical Performance Evaluation
  • Electrochemical Charge/Discharge Cycling:

    • Objective: To determine the discharge capacity and cycling stability of the alloy electrodes.

    • Procedure: The alloy powder is mixed with a binder (e.g., polyvinylidene fluoride) and a conductive agent (e.g., carbon black) to form a paste, which is then coated onto a current collector (e.g., nickel foam) to create the working electrode. The electrode is assembled into a three-electrode cell with a counter electrode (e.g., Pt foil) and a reference electrode (e.g., Hg/HgO) in an alkaline electrolyte (e.g., KOH solution). The cell is then subjected to repeated charge/discharge cycles at a constant current density using a battery testing system to measure the discharge capacity over multiple cycles.[5][8]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Objective: To investigate the charge transfer resistance and kinetics of the electrode reactions.

    • Procedure: A small amplitude AC voltage is applied to the electrode at different frequencies, and the resulting current is measured. The impedance data is plotted in a Nyquist plot to analyze the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and diffusion limitations.[5]

  • Potentiodynamic Polarization (Tafel Plots):

    • Objective: To evaluate the corrosion resistance of the alloys.

    • Procedure: The potential of the working electrode is swept from a cathodic to an anodic potential relative to the open-circuit potential, and the resulting current is measured. The Tafel plot of log(current density) versus potential is used to determine the corrosion potential and corrosion current density, which are indicators of the alloy's susceptibility to corrosion.[5]

Logical Relationship Diagram

The following diagram illustrates the logical workflow from alloy synthesis and microstructural design to the resulting electrochemical performance.

Microstructure_Performance cluster_synthesis Alloy Synthesis & Processing cluster_microstructure Microstructure cluster_performance Electrochemical Performance S1 Alloy Composition (e.g., Mg/Ni ratio, Alloying Elements) M1 Phase Composition (e.g., Mg, Mg2Ni, Secondary Phases) S1->M1 Determines S2 Processing Method (e.g., Casting, Ball Milling, SPD) M2 Grain Size & Morphology S2->M2 Influences M3 Defects & Strain S2->M3 Introduces P1 Hydrogen Storage Capacity M1->P1 Impacts P2 Activation & Kinetics M1->P2 Affects P3 Cycling Stability & Degradation M1->P3 Governs M2->P2 Enhances M2->P3 Improves M3->P2 Promotes

Caption: Logical flow from synthesis to performance in Mg-Ni alloys.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Magnesium-Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in your research and development endeavors, we are committed to providing essential information that extends beyond product use to encompass the entire lifecycle of laboratory materials. This guide offers a comprehensive, step-by-step approach to the safe handling and disposal of magnesium-nickel (Mg-Ni) alloys, ensuring the safety of your personnel and compliance with regulatory standards.

This compound alloys, while crucial for various research applications, present unique disposal challenges due to the reactive nature of magnesium and the potential hazards associated with nickel. Adherence to proper disposal protocols is paramount to prevent accidents and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to understand the inherent risks associated with this compound alloys. Magnesium, particularly in powdered or finely divided forms, is highly flammable and can react with water, moisture, or acids to produce highly flammable hydrogen gas.[1][2] Nickel is a known sensitizer and is suspected of being a carcinogen.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Safety glasses or goggles[1]

  • Flame-retardant lab coat

  • Heavy-duty gloves[1]

  • A certified dust respirator should be used if airborne dust is generated.[1]

Work Area Preparation:

  • Ensure the work area is dry and well-ventilated.[1]

  • Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2]

  • Use non-sparking tools for handling.[2][4][5]

  • Ground all equipment containing the material to prevent static discharge.[1][2]

  • Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water, carbon dioxide, or foam extinguishers on magnesium fires. [2]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines a safe and compliant method for the disposal of this compound alloy waste in a laboratory setting.

Step 1: Waste Segregation and Collection

  • Carefully collect all this compound waste, including scraps, turnings, and powders.

  • Store the waste in a clearly labeled, dry, and sealed non-combustible container, such as a steel drum.[4]

  • Do not mix this compound waste with other chemical waste streams.

Step 2: Deactivation of Small Quantities of Fine Waste (if necessary)

For small amounts of finely divided this compound waste (e.g., dust, fine powders), a deactivation step can be performed to reduce its reactivity. This should only be carried out by trained personnel in a controlled environment.

  • Method: Reaction with ferrous chloride. This process yields an inert sludge that can be more safely disposed of.[4]

  • Caution: This reaction produces highly flammable hydrogen gas.[4] It must be conducted in a well-ventilated fume hood or outdoors, away from any ignition sources.[4]

Step 3: Preparation for Off-Site Disposal

  • For larger quantities or solid pieces of this compound alloy, direct disposal through a licensed hazardous waste management company is the recommended and safest option.

  • Securely package the sealed waste container for transportation.

  • Ensure the container is properly labeled in accordance with all applicable transportation regulations.

Step 4: Arranging for Professional Disposal

  • Contact a certified hazardous waste disposal company that has experience in handling reactive metal waste.

  • Provide them with a detailed description of the waste material, including its composition (this compound alloy) and form (e.g., solids, powder).

  • Follow all instructions provided by the waste management company for pickup and disposal.

Quantitative Data Summary: Hazard and Control Measures

HazardAssociated RiskControl MeasuresRegulatory Compliance
Flammability Magnesium is a flammable solid, especially in finely divided forms.[1]Store in a cool, dry, well-ventilated area away from ignition sources.[1][2] Use non-sparking tools.[2][4][5] Have a Class D fire extinguisher available.Adhere to local fire codes and institutional safety protocols.
Reactivity with Water Contact with water or moisture liberates extremely flammable hydrogen gas.[1]Keep waste containers tightly closed and in a dry location.[1] Avoid all contact with water or moist environments.Follow guidelines for the storage and handling of water-reactive materials.
Nickel Toxicity Nickel is a suspected carcinogen and can cause skin sensitization.[3]Wear appropriate PPE, including gloves and a lab coat, to prevent skin contact.[1] Use a dust respirator to avoid inhalation of fine particles.[1]Comply with OSHA (or equivalent) regulations for handling hazardous substances.
Improper Disposal Environmental contamination and potential for fires or explosions in waste streams.Dispose of as hazardous waste through a licensed contractor. Do not dispose of in regular trash or down the drain.[5]Follow all federal, state, and local regulations for hazardous waste disposal.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound alloy waste.

DisposalWorkflow Start Start: Mg-Ni Waste Generated PPE Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves - Respirator (if dusty) Start->PPE Assess Assess Waste Form & Quantity SmallFines Small Quantity of Fine Powder/Dust? Assess->SmallFines Yes LargeSolid Large Quantity or Solid Pieces Assess->LargeSolid No Collect Segregate & Collect in Labeled, Dry, Sealed Non-Combustible Container Collect->Assess PPE->Collect Deactivate Deactivate with Ferrous Chloride in a Controlled Environment SmallFines->Deactivate Package Securely Package for Disposal LargeSolid->Package Deactivate->Package Contact Contact Licensed Hazardous Waste Disposal Company Package->Contact End End: Waste Disposed Contact->End

Caption: Workflow for the safe disposal of this compound alloy waste.

References

Essential Safety and Logistical Information for Handling Magnesium-Nickel Alloy

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals working with magnesium-nickel alloys. Adherence to these protocols is vital for ensuring laboratory safety and proper material handling. The information covers necessary personal protective equipment (PPE), detailed operational plans for handling, and compliant disposal procedures.

Hazard Identification

This compound alloys, particularly in finely divided forms such as dust, powder, or turnings, present significant hazards. The primary risks include:

  • Flammability and Explosion: Fine particles are readily ignitable and can be explosive if suspended in air in the right concentration.[1][2] Ignition can be caused by friction, heat, sparks, or open flames.[3] Molten this compound will ignite upon exposure to air.[1][2]

  • Reactivity with Water: The alloy reacts with water, especially hot water, to produce highly flammable hydrogen gas, which can spontaneously ignite or create an explosion hazard.[2][4][5][6][7] For this reason, water must never be used to extinguish a magnesium fire.[4][7]

  • Inhalation Hazards: Operations like grinding, melting, or welding can generate hazardous dust or fumes.[8][9][10][11] Inhaling magnesium oxide fumes may lead to metal fume fever, with symptoms including a metallic taste, throat irritation, fever, and nausea.[2][4] Chronic inhalation of nickel dust is associated with damage to the lungs, kidneys, and liver.[12]

  • Contact Hazards: Dust can irritate the skin, eyes, and respiratory tract.[8][9] Direct contact with molten metal will cause severe burns. Small metal particles embedded in the skin may lead to ulcerations.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to mitigate the identified risks. The required equipment varies based on the form of the alloy being handled and the specific procedure.

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields are required for all handling operations.[2][8]

    • High-Risk Operations: A full face shield worn over safety goggles is necessary when handling molten metal or during processes that generate significant sparks or particles.[4]

  • Skin and Body Protection:

    • Gloves: For general handling of solid forms, impermeable gloves such as nitrile rubber are recommended.[8][12] When handling hot materials or molten metal, insulated, heat-resistant, and fire-retardant gauntlet gloves are essential.[1][4]

    • Clothing: Fire-retardant clothing is crucial, especially when working with molten metal or significant quantities of fine powder.[1][4] For general handling, protective work clothing or a lab coat is required.[8]

  • Respiratory Protection:

    • If operations generate dust or fumes (e.g., grinding, sawing, melting), and ventilation is insufficient to maintain exposure below occupational limits, a NIOSH-approved dust respirator must be used.[4][8][9]

Quantitative Safety Data

The following table summarizes key occupational exposure limits (OELs) for components of this compound alloys. Engineering controls and PPE should be utilized to ensure that airborne concentrations remain below these limits.

SubstanceAgencyExposure Limit (8-hour TWA)Notes
Magnesium OSHA15 mg/m³Total Particulate.[13]
ACGIHNo TLV Established-
Nickel (elemental) OSHA1 mg/m³Permissible Exposure Limit (PEL).[14]
NIOSH0.015 mg/m³Recommended Exposure Limit (REL).[14]
ACGIH1.5 mg/m³Threshold Limit Value (TLV) for inhalable particulate matter.[14]
Manganese OSHA5 mg/m³Ceiling Limit (should not be exceeded at any time).[8]
ACGIH0.2 mg/m³Threshold Limit Value (TLV).[8]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

This protocol outlines the procedural steps for safely managing this compound alloys in a laboratory setting.

1. Preparation and Environment:

  • Ensure the work area is clean and free of combustible materials and accumulated dust.[2]
  • Prohibit all ignition sources, including open flames, smoking, and welding, in areas where this compound dust is present.[1][2]
  • Use local exhaust ventilation to control dust and fumes at the source.[8][9][13]
  • Ground all equipment and containers to prevent the buildup of static electricity, which can ignite dust.[2][4][12]
  • Ensure Class D fire extinguishers (specifically for combustible metals), dry sand, or graphite powder are readily available.[4][9][11] Do not have water, foam, or CO2 extinguishers in the immediate vicinity.[11]

2. Handling Solid and Powdered Alloy:

  • Use non-sparking tools for handling powders, chips, or turnings.[1][2][9]
  • Avoid actions that create dust clouds.[8][9]
  • If cleaning is required, use a vacuum with a HEPA filter.[12] Do not use compressed air to blow dust off clothing or surfaces.[8][9][12]
  • Wash hands thoroughly after handling and before eating or drinking.[8][12]

3. Handling Molten Alloy:

  • When melting, use a protective inert gas atmosphere (e.g., argon, sulfur hexafluoride) to shield the molten metal from the air and prevent ignition.[1]
  • Preheat all tools and containers that will come into contact with the molten alloy to eliminate any moisture, which could cause a violent reaction.
  • Wear a full set of high-temperature PPE, including a face shield, fire-retardant clothing, and insulated gloves.[1]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Management & Disposal A Assess Hazards (Flammability, Reactivity, Toxicity) B Verify Engineering Controls (Ventilation, Grounding) A->B C Select & Don Appropriate PPE B->C D Confirm Emergency Equipment (Class D Extinguisher) C->D E Execute Task (Machining, Melting, etc.) D->E F Control Ignition Sources (No Sparks, Use Non-Sparking Tools) E->F G Minimize Dust Generation E->G H Clean Work Area (HEPA Vacuum) G->H I Segregate Waste (Dry vs. Wet/Contaminated) H->I J Store Waste in Labeled, Sealed, Non-Combustible Containers I->J K Arrange Professional Disposal J->K

Caption: Workflow for the safe handling of this compound alloy.

Disposal Plan

Proper segregation and disposal of this compound waste are critical to prevent fires and ensure regulatory compliance.

1. Waste Segregation and Storage:

  • Dry Waste: Dry chips, turnings, and powder should be stored in clearly labeled, tightly sealed, non-combustible containers like steel drums.[1][2] These should be stored in a cool, dry area away from combustible materials, oxidizers, and acids.[8][9]
  • Wet or Oily Waste: Swarf or sludge contaminated with water or machining lubricants must be stored separately. Place this waste under water in a covered, vented, non-combustible container and store it outdoors in an isolated area.[1][2] The vent is critical to safely release the hydrogen gas that will be generated.[1][2]

2. Disposal Methods:

  • Professional Disposal: The safest and most compliant method is to use a licensed professional waste disposal service that specializes in hazardous and reactive materials.[7][15] They will provide the necessary documentation, such as hazardous waste consignment notes.[15]
  • Alternative Methods (Expert Use Only):
  • Compaction: Briquetting or compacting fine waste makes it less flammable and more suitable for recycling.[2]
  • Inerting: Fines can be reacted with ferrous chloride in an open, outdoor container to produce an inert sludge suitable for landfilling where permitted.[2] This process generates significant amounts of flammable hydrogen gas and requires extreme caution.[2]
  • Regulatory Compliance: All waste must be characterized according to local and national regulations (e.g., U.S. EPA 40 CFR 261) to determine if it is classified as hazardous waste and to ensure proper disposal procedures are followed.[7][16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.